molecular formula C20H29N2NaO11S B12409487 TCO-PEG2-Sulfo-NHS ester sodium

TCO-PEG2-Sulfo-NHS ester sodium

Cat. No.: B12409487
M. Wt: 528.5 g/mol
InChI Key: AKXVBIFAIPPXNU-ODZAUARKSA-M
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Description

TCO-PEG2-Sulfo-NHS ester sodium is a useful research compound. Its molecular formula is C20H29N2NaO11S and its molecular weight is 528.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H29N2NaO11S

Molecular Weight

528.5 g/mol

IUPAC Name

sodium 1-[3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate

InChI

InChI=1S/C20H30N2O11S.Na/c23-17-14-16(34(27,28)29)19(25)22(17)33-18(24)8-10-30-12-13-31-11-9-21-20(26)32-15-6-4-2-1-3-5-7-15;/h1-2,15-16H,3-14H2,(H,21,26)(H,27,28,29);/q;+1/p-1/b2-1-;

InChI Key

AKXVBIFAIPPXNU-ODZAUARKSA-M

Isomeric SMILES

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG2-Sulfo-NHS Ester Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of TCO-PEG2-Sulfo-NHS ester sodium salt, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, proteomics, and targeted drug delivery. This document details its chemical structure, quantitative properties, and provides experimental protocols for its use.

Core Chemical Structure and Properties

This compound salt is a versatile molecule composed of three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The terminal sodium salt enhances its solubility in aqueous solutions.

The TCO group is a strained alkyne that serves as a highly reactive dienophile in copper-free click chemistry, specifically in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1][2] The PEG2 spacer, a short chain of two ethylene (B1197577) glycol units, is a hydrophilic linker that increases the overall water solubility of the molecule and reduces steric hindrance during conjugation reactions.[3][4] The Sulfo-NHS ester is an amine-reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues found in proteins.[5][6] The sulfonate group on the NHS ring further enhances the water solubility of the reagent.[7][8][9]

Chemical and Physical Properties
PropertyValueSource(s)
Chemical Name This compound salt[10][11]
Synonyms (Z)-1-((3-(2-(2-(((cyclooct-4-en-1-yloxy)carbonyl)amino)ethoxy)ethoxy)propanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonic acid sodium salt[12]
CAS Number 2353409-47-7 (for the free acid)[12]
Molecular Formula C₂₀H₂₉N₂NaO₁₁S[11][13]
Molecular Weight 528.51 g/mol [11][13]
Purity Typically >95%[14]
Appearance White to off-white solid[12]
Solubility Soluble in water and other polar organic solvents like DMSO and DMF.[7][15]
Storage Store at -20°C for long-term stability. The reagent is moisture-sensitive.[15][16]

Reactivity and Kinetics

The dual functionality of TCO-PEG2-Sulfo-NHS ester allows for a two-step conjugation strategy. First, the Sulfo-NHS ester reacts with a primary amine on a biomolecule. Subsequently, the TCO group can be "clicked" with a tetrazine-modified molecule.

Sulfo-NHS Ester Reactivity with Primary Amines

The Sulfo-NHS ester reacts with primary amines to form a stable amide bond. This reaction is highly dependent on pH. The optimal pH range for this reaction is between 7 and 9.[15] At lower pH values, the primary amines are protonated, reducing their nucleophilicity. At higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][7][8][9]

ConditionEffect on ReactivitySource(s)
pH Optimal between 7.2 and 8.5. Lower pH reduces amine reactivity, while higher pH increases hydrolysis of the NHS ester.[5][7]
Temperature Reactions are typically carried out at room temperature or 4°C.[7]
Buffers Amine-free buffers such as phosphate-buffered saline (PBS) are required to prevent competition with the target amine.[6]
Concentration Higher concentrations of the protein or biomolecule can improve labeling efficiency.[15]

Half-life of NHS Ester Hydrolysis:

pHTemperatureHalf-lifeSource(s)
7.00°C4-5 hours[7]
8.64°C10 minutes[7]
TCO-Tetrazine "Click" Reaction

The iEDDA reaction between the TCO group and a tetrazine is a bioorthogonal reaction, meaning it proceeds with high efficiency and specificity in complex biological media without interfering with native biological processes.[1] This reaction is known for its exceptionally fast kinetics.[1][2][15]

ParameterValueSource(s)
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA)[1][2]
Second-order rate constant (k) > 800 M⁻¹s⁻¹[1][15]
Reaction Conditions Typically performed in aqueous buffers at room temperature.[15]
Byproducts Nitrogen gas (N₂)[2]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the labeling of a protein with the TCO moiety using TCO-PEG2-Sulfo-NHS ester.

Materials:

  • Protein of interest

  • This compound salt

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-5 mg/mL.[15]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[15]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.[6][17]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6][17]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.[18]

  • Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the "click" reaction between a TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer. A 1.1- to 5-fold molar excess of the tetrazine-functionalized molecule is often used.[4]

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.[15]

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine-functionalized molecule using size-exclusion chromatography.

Applications and Workflows

TCO-PEG2-Sulfo-NHS ester is a valuable tool in several advanced applications, including the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and pre-targeted imaging.

PROTAC Synthesis Workflow

In PROTAC technology, TCO-PEG2-Sulfo-NHS ester can serve as a linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[5][19][20][21][22][23][24]

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Mechanism Protein_Ligand Target Protein Ligand (with primary amine) TCO_Protein_Ligand TCO-labeled Protein Ligand Protein_Ligand->TCO_Protein_Ligand NHS ester reaction TCO_Linker TCO-PEG2-Sulfo-NHS ester TCO_Linker->TCO_Protein_Ligand PROTAC PROTAC Molecule TCO_Protein_Ligand->PROTAC TCO-Tetrazine Click Reaction Tetrazine_E3_Ligand Tetrazine-labeled E3 Ligase Ligand Tetrazine_E3_Ligand->PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

PROTAC synthesis and mechanism of action.
Pre-targeted Imaging Workflow

Pre-targeted imaging is a two-step approach where a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, radiolabeled tetrazine molecule is administered, which rapidly binds to the TCO-antibody and is cleared from circulation, leading to a high signal-to-noise ratio.[19][25][26][27][28]

Pretargeting_Workflow cluster_step1 Step 1: Antibody Administration cluster_step2 Step 2: Imaging Agent Administration Antibody Antibody TCO_Antibody TCO-labeled Antibody Antibody->TCO_Antibody TCO_Linker TCO-PEG2-Sulfo-NHS ester TCO_Linker->TCO_Antibody Injection1 Systemic Administration of TCO-Antibody TCO_Antibody->Injection1 Targeting Antibody Accumulates at Target Site Injection1->Targeting Clearance1 Unbound Antibody Clears from Circulation Injection1->Clearance1 Click_Reaction In Vivo Click Reaction Targeting->Click_Reaction Tetrazine_Probe Radiolabeled Tetrazine Probe Injection2 Systemic Administration of Tetrazine Probe Tetrazine_Probe->Injection2 Injection2->Click_Reaction Clearance2 Unbound Probe Rapidly Clears Injection2->Clearance2 Imaging PET/SPECT Imaging Click_Reaction->Imaging

Pre-targeted imaging workflow.

Conclusion

This compound salt is a powerful and versatile tool for bioconjugation. Its dual reactivity, enhanced water solubility, and the biocompatibility of the TCO-tetrazine click reaction make it an ideal reagent for researchers in drug development, diagnostics, and fundamental biological research. The detailed protocols and workflows provided in this guide serve as a starting point for the successful application of this reagent in a variety of innovative applications.

References

An In-Depth Technical Guide to the Mechanism of Action of TCO-PEG2-Sulfo-NHS Ester Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key quantitative data for TCO-PEG2-Sulfo-NHS ester sodium salt, a bifunctional linker critical in the field of bioconjugation. This reagent is instrumental in the precise and efficient labeling of biomolecules, enabling advancements in areas such as antibody-drug conjugates (ADCs), proteomics, and molecular imaging.

Core Mechanism of Action

This compound salt is a heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy. Its mechanism is centered around two key reactive moieties: a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester and a trans-cyclooctene (B1233481) (TCO) group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.

First Step: Amine-Reactive Labeling via Sulfo-NHS Ester

The initial step involves the covalent modification of a target biomolecule, typically a protein or antibody, through the reaction of the Sulfo-NHS ester with primary amines. The primary amines on a protein are predominantly found at the N-terminus and on the side chain of lysine (B10760008) residues.[1]

The Sulfo-NHS ester is an activated ester that readily reacts with the nucleophilic primary amine to form a stable amide bond. The reaction releases N-hydroxysulfosuccinimide as a byproduct.[1] The inclusion of the sulfonate group on the NHS ring increases the water solubility of the reagent, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents.

The efficiency of this acylation reaction is highly pH-dependent. A slightly alkaline pH (7-9) is generally optimal to ensure that the primary amines are deprotonated and thus nucleophilic, while minimizing the competing hydrolysis of the Sulfo-NHS ester.[2]

Second Step: Bioorthogonal Ligation via TCO-Tetrazine Click Chemistry

Once the target biomolecule is functionalized with the TCO group, it can undergo a highly specific and rapid bioorthogonal reaction with a molecule containing a tetrazine moiety. This reaction is an inverse-electron-demand Diels-Alder cycloaddition (IEDDA).[3][4]

This "click chemistry" reaction is characterized by its exceptional kinetics and high degree of selectivity.[3][4] The TCO and tetrazine groups react specifically with each other, even in complex biological environments, without interfering with native biological functional groups. This reaction is catalyst-free and proceeds efficiently at physiological conditions, making it ideal for in vivo applications.[5] The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[4]

The PEG2 spacer provides several advantages. It enhances the hydrophilicity and solubility of the linker and the resulting conjugate. Furthermore, it acts as a flexible spacer arm that minimizes steric hindrance, which can improve the efficiency of both the initial labeling and the subsequent click reaction.[2]

Quantitative Data

The following tables summarize key quantitative parameters relevant to the use of this compound salt.

ParameterValueConditionsReference(s)
Sulfo-NHS Ester Half-life
4-5 hourspH 7.0[6][7][8]
1 hourpH 8.0[6][7][8]
10 minutespH 8.6[6][7][8]
TCO-Tetrazine Reaction
Second-Order Rate Constant (k₂)1,000 - 3,300,000 M⁻¹s⁻¹Aqueous buffer, 25°C[9][10][11][12]

Note: The second-order rate constant for the TCO-tetrazine reaction can vary significantly depending on the specific structures of the TCO and tetrazine derivatives.

Experimental Protocols

General Protocol for Protein Labeling with TCO-PEG2-Sulfo-NHS Ester

This protocol provides a general guideline for the conjugation of TCO-PEG2-Sulfo-NHS ester to a primary amine-containing protein, such as an antibody. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest (e.g., antibody)

  • This compound salt

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting spin column or dialysis equipment

Procedure:

  • Protein Preparation:

    • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free reaction buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • TCO-PEG2-Sulfo-NHS Ester Solution Preparation:

    • Allow the vial of TCO-PEG2-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10 mM) in anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching the Reaction:

    • To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove the excess, unreacted TCO-PEG2-Sulfo-NHS ester and byproducts by gel filtration using a desalting spin column or by dialysis against a suitable storage buffer (e.g., PBS).

Protocol for Tetrazine Ligation with a TCO-labeled Protein

This protocol describes the reaction of a TCO-functionalized protein with a tetrazine-containing molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Ligation Reaction:

    • Add a slight molar excess (e.g., 1.1 to 2.0 mole equivalents) of the tetrazine-functionalized molecule to the TCO-labeled protein.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (if necessary):

    • If required, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol for Determining the Degree of Labeling (DOL)

The DOL, which is the average number of TCO molecules per protein, can be determined spectrophotometrically if the TCO linker is conjugated to a dye or by other analytical methods. For a non-chromophoric TCO, the DOL can be determined by reacting the TCO-labeled protein with a molar excess of a tetrazine-dye and then using the absorbance of the dye to calculate the DOL.

Procedure using a Tetrazine-Dye:

  • React the TCO-labeled protein with a known excess of a tetrazine-dye.

  • Remove the excess, unreacted tetrazine-dye by gel filtration or dialysis.

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein

      • CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye

      • ε_protein = molar extinction coefficient of the protein at 280 nm

  • Calculate the DOL:

    • DOL = A_max / (ε_dye × Protein Concentration (M))

      • ε_dye = molar extinction coefficient of the dye at its A_max

Visualizations

NHS_Ester_Reaction TCO_Linker TCO-PEG2-Sulfo-NHS ester TCO_Protein TCO-PEG2-Protein (Stable Amide Bond) TCO_Linker->TCO_Protein pH 7-9 Protein Protein-NH₂ (Primary Amine) Protein->TCO_Protein NHS_leaving_group Sulfo-NHS TCO_Protein->NHS_leaving_group Byproduct

Figure 1. Reaction of TCO-PEG2-Sulfo-NHS ester with a primary amine on a protein.

TCO_Tetrazine_Reaction TCO_Protein TCO-PEG2-Protein Conjugate Protein-Conjugate (Stable Dihydropyridazine Bond) TCO_Protein->Conjugate IEDDA Click Reaction Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Conjugate N2 N₂ Gas Conjugate->N2 Byproduct

Figure 2. Bioorthogonal ligation of a TCO-labeled protein with a tetrazine-functionalized molecule.

Experimental_Workflow cluster_step1 Step 1: TCO Labeling cluster_step2 Step 2: Tetrazine Ligation Start Protein Solution (Amine-free buffer, pH 7-9) Add_Linker Add TCO-PEG2-Sulfo-NHS ester Start->Add_Linker Incubate1 Incubate (1 hr, RT) Add_Linker->Incubate1 Quench1 Quench Reaction (Tris or Glycine) Incubate1->Quench1 Purify1 Purify (Desalting Column) Quench1->Purify1 TCO_Labeled_Protein TCO-Labeled Protein Purify1->TCO_Labeled_Protein Start2 TCO-Labeled Protein TCO_Labeled_Protein->Start2 Add_Tetrazine Add Tetrazine-Molecule Start2->Add_Tetrazine Incubate2 Incubate (0.5-2 hr, RT) Add_Tetrazine->Incubate2 Purify2 Purify (optional) Incubate2->Purify2 Final_Conjugate Final Conjugate Purify2->Final_Conjugate

Figure 3. Experimental workflow for two-step bioconjugation using TCO-PEG2-Sulfo-NHS ester.

References

A Technical Guide to TCO-PEG2-Sulfo-NHS Ester: A Bioorthogonal Tool for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation, drug delivery, and proteomics. This molecule leverages the power of bioorthogonal click chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, for the precise and efficient coupling of biomolecules. This technical guide provides an in-depth overview of the core principles, applications, and experimental protocols associated with TCO-PEG2-Sulfo-NHS ester, with a focus on its utility in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

The precise chemical modification of biomolecules is a cornerstone of modern biomedical research and therapeutic development. TCO-PEG2-Sulfo-NHS ester is a powerful tool designed for this purpose, offering a blend of reactivity, specificity, and biocompatibility. Its structure comprises three key functional components:

  • A Trans-Cyclooctene (TCO) group: This strained alkene is the reactive handle for the bioorthogonal iEDDA "click" reaction with a tetrazine-functionalized molecule. This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst.

  • A short Polyethylene Glycol (PEG) spacer (PEG2): The two-unit PEG linker enhances the hydrophilicity of the molecule, which can improve the solubility of the resulting conjugate and reduce potential aggregation. The PEG spacer also provides a flexible connection that minimizes steric hindrance during conjugation.

  • A Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues on proteins and antibodies, forming a stable amide bond. The sulfonate group on the NHS ring significantly increases the water solubility of the reagent, allowing for conjugation reactions in aqueous buffers with reduced or no need for organic co-solvents.

Core Principles of TCO-PEG2-Sulfo-NHS Ester Chemistry

The utility of TCO-PEG2-Sulfo-NHS ester is rooted in a two-step conjugation strategy. The first step involves the modification of a biomolecule containing primary amines with the TCO linker via the sulfo-NHS ester. The second step is the bioorthogonal ligation of the TCO-modified biomolecule to a tetrazine-functionalized molecule of interest.

Amine Modification via Sulfo-NHS Ester

The Sulfo-NHS ester reacts with primary amines in a pH-dependent manner to form a stable amide bond. The reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. A competing reaction is the hydrolysis of the sulfo-NHS ester, which also increases with pH. Therefore, careful control of the reaction pH is crucial for maximizing conjugation efficiency.

TCO-Tetrazine Bioorthogonal Ligation

The TCO-tetrazine reaction is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast kinetics and high specificity. It is an inverse-electron-demand Diels-Alder cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion. This reaction is highly bioorthogonal, meaning that the TCO and tetrazine groups are unreactive towards biological functional groups, ensuring that the conjugation is highly specific and avoids off-target modifications.

Quantitative Data

Table 1: Stability of Sulfo-NHS Ester

The stability of the Sulfo-NHS ester is highly dependent on pH. The following table provides the half-life of hydrolysis for NHS esters at various pH values. The sulfo-NHS ester is expected to have a similar hydrolysis profile.

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours[1]
8.041 hour[2]
8.6410 minutes[1][2]
Table 2: Kinetics of TCO-Tetrazine Ligation

The reaction rate of the TCO-tetrazine ligation is among the fastest of all bioorthogonal reactions. The second-order rate constants can vary depending on the specific structures of the TCO and tetrazine derivatives.

TCO DerivativeTetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
TCO3,6-di-(2-pyridyl)-s-tetrazine~2,0009:1 Methanol/Water[3]
sTCO (strained TCO)3,6-di-(2-pyridyl)-s-tetrazine~3.3 x 10⁶Water[4]
TCOHydrogen substituted tetrazinesup to 30,000PBS[5]

Experimental Protocols

Protocol 1: Modification of a Protein with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the general procedure for labeling a protein with TCO groups using TCO-PEG2-Sulfo-NHS ester.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG2-Sulfo-NHS ester sodium salt

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer to a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 5-10 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester using a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the degree of labeling (DOL) by quantifying the number of TCO groups per protein molecule. This can be achieved through various methods, including mass spectrometry or by reacting the TCO-labeled protein with a tetrazine-fluorophore and measuring the absorbance.

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the reaction of a TCO-modified protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • Tetrazine-functionalized molecule (e.g., drug, fluorophore)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the Reaction Buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Ligation Reaction: Add a 1.5- to 3-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein.

  • Incubation: Incubate the reaction mixture for 30-120 minutes at room temperature or 37°C. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Applications and Workflows

Antibody-Drug Conjugate (ADC) Synthesis

TCO-PEG2-Sulfo-NHS ester is a valuable tool for the synthesis of ADCs. The workflow involves first labeling the antibody with TCO groups, followed by the click reaction with a potent tetrazine-functionalized cytotoxic drug. This approach allows for the creation of ADCs with a controlled drug-to-antibody ratio (DAR).

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Bioorthogonal Ligation Antibody Antibody TCO_Antibody TCO-Modified Antibody Antibody->TCO_Antibody Amine Reaction (pH 7.2-8.0) TCO_Linker TCO-PEG2-Sulfo-NHS ester sodium salt TCO_Linker->TCO_Antibody ADC Antibody-Drug Conjugate (ADC) TCO_Antibody->ADC TCO-Tetrazine Click Reaction Tetrazine_Drug Tetrazine-Drug Tetrazine_Drug->ADC

ADC Synthesis Workflow.
PROTAC Development

In the development of PROTACs, TCO-PEG2-Sulfo-NHS ester can be used to link a target protein-binding ligand to an E3 ligase-binding ligand. This modular approach allows for the rapid synthesis and screening of a library of PROTACs with different linkers and ligands.

PROTAC_Synthesis_Concept cluster_components PROTAC Components cluster_assembly PROTAC Assembly Target_Ligand Target Protein Ligand with primary amine TCO_Target_Ligand TCO-modified Target Ligand Target_Ligand->TCO_Target_Ligand + TCO_Linker (Amine Reaction) E3_Ligand E3 Ligase Ligand with Tetrazine TCO_Linker TCO-PEG2-Sulfo-NHS ester PROTAC PROTAC TCO_Target_Ligand->PROTAC + E3_Ligand (Click Reaction) Chemical_Transformation Biomolecule Biomolecule (with -NH2) TCO_Biomolecule TCO-Biomolecule Biomolecule->TCO_Biomolecule Sulfo-NHS ester reaction TCO_Linker TCO-PEG2-Sulfo-NHS TCO_Linker->TCO_Biomolecule Final_Conjugate Final Conjugate TCO_Biomolecule->Final_Conjugate TCO-Tetrazine ligation Tetrazine_Molecule Tetrazine-Molecule of Interest Tetrazine_Molecule->Final_Conjugate

References

TCO-PEG2-Sulfo-NHS Ester in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG2-Sulfo-NHS ester, a key reagent in the field of bioconjugation and click chemistry. We will delve into its chemical properties, reaction mechanisms, and applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in its effective utilization.

Introduction to TCO-PEG2-Sulfo-NHS Ester

TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the precise and efficient labeling of biomolecules.[1] It features two key reactive moieties: a trans-cyclooctene (B1233481) (TCO) group and a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester, connected by a short polyethylene (B3416737) glycol (PEG) spacer.

  • TCO Group: This strained alkene is highly reactive towards tetrazine derivatives in a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[2]

  • Sulfo-NHS Ester: This amine-reactive group readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies. The inclusion of a sulfonate group on the NHS ring enhances the water solubility of the reagent, allowing for conjugation reactions in aqueous buffers with reduced need for organic co-solvents.[3][4]

  • PEG2 Spacer: The short di-ethylene glycol spacer further improves the reagent's hydrophilicity and provides spatial separation between the conjugated biomolecule and the TCO group, which can help to reduce steric hindrance during the subsequent click reaction.[1]

This unique combination of features makes TCO-PEG2-Sulfo-NHS ester an invaluable tool for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging probes.

Chemical Properties and Quantitative Data

A clear understanding of the physicochemical properties and reaction kinetics of TCO-PEG2-Sulfo-NHS ester is crucial for its successful application. The following table summarizes key quantitative data for this reagent.

PropertyValueNotes and References
Molecular Weight ~528.5 g/mol Varies slightly based on the counter-ion.
Solubility Water, DMSO, DMFThe sulfo group significantly enhances water solubility.[3]
NHS Ester Hydrolysis Half-life 4-5 hours at pH 7 (0°C)10 minutes at pH 8.6 (4°C)Hydrolysis rate is highly pH-dependent.[5][6]
Optimal pH for NHS Ester Reaction 7.2 - 8.5A compromise between efficient amine reaction and minimizing hydrolysis.[5][7]
Optimal pH for TCO-Tetrazine Ligation 6.0 - 9.0The reaction is generally efficient across a broad physiological pH range.[8]
Second-Order Rate Constant (TCO-Tetrazine) >800 M⁻¹s⁻¹ to >1 x 10⁶ M⁻¹s⁻¹Highly dependent on the specific tetrazine derivative used.[2][9] For a methyltetrazine, the rate constant is in the range of 2000 M⁻¹s⁻¹.[10][11]

Reaction Mechanisms

The utility of TCO-PEG2-Sulfo-NHS ester is rooted in two distinct and highly specific chemical reactions: the acylation of primary amines by the Sulfo-NHS ester and the IEDDA cycloaddition between the TCO and a tetrazine.

Amine Acylation with Sulfo-NHS Ester

The first step in a typical bioconjugation workflow involves the reaction of the Sulfo-NHS ester with primary amines on the target biomolecule. This reaction proceeds via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysulfosuccinimide as a byproduct.

G Sulfo-NHS Ester Reaction with a Primary Amine TCO_PEG_NHS TCO-PEG2-Sulfo-NHS Conjugate TCO-PEG2-Biomolecule TCO_PEG_NHS->Conjugate + Biomolecule-NH2 Biomolecule_NH2 Biomolecule-NH2 Biomolecule_NH2->Conjugate Sulfo_NHS_byproduct N-hydroxysulfosuccinimide Conjugate->Sulfo_NHS_byproduct -

Caption: Amine acylation reaction.

TCO-Tetrazine Ligation (Click Chemistry)

The second, bioorthogonal step involves the reaction of the now TCO-functionalized biomolecule with a tetrazine-modified molecule of interest (e.g., a fluorescent dye, a drug, or an imaging agent). This reaction is a [4+2] cycloaddition where the tetrazine acts as the electron-deficient diene and the TCO as the strained, electron-rich dienophile. The reaction is followed by a retro-Diels-Alder reaction, which releases nitrogen gas and forms a stable dihydropyridazine (B8628806) linkage.

G TCO-Tetrazine Inverse-Electron-Demand Diels-Alder Cycloaddition TCO_Biomolecule TCO-Biomolecule Dihydropyridazine Biomolecule-Conjugate-Molecule TCO_Biomolecule->Dihydropyridazine + Tetrazine-Molecule Tetrazine_Molecule Tetrazine-Molecule Tetrazine_Molecule->Dihydropyridazine Nitrogen N2 Gas Dihydropyridazine->Nitrogen -

Caption: TCO-tetrazine click reaction.

Experimental Protocols

The following protocols provide a general framework for the use of TCO-PEG2-Sulfo-NHS ester. Optimization may be required for specific biomolecules and applications.

Protocol 1: Labeling an Antibody with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the modification of an antibody with TCO groups.

Materials:

  • Antibody of interest (1-5 mg/mL)

  • TCO-PEG2-Sulfo-NHS ester

  • Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the Reaction Buffer to remove any amine-containing buffers (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve the TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester solution to the antibody solution. Incubate for 60 minutes at room temperature.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester and quenching agent using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL), i.e., the average number of TCO molecules per antibody, using MALDI-TOF mass spectrometry by comparing the molecular weight of the conjugated antibody to the unconjugated antibody.[12]

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the reaction of a TCO-labeled antibody with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled antibody (from Protocol 1)

  • Tetrazine-functionalized molecule (e.g., fluorescent dye)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reactant Preparation: Prepare the TCO-labeled antibody in the Reaction Buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.

  • Click Reaction: Add a 1.1- to 1.5-fold molar excess of the tetrazine-functionalized molecule to the TCO-labeled antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light if using a fluorescent tetrazine.

  • Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography or dialysis.

Application: Pre-targeted Imaging

A powerful application of TCO-PEG2-Sulfo-NHS ester is in pre-targeted imaging, a strategy designed to improve the signal-to-background ratio in molecular imaging techniques like PET and SPECT.[13][14][15]

In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site (e.g., a tumor). Due to the long circulation time of antibodies, a clearing agent may be used to remove unbound antibody from circulation. Subsequently, a small, rapidly clearing radiolabeled tetrazine is administered, which then "clicks" to the TCO-antibody at the target site, leading to a high concentration of the imaging agent at the target with minimal background signal.[16]

G Pre-targeted Imaging Workflow cluster_0 Step 1: Targeting cluster_1 Step 2: Imaging TCO_Antibody TCO-Antibody Injection Tumor_Binding Antibody Accumulation at Tumor TCO_Antibody->Tumor_Binding Clearing Clearing of Unbound Antibody Tumor_Binding->Clearing Tetrazine_Injection Radiolabeled Tetrazine Injection Clearing->Tetrazine_Injection Click_Reaction In vivo Click Reaction Tetrazine_Injection->Click_Reaction Imaging PET/SPECT Imaging Click_Reaction->Imaging

Caption: Pre-targeted imaging workflow.

Conclusion

TCO-PEG2-Sulfo-NHS ester is a versatile and powerful tool for bioconjugation, enabling the precise and efficient labeling of biomolecules through a combination of amine-reactive chemistry and bioorthogonal TCO-tetrazine ligation. Its enhanced water solubility and the rapid, catalyst-free nature of the click reaction make it particularly well-suited for applications in complex biological systems. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging this technology for advancements in drug development, diagnostics, and fundamental scientific discovery.

References

TCO-PEG2-Sulfo-NHS Ester: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The design and synthesis of effective PROTACs rely on the careful selection of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.

This technical guide provides an in-depth overview of TCO-PEG2-Sulfo-NHS ester, a versatile heterobifunctional linker designed for the efficient construction of molecules for targeted protein degradation. This linker incorporates a Trans-Cyclooctene (TCO) group for bioorthogonal "click" chemistry and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester for covalent attachment to proteins, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to guide researchers in its application.

Core Concepts: Mechanism of Action

TCO-PEG2-Sulfo-NHS ester facilitates a two-step approach to synthesizing protein degraders. This strategy leverages the specific reactivities of its terminal functional groups.

1. Sulfo-NHS Ester Reaction with Primary Amines: The Sulfo-NHS ester moiety reacts efficiently with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2] The inclusion of the sulfonate group on the NHS ring enhances the water solubility of the molecule, allowing for reactions to be performed in aqueous buffers without the need for organic co-solvents that can denature proteins.[3] This reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5.[2][4]

2. TCO-Tetrazine Bioorthogonal "Click" Chemistry: The TCO group is a strained alkyne that undergoes a highly rapid and specific inverse-electron-demand Diels-Alder cycloaddition with a tetrazine-functionalized molecule.[5][6] This bioorthogonal reaction, often referred to as "click chemistry," is characterized by its fast kinetics, high efficiency, and lack of cross-reactivity with other functional groups found in biological systems.[7] This allows for the precise and efficient ligation of the protein-linker conjugate to a second molecule, such as an E3 ligase ligand functionalized with a tetrazine.

The PEG2 spacer provides several advantages. It increases the overall hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific binding.[8] The length of the PEG linker is also a critical parameter in PROTAC design, as it dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent degradation.[9][10]

Signaling Pathways in Targeted Protein Degradation

The ultimate goal of using TCO-PEG2-Sulfo-NHS ester in this context is to create a molecule that hijacks the ubiquitin-proteasome system (UPS) to degrade a specific target protein.

The Ubiquitin-Proteasome System

The UPS is a major pathway for controlled protein degradation in eukaryotic cells.[11][12] It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein.

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 E3 E3 Ubiquitin Ligase E2->E3 Target_Protein Target Protein E3->Target_Protein Ub_Target Polyubiquitinated Target Protein E3->Ub_Target Polyubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides PROTAC_Mechanism Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Proteasome_Degradation Proteasomal Degradation Ubiquitination->Proteasome_Degradation Degraded_Protein Degraded Protein Fragments Proteasome_Degradation->Degraded_Protein PROTAC_Synthesis_Workflow cluster_step1 Step 1: Protein Labeling cluster_step2 Step 2: PROTAC Assembly cluster_step3 Step 3: Characterization Protein Target Protein (with primary amines) Labeled_Protein TCO-labeled Protein Protein->Labeled_Protein Sulfo-NHS ester reaction Linker TCO-PEG2-Sulfo-NHS ester Linker->Labeled_Protein PROTAC Final PROTAC Labeled_Protein->PROTAC TCO-tetrazine click reaction E3_Ligand Tetrazine-functionalized E3 Ligase Ligand E3_Ligand->PROTAC Characterization Mass Spectrometry Western Blot Degradation Assays PROTAC->Characterization

References

The Role of TCO Linkers in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of trans-cyclooctene (B1233481) (TCO) linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It details the underlying bioorthogonal chemistry, provides in-depth experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and workflows.

Introduction to TCO Linkers and Bioorthogonal Chemistry in PROTAC Development

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule is comprised of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting the two. The linker is a critical component, influencing the PROTAC's stability, solubility, cell permeability, and the efficiency of ternary complex formation.[3][4]

TCO linkers have emerged as powerful tools in PROTAC synthesis due to their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1][5] This bioorthogonal "click chemistry" reaction is characterized by:

  • Exceptional Speed: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with second-order rate constants reaching up to 106 M-1s-1.[3][6] This allows for efficient conjugation even at low concentrations.

  • High Specificity and Bioorthogonality: The reaction is highly selective, proceeding rapidly under physiological conditions without interfering with biological processes.[5][7]

  • Catalyst-Free Conditions: The reaction does not require a cytotoxic copper catalyst, making it ideal for use in living systems.[5][7]

  • Modular and Efficient Synthesis: TCO linkers enable a modular approach to PROTAC synthesis, where the POI ligand and E3 ligase ligand can be synthesized separately and then conjugated in a final, high-yielding step.[1]

These features make TCO linkers particularly valuable for the rapid and efficient generation of PROTAC libraries for screening and optimization. Furthermore, this chemistry has been adapted for in-cell self-assembly of PROTACs, termed "CLIPTACs" (click-formed proteolysis targeting chimeras), and for creating prodrug strategies to enhance the targeted delivery of PROTACs.[8][9]

Quantitative Data on TCO-Tetrazine Ligation and PROTAC Efficiency

The following tables summarize key quantitative data related to the TCO-tetrazine ligation and the performance of TCO-linked PROTACs.

ParameterValueConditionsSource
Second-Order Rate Constant (k) 1 - 1 x 106 M-1s-1General range[6]
up to 30,000 M-1s-1Hydrogen-substituted tetrazines with TCO[6]
~2000 M-1s-1Dipyridal tetrazine and TCO in 9:1 methanol (B129727)/water[6][10]
Reaction pH 6 - 9PBS buffer[6]
Reaction Temperature Room TemperatureGeneral[6]
Reaction Time 30 minutes - 2 hoursProtein-protein conjugation[7]

Table 1: Kinetic and Reaction Parameters for TCO-Tetrazine Ligation. This table highlights the rapid kinetics and mild reaction conditions of the iEDDA reaction.

PROTACTarget ProteinCell LineDC50DmaxSource
NC-1BTKMino2.2 nM97%[11]
IR-1BTKMino< 10 nM~90%[11]
RC-3BTKMino< 10 nM~90%[11]
DP1BRD4SU-DHL-410.84 ± 0.92 μM98%[12]
CLIPTAC (JQ1-TCO + Tz-thalidomide)BRD4HeLaComplete degradation at 3 µM JQ1-TCO>95%[8][9]

Table 2: Degradation Efficiency of TCO-linked PROTACs. This table provides examples of the degradation potency (DC50) and maximal degradation (Dmax) achieved by various TCO-containing PROTACs against their respective targets.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of TCO-linked PROTACs.

Protocol 1: Synthesis of a TCO-Linked PROTAC via iEDDA Reaction

This protocol describes the final ligation step to synthesize a PROTAC using a pre-functionalized TCO-linker and a tetrazine-modified binding moiety.

Materials:

  • TCO-containing linker (e.g., TCO-PEG4-NHS ester)

  • Tetrazine-functionalized binding moiety (e.g., tetrazine-functionalized POI ligand or E3 ligase ligand)

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Reaction vial and stirring apparatus

  • Inert atmosphere (e.g., argon or nitrogen)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere if reagents are sensitive to air or moisture.

  • Dissolution: Dissolve the tetrazine-functionalized binding moiety in the chosen anhydrous solvent.

  • Addition of Linker: Add an equimolar amount (1.0 to 1.2 equivalents) of the TCO-containing linker to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The iEDDA reaction is typically fast and can be complete within 1-4 hours.[1]

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction can also be monitored spectroscopically by the disappearance of the tetrazine's absorbance between 510 and 550 nm.[2]

  • Purification: Once the reaction is complete, purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.[1]

Protocol 2: Characterization of TCO-Linked PROTACs

A. LC-MS Analysis:

  • Sample Preparation: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable column (e.g., C18) and a gradient elution from a low to high organic phase (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile (B52724) with 0.1% formic acid as mobile phase B).

  • Data Analysis: Confirm the presence of the PROTAC by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight. Assess the purity of the sample by integrating the peak area of the PROTAC relative to any impurity peaks in the chromatogram.[1]

B. NMR Analysis:

  • Sample Preparation: Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Spectroscopy: Acquire 1H and 13C NMR spectra.

  • Data Analysis: Analyze the spectra to confirm the structure of the final PROTAC. The disappearance of the characteristic TCO and tetrazine proton signals and the appearance of new signals corresponding to the dihydropyridazine (B8628806) product will confirm the successful ligation.

Protocol 3: Assessment of Target Protein Degradation by Western Blot

This protocol allows for the quantification of the reduction in target protein levels following PROTAC treatment.

Materials:

  • Appropriate cell line expressing the target protein

  • Cell culture medium and supplements

  • TCO-linked PROTAC and vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control for a predetermined time (e.g., 24 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.[2]

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[2]

Protocol 4: HiBiT-Based Protein Degradation Assay

This is a high-throughput, quantitative method to measure protein degradation kinetics in living cells.

Materials:

  • CRISPR/Cas9-engineered cell line with the target protein endogenously tagged with HiBiT

  • LgBiT protein (if not stably expressed in the cell line)

  • Nano-Glo® Live Cell Assay System

  • Luminometer

Procedure:

  • Cell Plating: Plate the HiBiT-tagged cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the PROTAC to the cells.

  • Luminescence Measurement: Add the Nano-Glo® substrate and LgBiT protein (if necessary) to the wells. Measure luminescence at various time points to determine the kinetics of protein degradation.

  • Data Analysis: Calculate the rate of degradation, Dmax, and DC50 from the luminescence data. A cell viability assay (e.g., CellTiter-Glo®) can be multiplexed to control for cytotoxicity.[1][7]

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to TCO-linked PROTACs.

PROTAC_Synthesis_Workflow cluster_reactants Reactants cluster_reaction iEDDA Click Reaction cluster_product Product & Purification POI_Ligand POI Ligand-Tetrazine Reaction DMSO, Room Temp 1-4 hours POI_Ligand->Reaction TCO_Linker TCO-Linker-E3 Ligase Ligand TCO_Linker->Reaction PROTAC PROTAC Reaction->PROTAC Purification Preparative HPLC PROTAC->Purification Characterization LC-MS & NMR Purification->Characterization

Caption: Workflow for the synthesis of a TCO-linked PROTAC.

PROTAC_MoA PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

ERK12_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK12 ERK1/2 MEK->ERK12 Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK12->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response

Caption: Simplified ERK1/2 signaling pathway.

BRD4_Signaling_Pathway BRD4 BRD4 P-TEFb P-TEFb Complex BRD4->P-TEFb Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 RNA_Pol_II RNA Polymerase II P-TEFb->RNA_Pol_II Transcription_Elongation Transcription Elongation RNA_Pol_II->Transcription_Elongation Target_Genes Target Genes (e.g., MYC, BCL2) Transcription_Elongation->Target_Genes Cellular_Processes Cell Growth, Proliferation, Anti-apoptosis Target_Genes->Cellular_Processes

Caption: BRD4-mediated transcriptional regulation.

Conclusion

TCO linkers, through their participation in the highly efficient and bioorthogonal iEDDA reaction, have become an invaluable component of the medicinal chemist's toolbox for the synthesis of PROTACs. The modularity and mild reaction conditions afforded by TCO-tetrazine chemistry facilitate the rapid assembly and evaluation of PROTAC libraries, accelerating the discovery and development of novel protein degraders. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively utilize TCO linkers in their PROTAC synthesis and evaluation workflows. The continued innovation in linker technology, including the development of novel TCO derivatives and their application in sophisticated PROTAC designs, promises to further expand the potential of targeted protein degradation as a therapeutic modality.

References

A Technical Guide to Hydrophilic PEG Spacers in Bioconjugation: Principles, Benefits, and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Linkers in Bioconjugate Design

Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a foundational technology in modern drug development.[1] It is the cornerstone for creating advanced therapeutics such as antibody-drug conjugates (ADCs), PEGylated proteins, and targeted imaging agents.[1][2] The linker, a chemical moiety that connects the constituent parts of a bioconjugate, is a critical design element that profoundly influences the stability, efficacy, and pharmacokinetic profile of the final product.[3][4] Among the various linker technologies, hydrophilic spacers composed of polyethylene (B3416737) glycol (PEG) have become indispensable.[5][6]

PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer approved by the FDA for use in pharmaceuticals.[7][8][9] Its incorporation as a spacer in bioconjugates, a process known as PEGylation, confers a multitude of benefits that address common challenges in drug development, such as poor solubility of potent payloads and rapid in vivo clearance.[6][10] This technical guide provides an in-depth exploration of the core benefits of hydrophilic PEG spacers, supported by quantitative data, detailed experimental protocols, and visualizations of key workflows and mechanisms.

Core Principles and Benefits of Hydrophilic PEG Spacers

The strategic integration of PEG spacers into bioconjugates imparts several critical advantages that enhance therapeutic performance. These benefits stem primarily from the hydrophilic and flexible nature of the ethylene (B1197577) glycol units.[5]

Enhanced Solubility and Reduced Aggregation

Many highly potent therapeutic payloads, particularly cytotoxic agents used in ADCs, are hydrophobic.[5] This inherent poor water solubility can lead to conjugate aggregation, which compromises therapeutic efficacy, complicates formulation, and can induce an immunogenic response.[3][5][11] Hydrophilic PEG linkers create a hydration shell around the bioconjugate.[3] This layer of associated water molecules increases the overall solubility of the conjugate, preventing aggregation and improving its handling and administration characteristics.[3][5][6]

Prolonged Circulation Half-Life

A major challenge for many biologic drugs, especially smaller proteins and peptides, is their rapid clearance from the body via the renal system.[12][13][14] PEGylation dramatically increases the hydrodynamic volume (the effective size in solution) of the bioconjugate.[6][7][15] This increased size exceeds the threshold for glomerular filtration in the kidneys, thereby reducing the rate of renal clearance and significantly extending the drug's circulation half-life.[7][16][17] This leads to prolonged therapeutic exposure from a single administration, reducing dosing frequency and improving patient compliance.[6][7] For example, PEGylated interferon-α exhibits a 5- to 10-fold longer half-life than its non-PEGylated form.[6]

Reduced Immunogenicity and Antigenicity

When a therapeutic protein is administered, it can be recognized as foreign by the immune system, leading to the generation of anti-drug antibodies (ADAs). This can neutralize the drug's effect and cause adverse reactions.[7] The hydrated PEG chain acts as a "stealth" shield, masking immunogenic epitopes on the surface of the biomolecule.[5][6][18] This steric hindrance prevents or reduces the recognition by immune cells and the binding of antibodies, thereby lowering the immunogenicity and antigenicity of the therapeutic.[1][7][18] It is important to note, however, that while PEG itself is considered non-immunogenic, the development of anti-PEG antibodies has been observed in some cases, which can affect the clearance and efficacy of PEGylated drugs.[19][20][21]

Increased Stability

The protective hydration shell created by the PEG spacer not only masks immune epitopes but also shields the bioconjugate from enzymatic degradation.[5][7] By sterically hindering the approach of proteolytic enzymes, PEGylation enhances the stability of the therapeutic molecule in biological fluids, ensuring it reaches its target intact.[1][8]

Quantitative Impact of PEGylation on Bioconjugate Properties

The benefits of PEGylation are not merely qualitative; they have been extensively quantified across numerous studies. The following tables summarize key data illustrating the impact of PEG spacers on critical biopharmaceutical parameters.

Table 1: Effect of PEGylation on In Vivo Half-Life

Therapeutic Molecule PEG Size Original Half-Life PEGylated Half-Life Fold Increase
Recombinant Human TIMP-1[14][22] 20 kDa 1.1 hours 28 hours ~25x
Interferon-α[6] Not Specified Varies (daily dosing) Varies (weekly dosing) 5-10x

| Antibody Fragments (Fab')[23] | Not Specified | Short | Extended | Significant |

Table 2: Impact of PEG Spacer Length on Bioconjugate Properties

Study Parameter PEG Length (Units) Observation Outcome
ADC Off-Target Toxicity[11] PEG0 (No Spacer) All mice died by day 5 at a 20 mg/kg dose. High Toxicity
PEG8 / PEG12 100% survival rate after 28 days at the same dose. Reduced Toxicity
Bombesin Antagonist Hydrophilicity[24] PEG2 logD: -1.95 Lower Hydrophilicity
PEG12 logD: -2.22 Higher Hydrophilicity
Bombesin Antagonist Serum Stability[24] PEG2 T1/2 = 246 min Lower Stability

| | PEG6 | T1/2 = 584 min | Higher Stability |

Visualizing Core Concepts in PEGylation

Diagrams are essential for understanding the complex workflows and mechanisms involved in bioconjugation.

experimental_workflow cluster_prep Preparation & Activation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Biomolecule Target Biomolecule (e.g., Protein) Conjugation Incubate Biomolecule and PEG Linker Biomolecule->Conjugation PEG_Linker Activated PEG Linker (e.g., PEG-NHS Ester) PEG_Linker->Conjugation Quenching Add Quenching Reagent (e.g., Tris, Glycine) Conjugation->Quenching Stop Reaction Purification Purify Conjugate (e.g., SEC, Dialysis) Quenching->Purification Remove Excess Reagents Analysis Characterize Conjugate (e.g., SDS-PAGE, MS) Purification->Analysis Assess Purity & Identity Final_Product Purified PEG-Bioconjugate Analysis->Final_Product

Caption: General experimental workflow for protein PEGylation.

stealth_mechanism cluster_unmodified Unmodified Protein cluster_pegylated PEGylated Protein Unmodified_Protein Protein Epitope Antigenic Epitope Kidney Renal Clearance Unmodified_Protein->Kidney Rapid Filtration (Small Size) Immune_Cell Immune Cell Recognition Epitope->Immune_Cell Binding PEGylated_Protein Protein PEG_Shield Hydrated PEG Cloud (Increased Hydrodynamic Size) PEG_Shield->Immune_Cell Steric Hindrance (Masking) PEG_Shield->Kidney Evasion (Large Size)

Caption: Mechanism of the PEG-induced "stealth effect".

logical_benefits Core Core Property: Hydrophilicity & Flexibility Consequence1 Forms Protective Hydration Shell Core->Consequence1 Consequence2 Increases Hydrodynamic Volume (Size) Core->Consequence2 Benefit1 Increased Solubility Consequence1->Benefit1 Benefit2 Reduced Aggregation Consequence1->Benefit2 Benefit4 Reduced Immunogenicity Consequence1->Benefit4 Benefit5 Increased Stability (vs. Enzymes) Consequence1->Benefit5 Benefit3 Prolonged Half-Life Consequence2->Benefit3 Benefit6 Improved Pharmacokinetics Benefit1->Benefit6 Benefit2->Benefit6 Benefit3->Benefit6 Benefit4->Benefit6 Benefit5->Benefit6

Caption: Logical flow from core PEG properties to therapeutic benefits.

Experimental Protocol: Amine-Reactive PEGylation of a Protein

This protocol details a general method for conjugating an N-hydroxysuccinimide (NHS)-activated PEG linker to primary amines (e.g., lysine (B10760008) residues and the N-terminus) on a target protein.[16] This is one of the most common and robust methods in bioconjugation.

Materials and Reagents
  • Target protein in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.

  • Amine-reactive PEG linker (e.g., mPEG-succinimidyl valerate, mPEG-SVA, or mPEG-succinimidyl succinate, mPEG-SS).

  • Reaction Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 8.0.

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the PEG linker.

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes (with appropriate molecular weight cut-off).

  • Analytical instruments: SDS-PAGE system, UV-Vis spectrophotometer, Mass Spectrometer (optional).

Experimental Procedure

Step 1: Preparation of Protein and PEG Linker

  • Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonia, as these will compete with the reaction.

  • Immediately before use, dissolve the amine-reactive PEG linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mg/mL). The NHS ester is susceptible to hydrolysis, so prompt use is critical.

Step 2: PEGylation Reaction

  • Add the dissolved PEG linker stock solution to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize; a starting point is often a 5:1 to 10:1 molar excess of PEG linker over the protein.[25]

  • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring or rotation.[16] The optimal time and temperature depend on the protein's stability and reactivity.[26]

  • Monitor the reaction progress using SDS-PAGE. A successful conjugation will show a shift in the molecular weight of the protein, with new, higher molecular weight bands corresponding to PEGylated species.

Step 3: Quenching the Reaction

  • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM (e.g., add 50 µL of 1 M Tris-HCl to a 1 mL reaction).[26]

  • The primary amines in the quenching buffer will react with any excess unreacted PEG-NHS ester.

  • Incubate for an additional 30 minutes to ensure the reaction is fully quenched.

Step 4: Purification of the PEG-Protein Conjugate

  • Remove unreacted PEG linker, byproducts (hydrolyzed NHS), and quenching reagent from the PEGylated protein mixture.

  • Size-Exclusion Chromatography (SEC): This is the preferred method for its high resolution. Equilibrate the SEC column with a suitable storage buffer (e.g., PBS) and load the quenched reaction mixture. Collect fractions and analyze them via UV absorbance and/or SDS-PAGE to identify those containing the purified conjugate.

  • Dialysis: For larger volumes or less stringent purity requirements, dialyze the mixture against a storage buffer using a dialysis membrane with a molecular weight cut-off that is significantly smaller than the PEG-protein conjugate but large enough to allow free passage of the unreacted PEG linker.

Step 5: Characterization of the Final Conjugate

  • SDS-PAGE: Confirm the increase in molecular weight and assess the degree of PEGylation (mono-, di-, poly-PEGylated species) and purity.

  • UV-Vis Spectrophotometry: Determine the protein concentration of the final purified conjugate.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate and confirm the number of PEG chains attached.

  • Activity Assay: Perform a relevant biological or enzymatic assay to confirm that the protein has retained its functional activity post-conjugation.

Conclusion

Hydrophilic PEG spacers are a powerful and versatile tool in the field of bioconjugation. By covalently attaching these linkers to therapeutic molecules, researchers can systematically address fundamental challenges in drug development. The ability of PEG to enhance solubility, extend circulation half-life, reduce immunogenicity, and improve stability has transformed the pharmacokinetic profiles of numerous biologics, leading to safer and more effective therapies.[3][6][7] The choice of PEG linker length and the specific conjugation chemistry are critical design parameters that must be optimized for each unique bioconjugate.[11][27] As biopharmaceutical development continues to advance, the strategic use of hydrophilic PEG spacers will undoubtedly remain a cornerstone of innovative therapeutic design.

References

The Chemistry of Amine-Reactive Sulfo-NHS Esters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the amine-reactive chemistry of N-hydroxysulfosuccinimide (Sulfo-NHS) esters, essential reagents in bioconjugation for research, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). We will delve into the core principles of their reactivity, factors influencing conjugation efficiency, potential side reactions, and provide detailed experimental protocols.

Core Principles of Sulfo-NHS Ester Reactivity

N-hydroxysuccinimide (NHS) esters and their water-soluble analog, Sulfo-NHS esters, are widely used for their ability to efficiently react with primary amines (-NH₂) to form stable amide bonds.[1][2] The addition of a sulfonate group (-SO₃⁻) to the N-hydroxysuccinimide ring significantly increases the water solubility of Sulfo-NHS esters, making them ideal for reactions in aqueous environments without the need for organic co-solvents that can denature proteins.[][4] This property is particularly advantageous when working with sensitive biological molecules.[]

The Primary Reaction: Aminolysis

The fundamental reaction mechanism is a nucleophilic acyl substitution. A primary amine, present on the N-terminus of a protein or the side chain of a lysine (B10760008) residue, acts as a nucleophile and attacks the carbonyl carbon of the Sulfo-NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysulfosuccinimide leaving group and forming a highly stable amide bond.[]

The Competing Reaction: Hydrolysis

The primary competing reaction in aqueous solutions is the hydrolysis of the Sulfo-NHS ester, where water acts as the nucleophile.[6] This reaction results in the formation of a non-reactive carboxylic acid and the release of the Sulfo-NHS leaving group, thereby reducing the efficiency of the desired conjugation.[7] The rate of hydrolysis is significantly influenced by the pH of the reaction medium.[6]

Factors Influencing Reaction Efficiency

The success of a bioconjugation reaction with Sulfo-NHS esters hinges on the careful control of several key parameters to favor the aminolysis reaction over hydrolysis.

The Critical Role of pH

The pH of the reaction buffer is the most critical factor. The reaction of Sulfo-NHS esters with primary amines is most efficient in the pH range of 7.2 to 8.5.[6][8]

  • Below pH 7.2: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the ester.[2]

  • Above pH 8.5: The rate of hydrolysis of the Sulfo-NHS ester increases dramatically, leading to a significant reduction in conjugation yield.[6][9]

For many applications, a pH of 8.3-8.5 is considered optimal for balancing amine reactivity and ester stability.[2][9]

Molar Ratio of Reactants

The molar excess of the Sulfo-NHS ester over the protein or biomolecule is a crucial parameter to control the degree of labeling. A 5- to 20-fold molar excess is a common starting point for optimization.[10] The optimal ratio depends on several factors, including the number of available primary amines on the target molecule and the desired degree of conjugation.[11] For antibodies like IgG, optimal performance is often achieved with conjugation ratios between 2:1 and 20:1 (label to protein).[11]

Concentration

Higher concentrations of the protein (typically 1-10 mg/mL) and the Sulfo-NHS ester can favor the bimolecular aminolysis reaction over the unimolecular hydrolysis, leading to higher conjugation efficiency.[2][10]

Temperature and Incubation Time

Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[6][10] Lower temperatures can minimize the rate of hydrolysis, which can be beneficial for sensitive proteins or when longer reaction times are required.[10]

Buffer Composition

The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will compete with the target molecule for reaction with the Sulfo-NHS ester.[8][12] However, these buffers can be used to quench the reaction upon completion.[12]

Quantitative Data on Sulfo-NHS Ester Reactivity

The following tables summarize key quantitative data regarding the stability and reactivity of NHS and Sulfo-NHS esters.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.044-5 hours[6]
7.0AmbientHours[13]
8.0Ambient1 hour[14]
8.6410 minutes[6]
9.0AmbientMinutes[13]
Table 1: Stability of NHS Esters as a Function of pH and Temperature.
ParameterConditionValue/ObservationReference(s)
Optimal pH for Aminolysis Aqueous buffer7.2 - 8.5[6][8]
Optimal pH for Activation (with EDC) Aqueous buffer (MES)4.5 - 6.0[14]
Recommended Protein Concentration Aqueous buffer1 - 10 mg/mL[2][10]
Recommended Molar Excess (Label:Protein) For IgG labeling5:1 to 20:1[11][15]
Common Quenching Agents Post-reaction20-50 mM Tris, Glycine, or 10-50 mM Hydroxylamine (B1172632)[14][16]
Table 2: Key Reaction Parameters for Sulfo-NHS Ester Conjugation.

Side Reactions and Specificity

While Sulfo-NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic amino acid side chains, although generally to a lesser extent and forming less stable products.[7][12]

  • Sulfhydryl Groups (Cysteine): Can react to form thioesters, which are less stable than amide bonds and can be prone to hydrolysis or exchange with other nucleophiles.[7]

  • Hydroxyl Groups (Serine, Threonine, Tyrosine): Can form unstable ester linkages that are susceptible to hydrolysis.[7]

  • Imidazole (B134444) Groups (Histidine): The imidazole ring of histidine can also exhibit some reactivity.[7]

The formation of these side products is generally less favored than the reaction with primary amines under optimal pH conditions (7.2-8.5).

Experimental Protocols

General Protocol for Protein Labeling with a Sulfo-NHS Ester

This protocol provides a general guideline for labeling a protein with a Sulfo-NHS ester-functionalized molecule.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer)

  • Sulfo-NHS ester reagent

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.2-8.0, or 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO or DMF (if the Sulfo-NHS ester is not readily water-soluble)

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

  • Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer at the desired concentration.

  • Reagent Preparation: Immediately before use, dissolve the Sulfo-NHS ester reagent in the reaction buffer or a small amount of anhydrous DMSO/DMF.

  • Conjugation Reaction: Add the dissolved Sulfo-NHS ester to the protein solution. A 10- to 20-fold molar excess of the ester is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer (e.g., PBS).

Two-Step Protocol for Antibody-Drug Conjugate (ADC) Synthesis using EDC and Sulfo-NHS

This protocol is commonly used to conjugate a drug-linker containing a carboxyl group to an antibody.[1][17]

Materials:

  • Antibody (in an appropriate buffer)

  • Drug-linker with a carboxyl group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Reagent (e.g., 2-Mercaptoethanol, Hydroxylamine)

  • Desalting column

Procedure:

  • Activation of Drug-Linker:

    • Dissolve the drug-linker in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and Sulfo-NHS to the drug-linker solution.[16]

    • Incubate for 15 minutes at room temperature to form the Sulfo-NHS ester of the drug-linker.[14]

  • Removal of Excess Reagents (Optional but Recommended):

    • Remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer. This step prevents the crosslinking of the antibody.[14]

  • Conjugation to Antibody:

    • Immediately add the activated drug-linker solution to the antibody solution (in Coupling Buffer).

    • Incubate for 2 hours at room temperature with gentle mixing.[1]

  • Quenching:

    • Quench the reaction by adding a suitable quenching reagent. For example, add hydroxylamine to a final concentration of 10 mM to hydrolyze unreacted esters.[1][14]

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other reagents using size-exclusion chromatography or another suitable purification method.

Visualizations of Key Pathways and Workflows

Reaction_Mechanism cluster_reactants Reactants cluster_products Products cluster_hydrolysis Competing Reaction Sulfo_NHS_Ester Sulfo-NHS Ester (R-CO-O-Sulfo-NHS) Amide_Bond Stable Amide Bond (R-CO-NH-Protein) Sulfo_NHS_Ester->Amide_Bond Leaving_Group Sulfo-NHS Leaving Group Sulfo_NHS_Ester->Leaving_Group Carboxylic_Acid Carboxylic Acid (R-COOH) Sulfo_NHS_Ester->Carboxylic_Acid Hydrolysis Primary_Amine Primary Amine (Protein-NH₂) Primary_Amine->Amide_Bond Aminolysis (pH 7.2-8.5) Water Water (H₂O) Water->Carboxylic_Acid

Reaction mechanism of a Sulfo-NHS ester with a primary amine and the competing hydrolysis reaction.

Experimental_Workflow Start Start: Protein in Amine-Free Buffer Prepare_Reagent Prepare Sulfo-NHS Ester Solution Start->Prepare_Reagent Conjugation Mix Protein and Sulfo-NHS Ester (RT, 1-2h or 4°C, overnight) Start->Conjugation Prepare_Reagent->Conjugation Quench Add Quenching Buffer (e.g., Tris, Glycine) Conjugation->Quench Purify Purify Conjugate (SEC or Dialysis) Quench->Purify Characterize Characterize Conjugate (e.g., DAR, Activity) Purify->Characterize

A typical experimental workflow for protein labeling with a Sulfo-NHS ester.

ADC_Synthesis_Workflow Start Start: Drug-Linker (-COOH) & Antibody (-NH₂) Activation Activate Drug-Linker with EDC/Sulfo-NHS (pH 4.5-6.0) Start->Activation Conjugation React Activated Drug-Linker with Antibody (pH 7.2-7.5) Start->Conjugation Purification1 Optional: Remove Excess Activation Reagents Activation->Purification1 Purification1->Conjugation Quenching Quench Reaction Conjugation->Quenching Purification2 Purify ADC Quenching->Purification2 Characterization Characterize ADC (DAR, Purity, Potency) Purification2->Characterization

Logical workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).

References

Methodological & Application

Application Notes and Protocols for Antibody Labeling with TCO-PEG2-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with TCO-PEG2-Sulfo-NHS ester. This bifunctional linker enables the efficient and specific attachment of a Trans-Cyclooctene (TCO) moiety to primary amines, such as the lysine (B10760008) residues on an antibody. The incorporated TCO group can then participate in a highly efficient and bioorthogonal "click chemistry" reaction with a tetrazine-functionalized molecule.

The Sulfo-NHS ester facilitates a stable amide bond formation with primary amines in an aqueous environment, eliminating the need for organic solvents that could potentially denature the antibody. The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and minimizes steric hindrance, which can improve labeling efficiency and reduce aggregation of the labeled antibody.[1][2] This method is a cornerstone for pre-targeted imaging, cell-based assays, and the development of antibody-drug conjugates (ADCs).

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
TCO-PEG2-Sulfo-NHS esterMedKoo123632
Purified Antibody (≥ 2 mg/mL)VariesVaries
Anhydrous Dimethylsulfoxide (DMSO)Merck440140
Phosphate-Buffered Saline (PBS), pH 7.4ThermoFisher10010023
0.5 M Sodium Bicarbonate Buffer, pH 8.5VariesVaries
1 M Tris-HCl, pH 8.0InvitrogenAM9855G
Zeba™ Spin Desalting Columns, 40K MWCOThermoFisher89882
Amicon® Ultra-0.5 mL Centrifugal Filters, 30KMerckUFC503096

Experimental Protocols

Antibody Preparation

It is critical to remove any amine-containing substances, such as Tris or glycine, and stabilizing proteins like BSA from the antibody solution, as they will compete with the antibody for reaction with the Sulfo-NHS ester.

  • Buffer Exchange:

    • If necessary, exchange the antibody buffer to an amine-free buffer like PBS (pH 7.4).

    • For this, use a centrifugal filter device (e.g., Amicon® Ultra 30K). Add the antibody solution to the device and fill it with PBS.

    • Centrifuge according to the manufacturer's instructions. Discard the flow-through.

    • Repeat the wash step at least two more times.

  • Concentration Adjustment:

    • After the final wash, recover the antibody by inverting the device and centrifuging.

    • Measure the antibody concentration using a NanoDrop spectrophotometer at 280 nm.

    • Adjust the antibody concentration to 2 mg/mL with PBS.

TCO-PEG2-Sulfo-NHS Ester Labeling Protocol
  • Reagent Preparation:

    • Allow the vial of TCO-PEG2-Sulfo-NHS ester to warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the purified antibody (at 2 mg/mL in PBS) with 0.5 M Sodium Bicarbonate buffer (pH 8.5) to achieve a final bicarbonate concentration of approximately 100 mM. The optimal pH for the NHS ester reaction is between 8.3 and 8.5.[3]

    • Add the desired molar excess of the 10 mM TCO-PEG2-Sulfo-NHS ester stock solution to the antibody solution. A 5 to 20-fold molar excess is a good starting point.[1][4]

    • Mix gently by pipetting.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching:

    • To stop the reaction, add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

  • Purification of the TCO-labeled Antibody:

    • Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester using a desalting spin column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).

    • Equilibrate the column with PBS according to the manufacturer's protocol.

    • Apply the quenched reaction mixture to the column and centrifuge to collect the purified TCO-labeled antibody.

Characterization of Labeled Antibody

Determination of the Degree of Labeling (DOL)

The degree of labeling, which is the average number of TCO molecules per antibody, can be determined using various methods. One common approach involves a subsequent reaction with a tetrazine-fluorophore conjugate followed by spectrophotometric analysis.

  • React a known concentration of the TCO-labeled antibody with an excess of a tetrazine-fluorophore (e.g., Tetrazine-Cy5).

  • Purify the antibody-TCO-Tetrazine-fluorophore conjugate from the excess tetrazine-fluorophore.

  • Measure the absorbance of the final conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of the fluorophore (e.g., ~650 nm for Cy5).

  • Calculate the DOL using the following formula:

    DOL = (A_dye × ε_Ab) / [(A_280 - (A_dye × CF)) × ε_dye]

    • A_dye = Absorbance of the dye at its maximum wavelength

    • A_280 = Absorbance of the conjugate at 280 nm

    • ε_Ab = Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹)

    • ε_dye = Molar extinction coefficient of the fluorophore at its maximum wavelength

    • CF = Correction factor for the dye's absorbance at 280 nm (A_280 / A_max of the dye)

Quantitative Data Summary

ParameterValueReference
Reaction Conditions
pH8.3 - 8.5[3]
TemperatureRoom Temperature[4]
Reaction Time1 hour[4]
Molar Excess of TCO-Reagent5 - 20 fold[1][4]
Labeling Efficiency
Degree of Labeling (DOL)2.6 (average)[5]
Purification & Recovery
Antibody Recovery (Post-Purification)~60%

Visualizations

AntibodyLabelingWorkflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Ab_initial Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-free PBS) Ab_initial->Buffer_Exchange Concentration_Adjust Concentration Adjustment (2 mg/mL) Buffer_Exchange->Concentration_Adjust Reaction Incubation (1 h, RT, pH 8.5) Concentration_Adjust->Reaction TCO_reagent TCO-PEG2-Sulfo-NHS (10 mM in DMSO) TCO_reagent->Reaction Quenching Quenching (Tris-HCl) Reaction->Quenching Purification Desalting Spin Column Quenching->Purification Final_Product TCO-Labeled Antibody Purification->Final_Product Analysis DOL Calculation Final_Product->Analysis

Caption: Workflow for antibody labeling with TCO-PEG2-Sulfo-NHS ester.

ReactionMechanism cluster_reaction Amide Bond Formation (pH 8.3-8.5) Antibody Antibody-NH₂ (Lysine Residue) TCO_Antibody Antibody-NH-CO-PEG2-TCO (Stable Amide Bond) Antibody->TCO_Antibody + TCO_NHS TCO-PEG2-Sulfo-NHS TCO_NHS->TCO_Antibody Sulfo_NHS_leaving Sulfo-NHS (Leaving Group) TCO_Antibody->Sulfo_NHS_leaving releases

Caption: Reaction of TCO-PEG2-Sulfo-NHS ester with a primary amine on an antibody.

References

Application Notes and Protocols for Cell Surface Modification using TCO-PEG2-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker designed for the versatile and efficient modification of cell surfaces. This reagent enables a two-step labeling strategy rooted in bioorthogonal click chemistry, offering high specificity and biocompatibility for a range of applications in cell biology, immunology, and drug development.

The molecule possesses two key functional groups:

  • A Sulfonated N-hydroxysuccinimide (Sulfo-NHS) ester : This group reacts efficiently with primary amines (e.g., the side chains of lysine (B10760008) residues) on cell surface proteins to form stable amide bonds. The inclusion of a sulfonate group renders the molecule water-soluble and largely membrane-impermeable, ensuring that labeling is primarily restricted to the extracellular surface.

  • A trans-cyclooctene (TCO) group: This strained alkene is a highly reactive dienophile that participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule. This "click" reaction is exceptionally fast, highly specific, and proceeds under physiological conditions without the need for a catalyst, making it ideal for live-cell applications.[1]

The polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the water solubility of the molecule and provides a flexible linker that minimizes steric hindrance during the subsequent click reaction.[2]

This two-step approach allows for the initial, gentle modification of the cell surface with the TCO "handle," followed by the specific attachment of a wide array of tetrazine-functionalized molecules, such as fluorescent dyes, biotin, drugs, or other biomolecules. This modularity provides researchers with a powerful tool for cell tracking, targeted drug delivery, and the study of cell-cell interactions.

Data Presentation

The following tables provide representative data for cell surface labeling using a TCO-PEG-Sulfo-NHS ester. Optimal conditions will vary depending on the cell type and experimental goals, and it is recommended to perform initial optimization experiments.

Table 1: Recommended Starting Concentrations for Cell Surface Labeling

Cell TypeTCO-PEG2-Sulfo-NHS Ester Concentration (µM)Incubation Time (minutes)Incubation Temperature (°C)
Adherent Cancer Cells (e.g., HeLa, A549)100 - 500304 or Room Temperature
Suspension Cells (e.g., Jurkat)250 - 1000304 or Room Temperature
Primary Cells50 - 25020 - 304

Table 2: Representative Cell Viability After Labeling

Cell LineTCO-PEG2-Sulfo-NHS Ester Concentration (µM)Cell Viability (%) (24 hours post-labeling)
HeLa250> 95%
HeLa1000~90%
Jurkat500> 95%
Jurkat2000~85%

Note: Cell viability should be assessed for each cell line and experimental condition using a standard assay (e.g., Trypan Blue exclusion, MTT assay).

Table 3: Example Quantification of Cell Surface Labeling by Flow Cytometry

Cell LineTCO-PEG2-Sulfo-NHS Ester (µM)Tetrazine-Fluorophore (µM)Fold Increase in Mean Fluorescence Intensity (MFI)
A5490 (Control)11
A549250150
A5495001120

Experimental Protocols

Protocol 1: Cell Surface Modification with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the covalent attachment of the TCO handle to primary amines on the cell surface.

Materials:

  • Cells of interest (adherent or suspension)

  • TCO-PEG2-Sulfo-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 100 mM Tris or Glycine in PBS, pH 7.5

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Adherent Cells: Culture cells to 80-90% confluency. Gently wash the cells twice with ice-cold PBS.

    • Suspension Cells: Harvest cells by centrifugation (300 x g for 5 minutes). Wash the cell pellet twice with ice-cold PBS, resuspending gently. Adjust the cell density to 1 x 10^6 to 1 x 10^7 cells/mL in ice-cold PBS.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO (e.g., 10 mM).

    • Dilute the stock solution to the desired final concentration in ice-cold PBS.

  • Labeling Reaction:

    • Resuspend the washed cells in the TCO-PEG2-Sulfo-NHS ester solution.

    • Incubate for 30 minutes at 4°C or room temperature with gentle agitation. Incubation on ice is recommended to minimize internalization of cell surface proteins.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-20 mM Tris or Glycine to quench any unreacted Sulfo-NHS ester.

    • Incubate for 10 minutes at room temperature.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted reagent and quenching buffer. For suspension cells, pellet by centrifugation between washes.

  • Downstream Applications:

    • The TCO-labeled cells are now ready for the subsequent click reaction with a tetrazine-functionalized molecule (Protocol 2) or for other downstream applications.

Protocol 2: Bioorthogonal "Click" Reaction with a Tetrazine-Functionalized Molecule

This protocol describes the reaction of TCO-labeled cells with a tetrazine-conjugated probe (e.g., a fluorescent dye for imaging).

Materials:

  • TCO-labeled cells (from Protocol 1)

  • Tetrazine-functionalized molecule of interest (e.g., Tetrazine-Fluorophore)

  • Cell culture medium or PBS

Procedure:

  • Prepare Tetrazine Solution:

    • Prepare a stock solution of the tetrazine-functionalized molecule in an appropriate solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentration in cell culture medium or PBS. A typical starting concentration is 1-10 µM.

  • Click Reaction:

    • Resuspend the TCO-labeled cells in the tetrazine solution.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light if using a fluorescent probe. The TCO-tetrazine reaction is typically very fast.

  • Washing:

    • Wash the cells three times with PBS to remove any unreacted tetrazine probe.

  • Analysis:

    • The cells are now labeled with the tetrazine-functionalized molecule and can be analyzed by methods such as:

      • Fluorescence Microscopy: Resuspend cells in imaging buffer or culture medium for live-cell imaging.

      • Flow Cytometry: Resuspend cells in flow cytometry buffer (e.g., PBS with 1% BSA) for quantitative analysis.

Visualizations

G cluster_prep Cell Preparation cluster_labeling TCO Labeling cluster_quench_wash Quenching & Washing cluster_click Click Reaction cluster_analysis Analysis start Start with live cells (adherent or suspension) wash1 Wash cells with ice-cold PBS start->wash1 incubate Incubate cells with TCO reagent (30 min) wash1->incubate Add reagent to cells reagent Prepare TCO-PEG2-Sulfo-NHS ester solution in PBS reagent->incubate quench Quench with Tris or Glycine buffer incubate->quench Stop reaction wash2 Wash cells 3x with ice-cold PBS quench->wash2 click_incubate Incubate TCO-cells with Tetrazine-Probe (30-60 min) wash2->click_incubate Proceed to click reaction tz_reagent Prepare Tetrazine-Probe solution tz_reagent->click_incubate wash3 Wash cells 3x with PBS click_incubate->wash3 analysis Analyze labeled cells (Microscopy, Flow Cytometry) wash3->analysis

Experimental workflow for cell surface modification.

G cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Click Reaction cell Cell Surface Protein with Primary Amine (-NH2) labeled_cell TCO-labeled Cell Surface Protein cell->labeled_cell Reaction at pH 7.2-8.0 tco_reagent TCO-PEG2-Sulfo-NHS labeled_cell2 TCO-labeled Cell Surface Protein tetrazine_probe Tetrazine-Probe final_product Labeled Protein-Probe Conjugate labeled_cell2->final_product iEDDA Click Reaction

References

Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with TCO-PEG2-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the conjugation of proteins with TCO-PEG2-Sulfo-NHS ester. This protocol leverages a two-stage process involving the initial labeling of a protein with a trans-cyclooctene (B1233481) (TCO) moiety, followed by a bioorthogonal "click" reaction with a tetrazine-functionalized molecule. This method is renowned for its high efficiency, selectivity, and biocompatibility, making it an invaluable tool in drug development, diagnostics, and various research applications.[1][2][3]

The TCO-PEG2-Sulfo-NHS ester is a heterobifunctional linker. The Sulfo-NHS ester group reacts specifically with primary amines, such as the side chains of lysine (B10760008) residues on a protein, to form stable amide bonds.[3][4] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and minimizes steric hindrance, which can improve labeling efficiency and reduce the aggregation of the labeled protein.[3][4][5] The terminal TCO group enables a rapid and catalyst-free inverse electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-labeled molecule, a cornerstone of bioorthogonal chemistry.[2][6]

Principle of the Reaction

The conjugation process occurs in two distinct steps:

  • Protein Labeling: The Sulfo-NHS ester of the TCO-PEG2-Sulfo-NHS ester reagent reacts with primary amine groups on the target protein in a pH-dependent manner, forming a stable amide bond and incorporating the TCO group onto the protein.

  • Bioorthogonal "Click" Reaction: The TCO-labeled protein is then reacted with a molecule containing a tetrazine moiety. The TCO and tetrazine groups undergo a rapid and highly specific IEDDA cycloaddition, resulting in the formation of a stable covalent conjugate.[2][6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the protein conjugation process.

Materials and Reagents
Reagent/Material Supplier Notes
TCO-PEG2-Sulfo-NHS esterVariousStore at -20°C, protected from moisture.[7]
Protein of InterestN/AShould be of high purity.
Reaction BufferN/AAmine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[4]
Quenching BufferN/Ae.g., 1 M Tris-HCl, pH 8.0.[4]
Anhydrous DMSO or DMFVariousFor dissolving the TCO-PEG2-Sulfo-NHS ester.[4][8]
Desalting Spin Columns or Dialysis CassettesVariousFor buffer exchange and purification.[4][8]
Tetrazine-functionalized moleculeVariousFor the "click" reaction.
Step 1: Preparation of TCO-Labeled Protein

This protocol details the labeling of a protein with TCO-PEG2-Sulfo-NHS ester.

1. Protein Preparation:

  • Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[4]
  • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis.[7][8]

2. Reagent Preparation:

  • Allow the vial of TCO-PEG2-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7]
  • Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[4][8]

3. Labeling Reaction:

  • Add a 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester solution to the protein solution.[4][8]
  • Incubate the reaction for 1 hour at room temperature with gentle mixing.[4][8]

4. Quenching Reaction:

  • To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[4]
  • Incubate for 5 minutes at room temperature.[4]

5. Purification of TCO-Labeled Protein:

  • Remove the excess, unreacted TCO-PEG2-Sulfo-NHS ester and quenching buffer using a desalting spin column or dialysis.[4][8]
  • The purified TCO-labeled protein is now ready for the subsequent "click" reaction or can be stored at 4°C.[8]

Step 2: Bioorthogonal "Click" Reaction with Tetrazine

This protocol describes the conjugation of the TCO-labeled protein with a tetrazine-functionalized molecule.

1. Reactant Preparation:

  • Prepare the TCO-labeled protein in a suitable reaction buffer (e.g., PBS, pH 6.0-9.0).[8]
  • Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).

2. Click Reaction:

  • Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.05 to 1.5-fold molar excess of the tetrazine reagent is recommended.[4]
  • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[4][8] The progress of the reaction can often be monitored by the disappearance of the characteristic pink color of the tetrazine.[8]

3. Final Purification (Optional):

  • If necessary, the final protein conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.[8] For many applications, the reaction is clean enough that no further purification is required.[8]

4. Analysis:

  • Confirm the successful conjugation by methods such as SDS-PAGE (a mobility shift may be observed), mass spectrometry, or other relevant analytical techniques.[8]

Quantitative Data Summary

Parameter TCO-Labeling Step Click Reaction Step Reference
pH 7.0-9.06.0-9.0[4][8][9]
Molar Excess of Reagent 20-fold (TCO-PEG2-Sulfo-NHS ester to protein)1.05 to 1.5-fold (tetrazine to TCO-protein)[4][8]
Reaction Temperature Room TemperatureRoom Temperature or 37°C[4][8]
Reaction Time 1 hour30 minutes - 2 hours[4][8]
Quenching Agent Tris or Glycine (50-100 mM)N/A[4]
Purification Method Desalting column or DialysisSize-Exclusion Chromatography (optional)[4][8]

Visualizations

Protein Protein (with primary amines) TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Amine Reaction (pH 7.0-9.0) TCO_NHS TCO-PEG2-Sulfo-NHS ester TCO_NHS->TCO_Protein Conjugate Final Protein Conjugate TCO_Protein->Conjugate IEDDA Click Reaction (pH 6.0-9.0) Tetrazine Tetrazine-functionalized Molecule Tetrazine->Conjugate

Caption: Signaling pathway of the two-step protein conjugation.

start Start prep_protein Prepare Protein (Amine-free buffer) start->prep_protein labeling Labeling Reaction (1 hr, RT) prep_protein->labeling prep_reagent Prepare TCO-PEG2-Sulfo-NHS ester Solution prep_reagent->labeling quench Quench Reaction (5 min, RT) labeling->quench purify1 Purify TCO-Labeled Protein (Desalting/Dialysis) quench->purify1 click_reaction Click Reaction with Tetrazine (0.5-2 hr, RT or 37°C) purify1->click_reaction purify2 Optional Final Purification (SEC) click_reaction->purify2 analysis Analysis (SDS-PAGE, MS) purify2->analysis end End analysis->end

Caption: Experimental workflow for protein conjugation.

Troubleshooting

Problem Possible Cause Solution Reference
Low Labeling Efficiency Hydrolyzed NHS ester due to moisture.Equilibrate the reagent to room temperature before opening. Use fresh, anhydrous DMSO/DMF.[7]
Presence of primary amines in the buffer (e.g., Tris, glycine).Buffer exchange the protein into an amine-free buffer like PBS.[4][7]
Sub-optimal pH for the NHS ester reaction.Ensure the reaction pH is between 7.0 and 9.0. The optimal pH is often cited as 8.3-8.5.[4][9]
Protein Aggregation/Precipitation High degree of labeling.Reduce the molar excess of the TCO-PEG2-Sulfo-NHS ester or shorten the reaction time.[5]
Unfavorable buffer conditions.Optimize buffer components, pH, and ionic strength for the specific protein.[5]
No or Poor "Click" Reaction Inactive tetrazine reagent.Use a fresh, high-quality tetrazine-functionalized molecule.
Steric hindrance.The PEG spacer in the TCO reagent helps to minimize this, but for some proteins, a longer spacer may be needed.[4]

References

Revolutionizing In Vivo Bioconjugation: TCO-PEG2-Sulfo-NHS Ester in Pre-targeted Therapies and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The field of targeted therapeutics and in vivo imaging has been significantly advanced by the advent of bioorthogonal chemistry. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz). This application note provides a detailed overview and experimental protocols for the use of TCO-PEG2-Sulfo-NHS ester, a key reagent that facilitates the site-specific modification of biomolecules for in vivo applications. This technology is particularly relevant for researchers, scientists, and drug development professionals working on antibody-drug conjugates (ADCs), targeted drug delivery, and advanced in vivo imaging modalities like PET and fluorescence imaging.

The TCO-PEG2-Sulfo-NHS ester is a heterobifunctional linker. The Sulfo-NHS ester group allows for facile and specific conjugation to primary amines, such as the lysine (B10760008) residues on antibodies, under mild physiological conditions. The TCO moiety serves as a highly reactive "handle" for a subsequent, rapid, and highly specific "click" reaction with a tetrazine-modified payload in vivo. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate and minimizes steric hindrance, which can improve labeling efficiency and reduce aggregation of the labeled protein.

Principle of the Reaction

The core of this bioconjugation strategy lies in a two-step process. First, a targeting biomolecule, typically an antibody, is functionalized with the TCO-PEG2-Sulfo-NHS ester. This "pre-targeting" agent is then administered in vivo, where it accumulates at the desired site (e.g., a tumor). After a sufficient clearance period for the unbound TCO-modified antibody from circulation, a second component, a tetrazine-labeled therapeutic or imaging agent, is administered. The tetrazine rapidly and specifically reacts with the TCO-modified antibody at the target site via the IEDDA reaction, concentrating the payload where it is needed most and minimizing off-target effects.

Key Applications

  • Pre-targeted Radioimmunotherapy (PRIT): Delivering radionuclides to tumors with high precision while minimizing radiation exposure to healthy tissues.

  • Pre-targeted Drug Delivery: Enhancing the therapeutic index of potent cytotoxic drugs by concentrating them at the site of disease.

  • In Vivo Imaging (PET, SPECT, Fluorescence): Improving signal-to-noise ratios for clearer and more sensitive imaging of biological targets.

Experimental Protocols

Protocol 1: Antibody Labeling with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the conjugation of TCO-PEG2-Sulfo-NHS ester to an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • TCO-PEG2-Sulfo-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM sodium chloride, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) which will compete with the labeling reaction.

  • TCO-PEG2-Sulfo-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved TCO-PEG2-Sulfo-NHS ester to the antibody solution. The optimal molar ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DOL) (see Table 1).

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Quenching:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted TCO-PEG2-Sulfo-NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester and quenching reagents by purifying the TCO-conjugated antibody using a spin desalting column equilibrated with PBS.

  • Characterization:

    • Determine the Degree of Labeling (DOL), the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry. The mass of the antibody will increase by the mass of the TCO-PEG2-Sulfo-NHS ester for each successful conjugation.

    • Alternatively, the DOL can be determined by reacting the conjugate with an excess of a fluorescently-labeled tetrazine and measuring the absorbance.

Protocol 2: In Vivo Pre-targeted Imaging in a Murine Model

This protocol outlines a general procedure for in vivo pre-targeted fluorescence imaging in a tumor-bearing mouse model.

Materials:

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-labeled imaging probe (e.g., a fluorescent dye-tetrazine conjugate)

  • Tumor-bearing mice

  • Sterile PBS, pH 7.4

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system

Procedure:

  • Administration of TCO-Antibody:

    • Administer the TCO-conjugated antibody to the tumor-bearing mice via intravenous (tail vein) injection. A typical dose is 1-5 mg/kg, but should be optimized for each specific antibody and model.

  • Accumulation and Clearance:

    • Allow the TCO-antibody to accumulate at the tumor site and for the unbound antibody to clear from the circulation. This period is typically 24 to 72 hours, depending on the pharmacokinetics of the antibody.

  • Administration of Tetrazine Probe:

    • Dissolve the tetrazine-labeled imaging probe in sterile PBS.

    • Administer the probe via intravenous injection. The dose will depend on the specific probe and imaging modality.

  • In Vivo Imaging:

    • Anesthetize the mice at various time points post-injection of the tetrazine probe (e.g., 1, 4, 8, and 24 hours).

    • Acquire images using the in vivo imaging system.

Quantitative Data

Table 1: Degree of Labeling (DOL) of Anti-c-myc Antibody with a TCO-NHS Ester at Different Molar Excess Ratios
Molar Excess of TCO-NHS Ester to AntibodyResulting Degree of Labeling (TCO molecules per antibody)
5:14
10:18
15:110

Data compiled from a study on anti-c-myc antibody conjugation. Note that with 8 and 10 TCO groups per antibody, a significant reduction in antigen detection activity was observed, highlighting the importance of optimizing the DOL.[1][2]

Table 2: Ex Vivo Biodistribution of a TCO-Conjugated Antibody (U36) and a ⁸⁹Zr-labeled Tetrazine Probe in a Pre-targeting Study
TissueIn Vitro Labeled [⁸⁹Zr]Zr-3–TCO–U36 (%ID/g at 72h p.i.)Pre-targeted: [⁸⁹Zr]Zr-3 injected 24h post TCO-U36 (%ID/g at 72h)Pre-targeted: [⁸⁹Zr]Zr-3 injected 48h post TCO-U36 (%ID/g at 72h)
Blood 2.5 ± 0.40.2 ± 0.00.2 ± 0.0
Heart 1.1 ± 0.20.2 ± 0.00.2 ± 0.0
Lungs 3.0 ± 0.50.5 ± 0.10.4 ± 0.1
Liver 5.5 ± 1.10.7 ± 0.10.6 ± 0.1
Spleen 2.0 ± 0.40.3 ± 0.10.3 ± 0.0
Kidneys 2.3 ± 0.50.6 ± 0.10.5 ± 0.1
Muscle 0.8 ± 0.10.1 ± 0.00.1 ± 0.0
Bone 1.8 ± 0.30.4 ± 0.10.4 ± 0.1
Tumor 17.1 ± 3.01.6 ± 0.31.5 ± 0.2

%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± SD.[1] This table demonstrates the lower absolute tumor uptake in the pre-targeted approach compared to the directly labeled antibody, but also highlights the significantly lower background signal in other tissues, which can lead to improved tumor-to-background ratios.[1]

Visualizations

Antibody_Labeling_Workflow cluster_preparation Preparation cluster_reaction Conjugation cluster_purification Purification & Characterization Antibody Antibody in Amine-Free Buffer Reaction Incubate at RT (30-60 min) Antibody->Reaction TCO_Ester TCO-PEG2-Sulfo-NHS Ester in Anhydrous DMSO TCO_Ester->Reaction Quench Quench with Tris Buffer Reaction->Quench Purify Spin Desalting Column Quench->Purify Characterize MALDI-TOF MS (Determine DOL) Purify->Characterize Final_Product TCO-Conjugated Antibody Characterize->Final_Product

Caption: Workflow for labeling an antibody with TCO-PEG2-Sulfo-NHS ester.

Pretargeting_Strategy_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: Imaging/Therapy Admin_TCO_Ab Administer TCO-conjugated Antibody (IV) Accumulation Antibody Accumulates at Target Site (e.g., Tumor) Admin_TCO_Ab->Accumulation Clearance Unbound Antibody Clears from Circulation (24-72h) Accumulation->Clearance Admin_Tz_Probe Administer Tetrazine-labeled Imaging/Therapeutic Probe (IV) Clearance->Admin_Tz_Probe IEDDA_Reaction In Vivo 'Click' Reaction (IEDDA) Admin_Tz_Probe->IEDDA_Reaction Imaging Imaging or Therapeutic Effect at Target Site IEDDA_Reaction->Imaging Probe_Clearance Rapid Clearance of Unbound Tetrazine Probe IEDDA_Reaction->Probe_Clearance

Caption: In vivo pre-targeting strategy using TCO-conjugates and tetrazine probes.

References

Application Notes: High-Efficiency Protein Labeling with TCO-PEG2-Sulfo-NHS Ester for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of proteins is a cornerstone of modern biological research and therapeutic development. The advent of bioorthogonal chemistry has revolutionized this field, enabling the covalent modification of biomolecules in their native environment with minimal perturbation. Among the most powerful bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz).[1][2][3][4] This reaction boasts exceptionally fast kinetics, high specificity, and the ability to proceed under physiological conditions without the need for a catalyst, making it an ideal tool for in vivo imaging and other sensitive applications.[1][2][5][6][7][8][9][10]

TCO-PEG2-Sulfo-NHS ester is a hydrophilic, amine-reactive reagent designed to introduce the TCO moiety onto proteins. The Sulfo-NHS ester group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues, to form stable amide bonds.[11] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[8][12][13] Once labeled with TCO, the protein can be specifically and rapidly conjugated to a tetrazine-functionalized imaging probe, such as a fluorescent dye or a radiolabel for PET or SPECT imaging.[5][6][14][15] This two-step labeling strategy offers modularity and efficiency for a wide range of imaging applications.

Principle of the Method

The labeling strategy is a two-step process:

  • Protein Modification: The protein of interest is first functionalized with a TCO group by reacting it with TCO-PEG2-Sulfo-NHS ester. The Sulfo-NHS ester selectively reacts with primary amines on the protein surface.

  • Bioorthogonal Ligation: The TCO-labeled protein is then introduced to a tetrazine-containing imaging probe. The TCO and tetrazine moieties undergo a rapid and specific iEDDA cycloaddition, resulting in a stable, covalently labeled protein ready for imaging.[3]

Key Advantages

  • High Reaction Speed: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, enabling rapid labeling even at low concentrations.[1][6]

  • Exceptional Specificity: The reaction is highly selective, proceeding with minimal cross-reactivity with other functional groups present in biological systems.[8]

  • Biocompatibility: The reaction occurs under physiological conditions (neutral pH, aqueous environment) without the need for cytotoxic catalysts like copper.[8][9]

  • Modularity: The two-step approach allows for the independent optimization of protein modification and probe conjugation, offering flexibility in experimental design.

  • Improved Solubility: The hydrophilic PEG spacer enhances the solubility and reduces the aggregation of the labeled protein.[8]

Applications

This labeling methodology is a versatile tool for a variety of imaging applications, including:

  • In Vivo Imaging: Pretargeted imaging for PET and SPECT, where a TCO-labeled antibody is first administered and allowed to accumulate at the target site, followed by a rapidly clearing, radiolabeled tetrazine probe.[5][6][16][17] This approach can significantly improve tumor-to-background ratios.[17]

  • Live-Cell Imaging: Covalent labeling of cell surface or intracellular proteins with fluorescent tetrazine dyes for super-resolution microscopy and tracking protein dynamics.[9][18]

  • Dual-Modal Imaging: Creation of probes for combined fluorescence and radioactive imaging by using tetrazine conjugates carrying both a fluorophore and a radionuclide.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the TCO-tetrazine ligation, providing a basis for experimental design and comparison.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ReactantsRate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
TCO and 3,6-di(2-pyridyl)-s-tetrazine20009:1 MeOH:water[6]
TCO and a derivative of 3,6-di(2-pyridyl)-s-tetrazine13,090PBS, 37°C[6]
General TCO-Tetrazine LigationUp to 10⁶⁻⁷Not specified[17]

Table 2: Typical Experimental Parameters for Protein Labeling

ParameterRecommended ValueNotesReference
Protein Modification
Protein Concentration1-5 mg/mLHigher concentrations can improve reaction efficiency.[1][4][7]
TCO-NHS Ester Molar Excess10- to 20-foldThe optimal ratio may need to be determined empirically for each protein.[1][4][7]
Reaction BufferAmine-free (e.g., PBS, pH 7.2-8.0)Primary amines in the buffer will compete with the protein for reaction with the NHS ester.[1][4]
Reaction Time1 hourAt room temperature with gentle mixing.[1][7]
Bioorthogonal Ligation
Tetrazine Molar Excess1.05-1.5 equivalentsA slight excess of the tetrazine probe is recommended.[7]
Reaction Time30 minutes to 2 hoursCan be performed at room temperature or 37°C.[7]

Experimental Protocols

Protocol 1: Labeling a Protein with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the initial step of functionalizing a protein with a TCO moiety.

Materials:

  • Protein of interest

  • TCO-PEG2-Sulfo-NHS ester

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[4]

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Desalting spin column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the protein of interest in the amine-free reaction buffer to a concentration of 1-5 mg/mL.[1][4][7]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the reaction buffer using a desalting spin column or dialysis.

  • Prepare TCO-PEG2-Sulfo-NHS Ester Solution:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[1][7]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1][4][7]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[1][7]

  • Quench Reaction:

    • Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM.[7]

    • Incubate for 10-15 minutes at room temperature.[1]

  • Purification:

    • Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).

The TCO-labeled protein is now ready for the bioorthogonal ligation step or can be stored at 4°C for short-term storage.

Protocol 2: Bioorthogonal Ligation of a TCO-Labeled Protein with a Tetrazine Probe

This protocol details the reaction of the TCO-functionalized protein with a tetrazine-containing imaging probe.

Materials:

  • TCO-labeled protein (from Protocol 1)

  • Tetrazine-functionalized imaging probe (e.g., tetrazine-fluorophore, tetrazine-radiolabel)

  • Reaction buffer (e.g., PBS, pH 7.4)[4]

Procedure:

  • Prepare Reactants:

    • Prepare the TCO-labeled protein in the desired reaction buffer.

    • Dissolve the tetrazine-functionalized probe in a compatible solvent (e.g., DMSO, water) and then dilute it into the reaction buffer.

  • Ligation Reaction:

    • Add the tetrazine-functionalized probe to the TCO-labeled protein solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.[7]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[7] The reaction progress can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification (Optional):

    • If necessary, the final labeled protein conjugate can be purified from any excess tetrazine probe by size-exclusion chromatography or dialysis.

Visualizations

Protein Labeling with TCO-PEG2-Sulfo-NHS Ester Workflow cluster_modification Step 1: Protein Modification cluster_ligation Step 2: Bioorthogonal Ligation Protein Protein of Interest (with primary amines) Reaction1 Incubate at RT (1 hour) Protein->Reaction1 TCO_Reagent TCO-PEG2-Sulfo-NHS Ester TCO_Reagent->Reaction1 TCO_Protein TCO-Labeled Protein Reaction1->TCO_Protein Purification1 Purification (Desalting/Dialysis) TCO_Protein->Purification1 Purified_TCO_Protein Purified TCO-Protein Purification1->Purified_TCO_Protein Reaction2 Incubate at RT or 37°C (30 min - 2 hours) Purified_TCO_Protein->Reaction2 Tetrazine_Probe Tetrazine-Imaging Probe Tetrazine_Probe->Reaction2 Labeled_Protein Labeled Protein Conjugate Reaction2->Labeled_Protein Purification2 Optional Purification (SEC/Dialysis) Labeled_Protein->Purification2 Final_Product Final Labeled Protein for Imaging Purification2->Final_Product

Caption: Experimental workflow for protein labeling.

TCO-Tetrazine Ligation Mechanism cluster_reactants cluster_transition cluster_products TCO Trans-cyclooctene (TCO) on Protein Transition_State [4+2] Cycloaddition (Inverse Electron Demand Diels-Alder) TCO->Transition_State Tetrazine Tetrazine on Imaging Probe Tetrazine->Transition_State Dihydropyridazine Stable Dihydropyridazine (Covalent Bond) Transition_State->Dihydropyridazine Retro-Diels-Alder Nitrogen N₂ Gas Transition_State->Nitrogen Elimination

Caption: Mechanism of the TCO-Tetrazine ligation.

References

Preparing Stock Solutions of TCO-PEG2-Sulfo-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and handling of stock solutions of TCO-PEG2-Sulfo-NHS ester. This bifunctional linker is a valuable tool in bioconjugation, enabling the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to primary amine-containing molecules for subsequent bioorthogonal ligation with tetrazine-functionalized partners. Adherence to proper preparation and storage procedures is critical to ensure the integrity and reactivity of the Sulfo-NHS ester group.

Product Information and Properties

TCO-PEG2-Sulfo-NHS ester is a hydrophilic crosslinker containing a TCO group for "click" chemistry and a Sulfo-NHS ester for amine conjugation. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

PropertyValueSource
Molecular Weight 506.52 g/mol [1]
Chemical Formula C₂₀H₃₀N₂O₁₁S[1]
Reactive Groups trans-Cyclooctene (TCO), Sulfosuccinimidyl ester (Sulfo-NHS)[2]
Reactivity TCO reacts with tetrazines; Sulfo-NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) at pH 7.2-8.5.[3][]
Spacer Arm PEG₂ (Polyethylene glycol, 2 units)

Solubility and Stability

The Sulfo-NHS ester group is susceptible to hydrolysis, a process that is accelerated in aqueous solutions and at higher pH. Therefore, careful selection of solvents and buffers, along with proper storage, is essential to maintain the reagent's activity.

Solubility Data

While the exact solubility of TCO-PEG2-Sulfo-NHS ester may vary slightly between batches, the following table provides typical solubility information for Sulfo-NHS esters. The presence of the sulfonate group generally imparts good water solubility.[][6]

SolventTypical ConcentrationNotes
Anhydrous Dimethyl Sulfoxide (DMSO) Up to 50 mg/mLRecommended for preparing concentrated, stable stock solutions.[3]
Anhydrous Dimethylformamide (DMF) Up to 50 mg/mLAn alternative to DMSO for preparing concentrated stock solutions.[3]
Aqueous Buffers (e.g., PBS, pH 7.4) 5 - 10 mg/mLSulfo-NHS esters are water-soluble, but stock solutions in aqueous buffers are not recommended due to rapid hydrolysis.[3]
Stability and Hydrolysis

The stability of the Sulfo-NHS ester is critically dependent on pH. Hydrolysis of the ester group competes with the desired amidation reaction. The half-life of NHS esters, a close analog to Sulfo-NHS esters, decreases significantly as the pH increases.

pHApproximate Half-life of NHS Ester
7.04 - 5 hours
8.01 hour
8.610 minutes

Note: This data is for general NHS esters and should be considered as an approximation for TCO-PEG2-Sulfo-NHS ester. The actual half-life may vary.[7]

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution in Anhydrous DMSO or DMF

This protocol describes the preparation of a concentrated stock solution that can be stored for short periods. It is crucial to use anhydrous solvents to minimize hydrolysis.

Materials:

  • TCO-PEG2-Sulfo-NHS ester (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Microcentrifuge tubes or vials with tight-fitting caps

  • Pipettes and tips

  • Vortex mixer

Procedure:

  • Equilibrate the Reagent: Allow the vial of TCO-PEG2-Sulfo-NHS ester to warm to room temperature for at least 20 minutes before opening to prevent condensation of moisture, which can hydrolyze the reagent.[8]

  • Weigh the Reagent: In a fume hood, carefully weigh the desired amount of TCO-PEG2-Sulfo-NHS ester into a clean, dry microcentrifuge tube.

  • Add Anhydrous Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10 mM).

    • Calculation Example for a 10 mM Stock Solution:

      • Molecular Weight (MW) = 506.52 g/mol

      • To prepare 1 mL of a 10 mM solution, you would need: 10 mmol/L * 1 L/1000 mL * 506.52 g/mol = 0.0050652 g = 5.07 mg of TCO-PEG2-Sulfo-NHS ester.

  • Dissolve the Reagent: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For longer-term storage, -80°C is recommended. Under these conditions, the stock solution should be stable for up to one month. Discard any unused portion of a thawed aliquot.[9]

Protocol for Using the Stock Solution in a Bioconjugation Reaction

This protocol provides a general workflow for labeling a protein with TCO-PEG2-Sulfo-NHS ester.

Materials:

  • Prepared TCO-PEG2-Sulfo-NHS ester stock solution (e.g., 10 mM in anhydrous DMSO)

  • Protein or other amine-containing molecule in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, add your protein solution. The protein concentration should typically be between 1-10 mg/mL.[6]

  • Add the TCO-PEG2-Sulfo-NHS Ester: Add the required volume of the TCO-PEG2-Sulfo-NHS ester stock solution to the protein solution to achieve the desired molar excess of the reagent. It is common to use a 10- to 20-fold molar excess. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid denaturation of the protein.

  • Incubate: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[10] The optimal reaction time may need to be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[11] Incubate for 15 minutes at room temperature. The primary amines in the quenching buffer will react with any excess TCO-PEG2-Sulfo-NHS ester.

  • Purify the Conjugate: Remove the excess, unreacted reagent and byproducts by using a desalting column, spin filtration, or dialysis.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_conjugation Bioconjugation reagent TCO-PEG2-Sulfo-NHS Ester (Solid) stock_solution 10 mM Stock Solution reagent->stock_solution Dissolve solvent Anhydrous DMSO/DMF solvent->stock_solution reaction Labeling Reaction stock_solution->reaction Add to protein protein Protein in Amine-Free Buffer protein->reaction quench Quench Reaction reaction->quench Add Tris or Glycine purify Purification quench->purify Desalting/Dialysis final_product TCO-Labeled Protein purify->final_product

Caption: Experimental workflow for preparing TCO-PEG2-Sulfo-NHS ester stock solution and its use in protein labeling.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products tco_linker TCO-PEG2-Sulfo-NHS Ester amide_bond Amide Bond Formation (pH 7.2-8.5) tco_linker->amide_bond protein Protein (-NH2) protein->amide_bond tco_protein TCO-Labeled Protein amide_bond->tco_protein sulfo_nhs Sulfo-NHS byproduct amide_bond->sulfo_nhs

Caption: Reaction scheme for the conjugation of TCO-PEG2-Sulfo-NHS ester to a primary amine-containing protein.

References

reaction conditions for TCO-PEG2-Sulfo-NHS ester with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker used in bioconjugation, particularly for the site-specific labeling of biomolecules. This reagent facilitates a two-step "click chemistry" approach. The Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester group reacts efficiently with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2] The trans-cyclooctene (B1233481) (TCO) group is a strained alkyne that can then undergo a rapid and highly specific, catalyst-free bioorthogonal reaction (an inverse-electron demand Diels-Alder cycloaddition) with a tetrazine-modified molecule.[3][4]

The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3][5][6] The sulfonate group on the NHS ring further increases hydrophilicity, allowing the reaction to be performed in aqueous buffers without the need for organic co-solvents.[7][8] These characteristics make TCO-PEG2-Sulfo-NHS ester an invaluable tool in drug development, diagnostics, and proteomics for creating well-defined antibody-drug conjugates (ADCs), PROTACs, and other labeled biomolecules.[9][10][11]

Reaction Principle

The conjugation process involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester. This results in the formation of a stable amide bond and the release of Sulfo-N-hydroxysuccinimide as a byproduct.[1][12] The efficiency of this reaction is highly dependent on several key parameters, most notably pH.

cluster_reactants Reactants cluster_products Products TCO_PEG_NHS TCO-PEG2-Sulfo-NHS Ester Conjugate TCO-PEG2-Amide-Protein (Stable Conjugate) TCO_PEG_NHS->Conjugate Amide Bond Formation SulfoNHS Sulfo-NHS (Byproduct) TCO_PEG_NHS->SulfoNHS Release PrimaryAmine Primary Amine (e.g., Protein-NH₂) PrimaryAmine->Conjugate G P1 1. Prepare Protein (Amine-free buffer, 1-10 mg/mL) P3 3. Conjugation (Add 10-20x molar excess of ester to protein) P1->P3 P2 2. Prepare Reagent (Dissolve TCO-Ester in DMSO/DMF) P2->P3 P4 4. Incubation (1 hr at RT or overnight at 4°C) P3->P4 P5 5. Quench Reaction (Add Tris or Glycine buffer) P4->P5 P6 6. Purify Conjugate (Desalting column or dialysis) P5->P6 P7 TCO-Labeled Protein (Ready for click reaction) P6->P7 cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Click Reaction Ab Antibody (with -NH₂ groups) Labeled_Ab TCO-Labeled Antibody Ab->Labeled_Ab TCO_NHS TCO-PEG2-Sulfo-NHS TCO_NHS->Labeled_Ab Final_Conj Final Antibody Conjugate Labeled_Ab->Final_Conj Diels-Alder Cycloaddition Tz_Payload Tetrazine-Payload (e.g., Drug, Dye) Tz_Payload->Final_Conj

References

Application Notes and Protocols for TCO-PEG2-Sulfo-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG2-Sulfo-NHS ester is a bifunctional linker designed for the straightforward conjugation of molecules to proteins, antibodies, and other amine-containing biomolecules or surfaces. This linker is particularly valuable in the development of targeted drug delivery systems due to its two key reactive groups:

  • Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Ester: This group reacts efficiently with primary amines (-NH2), such as the side chains of lysine (B10760008) residues on antibodies, to form stable amide bonds under mild physiological conditions. The "sulfo" group enhances the water solubility of the linker, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents.

  • Trans-cyclooctene (TCO): As one of the most reactive dienophiles, the TCO group engages in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine partner.[1][2] This bioorthogonal "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a catalyst, making it ideal for in vivo applications.[1]

The short polyethylene (B3416737) glycol (PEG2) spacer increases the linker's hydrophilicity, which can help to reduce aggregation and minimize steric hindrance during conjugation.[3] These properties make TCO-PEG2-Sulfo-NHS ester a powerful tool for constructing advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and functionalized nanoparticles, particularly for pre-targeting strategies.

Key Applications and Principles

The primary application of TCO-PEG2-Sulfo-NHS ester in drug delivery is to create a "two-step" or "pre-targeting" therapeutic approach. This strategy separates the targeting and drug delivery steps to improve the therapeutic window.

  • Step 1: Pre-Targeting. A targeting moiety, such as a monoclonal antibody (mAb) specific to a tumor antigen, is first modified with the TCO-PEG2-Sulfo-NHS ester. This TCO-functionalized antibody is administered to the patient. Its long circulation half-life allows it to accumulate at the target site (e.g., a tumor) while unbound antibodies are cleared from circulation.

  • Step 2: Bioorthogonal Drug Delivery. After a sufficient time for antibody accumulation and clearance, a much smaller, tetrazine-modified therapeutic molecule (e.g., a potent cytotoxic drug, a radioactive payload, or a drug-loaded nanoparticle) is administered. This tetrazine-drug conjugate has a short circulation half-life and is rapidly cleared from the body unless it localizes to the pre-targeted site. Upon reaching the TCO-functionalized antibodies at the target, the rapid IEDDA click reaction covalently and irreversibly traps the therapeutic payload, concentrating its effect where it is needed most and minimizing systemic exposure.[4]

This pre-targeting approach has been shown to significantly improve tumor-to-background ratios in imaging and therapy.[4]

Data Presentation

The following tables summarize representative quantitative data for drug delivery systems developed using TCO-linker technology. Note: Data may be derived from studies using similar TCO-NHS ester linkers, as specific comprehensive datasets for TCO-PEG2-Sulfo-NHS ester are not always available.

ParameterValueSystemSource
Drug-to-Antibody Ratio (DAR) 6.4Atezolizumab-TCO[5]
IEDDA Reaction Efficiency 88.65%Atezolizumab-TCO + 99mTc-Tetrazine[5]
IEDDA Reaction Rate Constant up to 106 M-1s-1TCO-Tetrazine Ligation[6]
Tumor Uptake (%ID/g) 4.2%Pre-targeted 111In-tetrazine[4]
Tumor-to-Muscle Ratio 13.1Pre-targeted 111In-tetrazine[4]
ParameterValue RangeSystem TypeSource
Nanoparticle Drug Loading Content 16% - 23%Polyester Nanoparticles[7]
Nanoparticle Size ~110 - 150 nmTCO-functionalized Liposomes[8][9]
TCO-Liposome Yield 47% - 72%DSPE-TCO Lipid Synthesis[5][8]

Experimental Protocols

Protocol 1: Antibody Modification with TCO-PEG2-Sulfo-NHS Ester

This protocol details the procedure for conjugating TCO-PEG2-Sulfo-NHS ester to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS).

  • TCO-PEG2-Sulfo-NHS ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5.

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.

    • Exchange the antibody into the Reaction Buffer (pH 8.3-8.5) using a spin desalting column or dialysis. The slightly basic pH ensures that lysine residues are deprotonated and reactive.

    • Adjust the antibody concentration to 2-5 mg/mL. Determine the precise concentration using a NanoDrop spectrophotometer at 280 nm.

  • TCO-Linker Solution Preparation:

    • Immediately before use, allow the TCO-PEG2-Sulfo-NHS ester vial to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.

    • Prepare a 10-20 mM stock solution of the linker by dissolving it in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved TCO-linker to the antibody solution. The optimal ratio should be determined empirically for each antibody to achieve the desired degree of labeling (DOL).

    • Gently mix by pipetting. Do not vortex, as this can denature the antibody.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing (e.g., on a rotator).

  • Quenching:

    • (Optional but recommended) Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15 minutes on ice.

  • Purification:

    • Remove unreacted TCO-linker and byproducts by purifying the conjugate using a spin desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the final concentration of the TCO-modified antibody (mAb-TCO) via absorbance at 280 nm.

    • Calculate the Degree of Labeling (DOL), i.e., the number of TCO molecules per antibody. This can be determined using MALDI-TOF mass spectrometry by comparing the molecular weights of the native and modified antibody. Alternatively, the DOL can be quantified by reacting the mAb-TCO with an excess of a fluorescently-labeled tetrazine and measuring the absorbance of the fluorophore.

Protocol 2: Functionalization of Liposomes with TCO-PEG2-Sulfo-NHS Ester

This protocol describes how to incorporate the TCO-moiety onto the surface of liposomes by modifying an amine-functionalized lipid prior to liposome (B1194612) formulation.

Materials:

  • Amine-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine, DSPE).

  • TCO-PEG2-Sulfo-NHS ester.

  • Other lipid components for the desired liposome formulation (e.g., DSPC, Cholesterol).

  • Anhydrous Chloroform (B151607) or Dichloromethane (DCM).

  • Triethylamine (B128534) (TEA).

  • Instrumentation for liposome preparation (e.g., sonicator or extruder).

Procedure:

  • Lipid Conjugation:

    • Dissolve the amine-functionalized lipid (e.g., DSPE-NH2) in anhydrous chloroform or DCM.

    • In a separate vial, dissolve TCO-PEG2-Sulfo-NHS ester (1.2 molar equivalents to the lipid) in the same solvent.

    • Add the TCO-linker solution to the lipid solution.

    • Add triethylamine (2.5 molar equivalents) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature overnight.

  • Purification of TCO-Lipid:

    • Remove the solvent under reduced pressure.

    • Purify the resulting DSPE-TCO conjugate using silica (B1680970) gel chromatography or by washing with diethyl ether to isolate the product as a solid.[5]

    • Confirm the successful conjugation and purity of the product using mass spectrometry.

  • Liposome Formulation:

    • Prepare a lipid film by dissolving the DSPE-TCO conjugate along with the other lipid components (e.g., DSPC, cholesterol) and any lipophilic drug in a suitable organic solvent.

    • Evaporate the solvent to form a thin lipid film on the inside of a round-bottom flask.

    • Hydrate the film with an aqueous buffer (which may contain a hydrophilic drug) by vortexing.

    • Create unilamellar vesicles of a defined size by either sonication or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Characterization:

    • Determine the size distribution and zeta potential of the TCO-functionalized liposomes using dynamic light scattering (DLS).

    • Quantify the drug loading content and entrapment efficiency using standard methods such as UV-Vis spectroscopy or HPLC after lysing the liposomes.

Visualizations

G cluster_prep Phase 1: Preparation cluster_conjugation Phase 2: Conjugation mAb Antibody (mAb) buffer_exchange Buffer Exchange (pH 8.3-8.5) mAb->buffer_exchange reaction Conjugation Reaction (RT, 30-60 min) buffer_exchange->reaction Adjusted mAb tco_linker TCO-PEG2-Sulfo-NHS Ester in DMSO tco_linker->reaction Molar Excess purification Purification (Desalting Column) reaction->purification characterization Characterization (MS, UV-Vis) purification->characterization final_product mAb-TCO Conjugate characterization->final_product

Caption: Workflow for Antibody Modification with TCO-PEG2-Sulfo-NHS Ester.

G cluster_step1 Step 1: Pre-Targeting cluster_step2 Step 2: Drug Delivery cluster_result Therapeutic Outcome mAb_TCO 1. Administer mAb-TCO accumulation 2. Accumulation at Tumor Site mAb_TCO->accumulation clearance1 3. Clearance of Unbound mAb-TCO accumulation->clearance1 iedda 5. In Vivo Click Reaction (IEDDA) accumulation->iedda Localization Tz_Drug 4. Administer Tetrazine-Drug clearance1->Tz_Drug Time Delay Tz_Drug->iedda clearance2 6. Clearance of Unbound Tz-Drug iedda->clearance2 result Concentrated Drug Effect at Tumor iedda->result

Caption: Logical Flow of a Pre-Targeted Drug Delivery Strategy.

G her2 HER2 Receptor pi3k PI3K her2->pi3k Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Growth mtor->proliferation adc TCO-Antibody (e.g., Trastuzumab-TCO) adc->her2 Binds adc->her2 Blocks Signaling & Delivers Drug drug Tetrazine-Drug (e.g., Tz-MMAE) drug->adc Clicks to lab Example: ADC Targeting the HER2 Pathway

Caption: Example Signaling Pathway Targeted by an ADC System.

References

Revolutionizing Live Cell Imaging: A Detailed Guide to TCO-PEG2-Sulfo-NHS Ester in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Live cell imaging is a cornerstone of modern biological research, offering dynamic insights into cellular processes in their native environment. A significant challenge in this field has been the specific and non-perturbative labeling of biomolecules. The advent of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine, has provided a powerful solution. This application note details the use of TCO-PEG2-Sulfo-NHS ester, a key reagent that facilitates a two-step labeling strategy for the precise fluorescent visualization of proteins on live cells.

TCO-PEG2-Sulfo-NHS ester is a heterobifunctional linker. The Sulfo-NHS ester moiety reacts efficiently with primary amines on proteins, such as lysine (B10760008) residues, to form stable amide bonds. The TCO group then serves as a bioorthogonal handle, ready to react with a tetrazine-conjugated fluorescent probe in a highly specific and rapid "click" reaction. The inclusion of a hydrophilic PEG2 spacer enhances solubility and reduces steric hindrance, improving conjugation efficiency. This two-step pre-targeting approach minimizes the exposure of cells to potentially harmful concentrations of fluorescent dyes and allows for flexible experimental design.

Core Applications:

  • Oncology: Imaging tumor-associated antigens on cancer cells using TCO-modified antibodies.

  • Immunology: Tracking and visualizing specific immune cell populations in real-time.

  • Drug Development: Assessing the biodistribution and target engagement of antibody-based therapeutics.

  • Signaling Pathway Visualization: Elucidating the spatial and temporal dynamics of cell surface receptors and other proteins.

Quantitative Data Summary

The efficiency and biocompatibility of the TCO-tetrazine ligation are critical for successful live cell imaging. The following table summarizes key quantitative parameters gathered from various studies involving this bioorthogonal reaction.

ParameterValueSignificance in Live Cell Imaging
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹The exceptionally fast reaction kinetics enable efficient labeling at low, non-toxic concentrations of reagents, minimizing perturbation to the biological system.[1][2]
Labeling Time 5 - 60 minutesRapid labeling allows for the capture of dynamic cellular processes.
Cell Viability High (>95%)The bioorthogonal nature of the reaction ensures minimal cytotoxicity, preserving the health and normal function of the cells during and after labeling.[3][4]
Specificity HighThe TCO-tetrazine reaction is highly specific and does not cross-react with other functional groups present in the complex cellular environment, leading to low background signal.[5][6]
Fluorescence Signal-to-Noise Ratio HighThe "turn-on" characteristic of some tetrazine-fluorophore conjugates, where fluorescence is quenched until reaction with TCO, contributes to a high signal-to-noise ratio.[1]

Experimental Protocols

This section provides detailed protocols for the two-stage labeling of live cells using TCO-PEG2-Sulfo-NHS ester.

Protocol 1: Antibody Conjugation with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the modification of a primary antibody with TCO groups.

Materials:

  • Primary antibody of interest (free of amine-containing stabilizers like BSA or glycine)

  • TCO-PEG2-Sulfo-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Spin desalting columns

Procedure:

  • Antibody Preparation:

    • If necessary, purify the antibody to remove any amine-containing buffers or stabilizers. This can be achieved by dialysis against the Reaction Buffer or by using an antibody cleanup kit.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • TCO-PEG2-Sulfo-NHS Ester Preparation:

    • Allow the vial of TCO-PEG2-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved TCO-PEG2-Sulfo-NHS ester to the antibody solution. The optimal ratio may need to be determined empirically for each antibody.

    • Incubate the reaction for 60 minutes at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester and quenching reagents by purifying the antibody conjugate using a spin desalting column equilibrated with PBS.

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL), which is the number of TCO molecules per antibody, using MALDI-TOF mass spectrometry.

  • Storage:

    • Store the TCO-conjugated antibody at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Live Cell Imaging using TCO-conjugated Antibody and a Tetrazine-Fluorophore

This protocol outlines the fluorescent labeling of live cells that have been pre-targeted with a TCO-conjugated antibody.

Materials:

  • Live cells expressing the target antigen of interest

  • TCO-conjugated antibody (from Protocol 1)

  • Tetrazine-conjugated fluorescent probe (e.g., Tetrazine-Cy5)

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Wash Buffer (e.g., PBS with 1% BSA)

  • Fluorescence microscope equipped for live cell imaging

Procedure:

  • Cell Preparation:

    • Plate the cells on a suitable imaging dish or plate and culture until they reach the desired confluency.

  • Pre-targeting with TCO-Antibody:

    • Dilute the TCO-conjugated antibody in live cell imaging medium to a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.

    • Remove the culture medium from the cells and add the antibody solution.

    • Incubate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing:

    • Gently wash the cells three times with pre-warmed Wash Buffer to remove any unbound antibody.

  • Labeling with Tetrazine-Fluorophore:

    • Dilute the tetrazine-fluorophore in live cell imaging medium to a final concentration of 1-5 µM.

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for 10-30 minutes at 37°C.

  • Final Wash and Imaging:

    • Wash the cells twice with pre-warmed live cell imaging medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

The following diagrams illustrate the key processes involved in this live cell imaging workflow.

experimental_workflow cluster_step1 Step 1: Antibody Conjugation cluster_step2 Step 2: Live Cell Labeling Ab Antibody TCO_Ab TCO-Antibody Conjugate Ab->TCO_Ab + TCO-PEG2-Sulfo-NHS TCO_NHS TCO-PEG2-Sulfo-NHS Pretargeted_Cell Pre-targeted Cell TCO_Ab->Pretargeted_Cell Live_Cell Live Cell with Target Antigen Live_Cell->Pretargeted_Cell + TCO-Antibody Labeled_Cell Fluorescently Labeled Cell Pretargeted_Cell->Labeled_Cell + Tetrazine-Fluorophore Tetrazine_Fluor Tetrazine-Fluorophore

Caption: Experimental workflow for two-step live cell imaging.

bioorthogonal_reaction TCO TCO (on Antibody) Product Stable Dihydropyridazine Conjugate (Fluorescent Signal) TCO->Product Inverse Electron Demand Diels-Alder Cycloaddition Tetrazine Tetrazine (on Fluorophore) Tetrazine->Product N2 N₂ Gas Product->N2 releases

Caption: The bioorthogonal TCO-tetrazine click reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing TCO-PEG2-Sulfo-NHS Ester Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the labeling efficiency of TCO-PEG2-Sulfo-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for TCO-PEG2-Sulfo-NHS ester labeling reactions?

A1: The optimal pH range for NHS ester reactions with primary amines is between 7.2 and 8.5.[1][2] A commonly used buffer is 0.1 M sodium bicarbonate at a pH of 8.3-8.5.[3][4] The reaction is highly pH-dependent; at lower pH values, the primary amines are protonated, which prevents the reaction from occurring.[3][4] Conversely, at pH levels above 8.6, the hydrolysis of the NHS ester significantly increases, which reduces labeling efficiency.[1][5]

Q2: What buffer systems are recommended for the labeling reaction?

A2: It is critical to use a buffer that does not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.[2] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate-bicarbonate buffer.[2] Buffers such as Tris or glycine (B1666218) are not compatible and should be avoided in the labeling step itself, though they can be used to quench the reaction.[1][2][6]

Q3: How should I prepare and store the TCO-PEG2-Sulfo-NHS ester stock solution?

A3: TCO-PEG2-Sulfo-NHS ester is sensitive to moisture and should be stored desiccated at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[7] Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation.[8] For the reaction, it is recommended to dissolve the ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2] Aqueous solutions of the NHS ester should be used immediately as they are prone to hydrolysis.[3]

Q4: What is the recommended molar excess of TCO-PEG2-Sulfo-NHS ester for labeling?

A4: The optimal molar excess of the TCO-PEG2-Sulfo-NHS ester can vary depending on the protein and its concentration. A common starting point for labeling proteins is a 5- to 20-fold molar excess of the NHS ester over the protein.[9] For monolabeling, an 8-fold molar excess is often a good empirical value.[3] However, optimization may be required to achieve the desired degree of labeling without causing protein precipitation or loss of activity.

Q5: How can I remove unreacted TCO-PEG2-Sulfo-NHS ester after the labeling reaction?

A5: Unreacted TCO-PEG2-Sulfo-NHS ester can be removed using size-exclusion chromatography, such as a desalting column (e.g., Zeba™ Spin Desalting Columns), or through dialysis.[2][9][10] These methods will separate the larger labeled protein from the smaller unreacted labeling reagent.

Q6: How can I quench the labeling reaction?

A6: The labeling reaction can be stopped by adding a buffer containing primary amines.[1] Common quenching reagents include Tris, glycine, or lysine (B10760008) at a final concentration of 20-100 mM.[5][8] After the addition of the quenching buffer, the mixture should be incubated for a short period (e.g., 5-15 minutes) to ensure all reactive NHS esters are deactivated.[8][10]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Labeling Efficiency Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[2]Verify the buffer pH with a calibrated pH meter. If necessary, perform a buffer exchange into a recommended buffer at the optimal pH.
Presence of Primary Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule.[2]Ensure all buffers, including the one your protein is stored in, are free of primary amines. Perform buffer exchange if needed.[2]
Hydrolysis of TCO-PEG2-Sulfo-NHS Ester: The reagent was exposed to moisture or stored improperly.[2]Use a fresh aliquot of the reagent. Allow the vial to warm to room temperature before opening.[8] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[2]
Inaccessible Primary Amines on the Target Molecule: The primary amines (N-terminus and lysine residues) are sterically hindered.[2]Consider denaturing the protein under mild conditions if its function is not dependent on its tertiary structure. Alternatively, explore other labeling chemistries targeting different functional groups.
Insufficient Molar Excess of Labeling Reagent: The amount of TCO-PEG2-Sulfo-NHS ester is too low.Increase the molar excess of the TCO-PEG2-Sulfo-NHS ester in increments (e.g., 10x, 20x, 50x) to find the optimal ratio.
Precipitation of Protein During Labeling High Molar Excess of Labeling Reagent: Excessive labeling can alter the protein's solubility.Reduce the molar excess of the TCO-PEG2-Sulfo-NHS ester. Optimize the reaction time to control the degree of labeling.
Presence of Organic Solvent: The concentration of DMSO or DMF from the reagent stock solution is too high.Keep the volume of the added organic solvent to a minimum, typically less than 10% of the total reaction volume.
Inconsistent Labeling Results Variability in Reagent Preparation: Inconsistent preparation of the TCO-PEG2-Sulfo-NHS ester stock solution.Always prepare the stock solution fresh for each experiment and use a consistent procedure.
Degradation of Stored Reagent: The TCO-PEG2-Sulfo-NHS ester has degraded over time.Ensure proper storage of the reagent at -20°C in a desiccator.[7] Consider aliquoting the reagent upon receipt to avoid multiple freeze-thaw cycles.

Quantitative Data Summary

Table 1: Half-life of NHS Esters at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours[1]
8.0N/A1 hour[5]
8.64°C10 minutes[1]

Note: These values are for general NHS esters and can vary for TCO-PEG2-Sulfo-NHS ester.

Table 2: Recommended Reaction Conditions

ParameterRecommended Range
pH 7.2 - 8.5[1][2]
Molar Excess (Reagent:Protein) 5:1 to 20:1[9]
Reaction Time 30 minutes to 2 hours at room temperature, or overnight at 4°C[2][4]
Temperature 4°C to Room Temperature[2]

Experimental Protocol: Labeling an Antibody with TCO-PEG2-Sulfo-NHS Ester

This protocol provides a general procedure for labeling an antibody. Optimization may be required for specific antibodies and applications.

1. Materials and Reagents:

  • Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG2-Sulfo-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

2. Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified.

    • Perform a buffer exchange into the Reaction Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.

  • TCO-PEG2-Sulfo-NHS Ester Stock Solution Preparation:

    • Allow the vial of TCO-PEG2-Sulfo-NHS ester to warm to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO. For example, for a compound with a molecular weight of 506.52 g/mol , dissolve ~0.5 mg in 100 µL of DMSO.

  • Labeling Reaction:

    • Add a 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester stock solution to the antibody solution.[10]

    • Gently mix the reaction and incubate for 1 hour at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction).

    • Incubate for 15 minutes at room temperature to stop the reaction.

  • Purification of the Labeled Antibody:

    • Remove the excess, unreacted TCO-PEG2-Sulfo-NHS ester and quenching reagent by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the labeled antibody.

  • Characterization and Storage:

    • Determine the concentration and degree of labeling of the purified antibody-TCO conjugate using UV-Vis spectrophotometry or other appropriate methods.

    • Store the labeled antibody according to the manufacturer's recommendations, typically at 4°C for short-term and -20°C or -80°C for long-term storage.

Visualizations

G cluster_0 TCO-PEG2-Sulfo-NHS Ester Labeling Workflow A Prepare Antibody (Buffer Exchange to Amine-Free Buffer) C Labeling Reaction (pH 7.2-8.5, RT, 1-2h) A->C B Prepare TCO-PEG2-Sulfo-NHS Ester (Dissolve in Anhydrous DMSO) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purify Labeled Antibody (Desalting Column) D->E F Characterize and Store (Determine DoL, Store at 4°C or -20°C) E->F

Caption: A flowchart illustrating the key steps in a typical TCO-PEG2-Sulfo-NHS ester labeling experiment.

G cluster_1 Reaction of TCO-PEG2-Sulfo-NHS Ester with a Primary Amine TCO_PEG_NHS TCO-PEG-Sulfo-NHS Ester Labeled_Protein TCO-PEG-NH-Protein (Stable Amide Bond) TCO_PEG_NHS->Labeled_Protein + Protein_NH2 Protein-NH2 (Primary Amine) Protein_NH2->Labeled_Protein pH 7.2-8.5 Sulfo_NHS Sulfo-NHS (Leaving Group)

Caption: The chemical reaction between TCO-PEG2-Sulfo-NHS ester and a primary amine on a protein.

G cluster_2 Troubleshooting Logic for Low Labeling Efficiency Start Low Labeling Efficiency Check_Buffer Check Buffer pH and Composition Start->Check_Buffer Buffer_OK Buffer OK? Check_Buffer->Buffer_OK Check_Reagent Check Reagent Quality and Handling Buffer_OK->Check_Reagent Yes Buffer_Exchange Perform Buffer Exchange Buffer_OK->Buffer_Exchange No Reagent_OK Reagent OK? Check_Reagent->Reagent_OK Optimize_Ratio Optimize Molar Ratio Reagent_OK->Optimize_Ratio Yes Use_Fresh_Reagent Use Fresh Reagent Reagent_OK->Use_Fresh_Reagent No Success Improved Efficiency Optimize_Ratio->Success Buffer_Exchange->Check_Buffer Use_Fresh_Reagent->Check_Reagent

References

Technical Support Center: TCO-PEG2-Sulfo-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG2-Sulfo-NHS ester conjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing their conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of TCO-PEG2-Sulfo-NHS ester with a protein?

A: The TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker. The Sulfo-NHS ester end reacts with primary amines (-NH2), such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[1][2][3] This reaction is most efficient at a pH range of 7.2 to 8.5.[2][4] The trans-cyclooctene (B1233481) (TCO) group is a click chemistry handle that can then specifically and efficiently react with a tetrazine-labeled molecule in a bioorthogonal reaction.[5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the reagent and reduces steric hindrance.[7]

Q2: What is the optimal pH for the conjugation reaction?

A: The optimal pH for the reaction of a Sulfo-NHS ester with primary amines is between 7.2 and 8.5.[2][4] At a lower pH, the primary amines are protonated, making them non-nucleophilic and thus unreactive.[1][4] At a pH higher than 8.5, the hydrolysis of the Sulfo-NHS ester group accelerates significantly, which competes with the desired conjugation reaction and reduces labeling efficiency.[1][2][8]

Q3: What buffers are recommended for the conjugation reaction?

A: Amine-free buffers are essential for this conjugation. Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly used.[2][9] Buffers containing primary amines, such as Tris (TBS) or glycine (B1666218), are not compatible as they will compete with the target protein for reaction with the Sulfo-NHS ester.[2][3] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[2][3]

Q4: How should I prepare and store the TCO-PEG2-Sulfo-NHS ester?

A: TCO-PEG2-Sulfo-NHS ester should be stored at -20°C in a desiccated environment.[10][11] Before use, it is crucial to allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[7][9] For conjugation, the reagent should be dissolved in a high-quality, anhydrous water-miscible solvent like DMSO or DMF immediately before use and then added to the aqueous reaction mixture containing the protein.[3][4] Aqueous stock solutions of the NHS ester are not stable and should be used immediately.[4]

Q5: What is the role of the PEG spacer in this reagent?

A: The PEG spacer in TCO-PEG2-Sulfo-NHS ester serves multiple purposes. It increases the hydrophilicity and water solubility of the molecule.[5][7] This can be particularly beneficial when labeling proteins that are sensitive to organic solvents. The PEG spacer also provides a flexible and long connection, which minimizes steric hindrance between the labeled protein and its subsequent binding partner in the click reaction.[7] This can lead to improved labeling efficiency and reduced aggregation of the conjugated protein.[7][9]

Troubleshooting Guides

Problem 1: Low or No Labeling of the Protein

This is one of the most common issues encountered during conjugation. The following table outlines potential causes and their corresponding solutions.

Possible Cause Solution
Hydrolyzed TCO-PEG2-Sulfo-NHS ester Ensure the reagent is stored properly at -20°C and protected from moisture.[10][11] Allow the vial to warm to room temperature before opening.[7][9] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[3][4]
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate for the conjugation reaction.[2][9] Perform buffer exchange on your protein sample to remove any incompatible buffer components.[9]
Incorrect reaction pH Ensure the pH of the reaction buffer is between 7.2 and 8.5 for optimal labeling.[2][4]
Insufficient molar excess of the reagent Increase the molar excess of the TCO-PEG2-Sulfo-NHS ester. A 10- to 20-fold molar excess is a common starting point, but this may require optimization for your specific protein.[7][9]
Low protein concentration Increase the protein concentration in the reaction mixture. Higher concentrations can improve labeling efficiency.[1]
Problem 2: Protein Aggregation or Precipitation After Labeling

Protein aggregation can occur due to a high degree of labeling or unfavorable buffer conditions.

Possible Cause Solution
High degree of labeling Reduce the molar excess of the TCO-PEG2-Sulfo-NHS ester or shorten the reaction time to decrease the number of modifications per protein molecule.[9]
Unfavorable buffer conditions Optimize the buffer composition, including pH and ionic strength, to maintain protein stability.[9]
Hydrophobic interactions While the PEG spacer helps, extensive modification can still alter the protein's surface properties. Consider adding stabilizing agents to the buffer if compatible with the downstream application.
Problem 3: Poor Reactivity of the TCO Group in the Subsequent Click Reaction

If the initial labeling appears successful but the TCO group is not reactive, consider the following.

Possible Cause Solution
Steric hindrance The TCO group may be buried within the protein structure. The PEG spacer is designed to minimize this, but for some proteins, this can still be an issue.[1]
Oxidation of the TCO group While generally stable, prolonged exposure to harsh conditions could potentially affect the TCO moiety. Ensure that subsequent reaction steps are performed under mild conditions.
Inefficient click reaction conditions Optimize the conditions for the TCO-tetrazine click reaction, such as the concentration of the tetrazine-labeled molecule and the reaction time.[7] A slight molar excess of the tetrazine reagent is often recommended.[7]

Experimental Protocols

General Protocol for Protein Labeling with TCO-PEG2-Sulfo-NHS Ester

This protocol provides a general starting point for labeling a protein with TCO-PEG2-Sulfo-NHS ester. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest

  • TCO-PEG2-Sulfo-NHS ester

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve or exchange your protein into the amine-free reaction buffer at a concentration of 1-5 mg/mL.[9]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[7]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester stock solution to the protein solution.[7][9]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 5-15 minutes at room temperature.[2][7]

  • Purification: Remove the excess, unreacted TCO-PEG2-Sulfo-NHS ester and byproducts by using a desalting column or by dialysis against an appropriate buffer.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for a successful conjugation reaction.

Parameter Recommended Range Notes
Reaction pH 7.2 - 8.5Crucial for balancing amine reactivity and NHS ester stability.[2][4]
Molar Excess of Reagent 10 - 20 foldStarting point, may need optimization based on the protein.[7][9]
Protein Concentration 1 - 5 mg/mLHigher concentrations can improve labeling efficiency.[9]
Reaction Time 30 - 60 min at RT or 2h at 4°CCan be adjusted to control the degree of labeling.[2]
NHS Ester Half-life (at 4°C) ~4-5 hours at pH 7.0~10 minutes at pH 8.6Illustrates the importance of pH control.[1][2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (Add reagent to protein) protein_prep->conjugation reagent_prep Reagent Preparation (Dissolve in anhydrous DMSO/DMF) reagent_prep->conjugation incubation Incubation (RT or 4°C) conjugation->incubation quenching Quenching (Add Tris or Glycine) incubation->quenching purification Purification (Desalting/Dialysis) quenching->purification analysis Analysis of Conjugate purification->analysis

Caption: Experimental workflow for TCO-PEG2-Sulfo-NHS ester protein conjugation.

troubleshooting_tree start Low or No Labeling check_reagent Is the NHS ester active? start->check_reagent check_buffer Is the buffer amine-free? check_reagent->check_buffer Yes sol_reagent Use fresh reagent, store properly check_reagent->sol_reagent No check_ph Is the pH optimal (7.2-8.5)? check_buffer->check_ph Yes sol_buffer Use amine-free buffer (e.g., PBS) check_buffer->sol_buffer No check_concentration Is the reagent concentration sufficient? check_ph->check_concentration Yes sol_ph Adjust pH of the reaction buffer check_ph->sol_ph No sol_concentration Increase molar excess of the reagent check_concentration->sol_concentration No

Caption: Troubleshooting decision tree for low labeling efficiency.

References

Technical Support Center: TCO-PEG2-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of TCO-PEG2-Sulfo-NHS ester in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of TCO-PEG2-Sulfo-NHS ester degradation?

A1: The primary cause of degradation for TCO-PEG2-Sulfo-NHS ester is hydrolysis. The N-hydroxysuccinimide (NHS) ester is susceptible to reaction with water, which cleaves the ester bond and renders the compound inactive for conjugation to primary amines.[1][2][3] This hydrolysis is a competing reaction to the desired aminolysis (reaction with a primary amine).[2][3]

Q2: What are the optimal storage conditions for TCO-PEG2-Sulfo-NHS ester?

A2: To minimize hydrolysis, TCO-PEG2-Sulfo-NHS ester should be stored in a dry, dark environment at low temperatures.[4] Recommended long-term storage is at -20°C.[4][5] For short-term storage (days to weeks), 0-4°C is acceptable.[4] It is crucial to keep the product desiccated to prevent exposure to moisture.[6][7] Before opening, the vial should be allowed to warm to room temperature to avoid condensation.[6][8]

Q3: How should I prepare stock solutions of TCO-PEG2-Sulfo-NHS ester?

A3: Stock solutions should be prepared using an anhydrous (dry) organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][9] It is critical to use high-quality, amine-free DMF.[9][10] Aqueous solutions of NHS esters are not stable and should be used immediately.[9] If dissolved in anhydrous DMF or DMSO, the stock solution can be stored at -20°C for a limited time, though fresh preparation is always recommended.[9][11] For frequent use, consider preparing small aliquots to avoid repeated freeze-thaw cycles and moisture introduction.[7]

Q4: What is the optimal pH for reacting TCO-PEG2-Sulfo-NHS ester with my molecule of interest?

A4: The optimal pH range for the reaction between an NHS ester and a primary amine is typically 7.2 to 8.5.[12] At a pH below 7, the primary amines are protonated and less available to react.[9][12] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower conjugation efficiency.[9][12][13]

Q5: Which buffers should I avoid in my conjugation reaction?

A5: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions.[12] These buffers will compete with your target molecule for reaction with the TCO-PEG2-Sulfo-NHS ester, leading to significantly reduced labeling efficiency.[12] Phosphate-buffered saline (PBS), borate (B1201080) buffer, or bicarbonate buffer are commonly used.[9][12][14]

Troubleshooting Guide

Issue: Low or No Conjugation Yield

This is a common issue often linked to the hydrolysis of the TCO-PEG2-Sulfo-NHS ester.

Potential Cause Recommended Action
Suboptimal pH Verify the pH of your reaction buffer. Ensure it is within the optimal 7.2-8.5 range.[12] Use a freshly calibrated pH meter.
Hydrolyzed Reagent The TCO-PEG2-Sulfo-NHS ester may have been compromised by moisture. Ensure proper storage and handling.[6][7] Prepare fresh stock solutions in anhydrous solvent immediately before use.[9]
Presence of Competing Nucleophiles Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[12] Ammonium salts from oligonucleotide deprotection can also interfere.[1]
Low Reagent Concentration Low concentrations of either the target molecule or the TCO-PEG2-Sulfo-NHS ester can favor the competing hydrolysis reaction.[12] If possible, increase the concentration of your reactants.
Suboptimal Reaction Time and Temperature Reactions are typically run for 0.5 to 4 hours at room temperature or overnight at 4°C.[12] If you suspect hydrolysis is an issue, performing the reaction at 4°C for a longer duration may help.[12]
Inaccessible Primary Amines on Target The primary amines on your protein or molecule may be sterically hindered.[12] Consider denaturation or modification of your protein if accessibility is a known issue.

Experimental Protocols

Protocol 1: Preparation of TCO-PEG2-Sulfo-NHS Ester Stock Solution
  • Allow the vial of TCO-PEG2-Sulfo-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[6][8]

  • Add anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10-20 mM).[11]

  • Mix well by vortexing or pipetting until fully dissolved.

  • Use the stock solution immediately. For short-term storage, aliquot and store at -20°C, protected from light and moisture.[7][11] Avoid repeated freeze-thaw cycles.[11]

Protocol 2: General Protein Labeling with TCO-PEG2-Sulfo-NHS Ester
  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of at least 2 mg/mL.[9][12] If the protein is in an incompatible buffer, perform a buffer exchange.

  • Reaction Setup: Add the freshly prepared TCO-PEG2-Sulfo-NHS ester stock solution to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for your specific application, but a starting point is often a 5- to 20-fold molar excess of the ester.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[9]

  • Quenching (Optional): To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 20-50 mM to react with any remaining NHS ester.[12]

  • Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester and byproducts using a desalting column, dialysis, or size exclusion chromatography.[1][11]

Visualizations

Hydrolysis_vs_Aminolysis cluster_reactants TCO_Ester TCO-PEG2-Sulfo-NHS ester Hydrolyzed_Product Inactive Hydrolyzed Product (TCO-PEG2-Sulfo-Carboxylate) TCO_Ester->Hydrolyzed_Product Hydrolysis (Competing Reaction) Conjugate Stable Amide Bond (TCO-PEG2-Sulfo-NH-R) TCO_Ester->Conjugate Aminolysis (Desired Reaction) H2O Water (H₂O) PrimaryAmine Primary Amine (R-NH₂)

Caption: Competing reactions of TCO-PEG2-Sulfo-NHS ester.

Troubleshooting_Workflow Start Start: Low Conjugation Yield Check_pH Is reaction pH between 7.2 and 8.5? Start->Check_pH Check_Reagent Is the NHS ester stock fresh and prepared in anhydrous solvent? Check_pH->Check_Reagent Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is the reaction buffer free of primary amines? Check_Reagent->Check_Buffer Yes Prepare_Fresh Prepare fresh reagent stock Check_Reagent->Prepare_Fresh No Check_Conditions Optimize reaction time, temperature, and concentration Check_Buffer->Check_Conditions Yes Change_Buffer Use an amine-free buffer (e.g., PBS) Check_Buffer->Change_Buffer No Success Successful Conjugation Check_Conditions->Success Adjust_pH->Check_pH Prepare_Fresh->Check_Reagent Change_Buffer->Check_Buffer

Caption: Troubleshooting workflow for low conjugation yield.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH. While specific data for TCO-PEG2-Sulfo-NHS ester is not available, the following table summarizes the general stability of NHS esters at various pH levels.

pHHalf-life of NHS esterImplication for Reaction
7.04-5 hoursSlower reaction with amines, but more stable ester.[13]
8.01 hourGood balance between amine reactivity and ester stability.[13]
8.610 minutesRapid hydrolysis, significantly reducing conjugation efficiency.[13]

References

how to improve solubility of TCO-PEG2-Sulfo-NHS ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility and handling of TCO-PEG2-Sulfo-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is TCO-PEG2-Sulfo-NHS ester and what are its key structural features?

TCO-PEG2-Sulfo-NHS ester is a bioconjugation reagent. Its structure consists of a hydrophobic trans-cyclooctene (B1233481) (TCO) group for click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The negatively charged sulfonate group on the NHS ring is designed to increase the reagent's water solubility.[1][2][3]

Q2: What is the best solvent for dissolving TCO-PEG2-Sulfo-NHS ester?

The recommended method is to first dissolve the reagent in a water-miscible, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][5] This allows for the preparation of a high-concentration stock solution that can then be added in small volumes to your aqueous reaction buffer. While the "Sulfo" group imparts water solubility, direct dissolution in aqueous buffers can be slower and increases the risk of hydrolysis.[4][6]

Q3: Why is it critical to use anhydrous (dry) organic solvents?

NHS esters are highly susceptible to hydrolysis (reaction with water).[7][8] Any moisture present in the solvent will begin to degrade the NHS ester, rendering it inactive for conjugation to your target molecule.[9] Using high-purity, anhydrous solvents like DMSO or DMF is crucial for maintaining the reagent's reactivity.[4]

Q4: Which buffers should I use for my conjugation reaction?

Use buffers that do not contain primary amines. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and MES, typically within a pH range of 7.2 to 8.5.[8][10] Avoid buffers like Tris (TBS) or glycine, as they contain primary amines that will compete with your target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[4][11]

Q5: How should I properly store TCO-PEG2-Sulfo-NHS ester?

Store the solid reagent desiccated at -20°C for long-term stability.[12][13] Before opening the vial, it is essential to let it warm to room temperature to prevent moisture from condensing on the cold powder, which would lead to hydrolysis.[6][9]

Troubleshooting Guide

Problem: The reagent won't dissolve or the solution is cloudy.

Possible Cause Solution
Low Solubility in Aqueous Buffer The reagent is significantly more soluble in organic solvents. Prepare a 10-50 mM stock solution in anhydrous DMSO or DMF first, then add the required volume to your reaction.[4]
Reagent Hydrolysis The reagent may be old or has been exposed to moisture. Hydrolyzed reagent is less soluble. Use a fresh vial of the reagent and always handle it as described in the storage FAQ.
Buffer Incompatibility You may be attempting to dissolve the reagent in an incompatible buffer. Switch to a recommended non-amine buffer like PBS (pH 7.2-7.5).[8]
Concentration Too High You are trying to achieve a concentration that is above the solubility limit in your chosen solvent. Refer to the solubility data table below.

Problem: The reagent dissolved, but my conjugation efficiency is low.

Possible Cause Solution
NHS Ester Hydrolysis This is the most common cause. The NHS ester has a half-life of only a few hours at pH 7 and minutes at pH > 8.5.[8][14] Always prepare the stock solution immediately before use and add it to the reaction mixture without delay.[5] Do not prepare and store aqueous solutions of this reagent.
Competing Amines in Buffer Your buffer (e.g., Tris) is reacting with the NHS ester.[11] Dialyze your protein or molecule into an amine-free buffer like PBS before starting the conjugation.
Incorrect pH The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.5.[8][10] Working at a lower pH can significantly slow the reaction rate, allowing hydrolysis to dominate.

Quantitative Solubility Data

The solubility of Sulfo-NHS ester reagents is highly dependent on the solvent. The following table provides typical solubility limits.

SolventTypical Max ConcentrationNotes
Anhydrous DMSO / DMF> 50 mg/mL (~100 mM)Recommended for stock solutions. Offers highest solubility and minimizes hydrolysis prior to use.[4]
Water / Aqueous Buffers (e.g., PBS)~5-10 mg/mL (~10-20 mM)Not recommended for stock solutions. Use immediately upon dissolution due to rapid hydrolysis.[4][6]

Experimental Protocols

Protocol 1: Preparation of Stock Solution in DMSO (Recommended)

This method minimizes hydrolysis and is recommended for most applications.

  • Equilibrate Reagent: Remove the vial of TCO-PEG2-Sulfo-NHS ester from -20°C storage and allow it to sit on the bench for at least 20 minutes to warm to room temperature before opening.

  • Prepare Solution: Add the appropriate volume of anhydrous, high-purity DMSO to the vial to create a stock solution of 10-50 mM. Vortex briefly to ensure complete dissolution.

  • Use Immediately: Add the desired volume of the DMSO stock solution to your protein or molecule in a suitable reaction buffer (e.g., PBS, pH 7.5). Ensure the final concentration of DMSO in the reaction is less than 10% to avoid impacting protein structure.[5]

  • Discard Unused Solution: Do not store the stock solution. Discard any unused portion as it will hydrolyze over time.[11]

Protocol 2: Direct Dissolution in Aqueous Buffer

This method should only be used when the presence of an organic solvent is not permissible.

  • Equilibrate Reagent: Warm the vial of TCO-PEG2-Sulfo-NHS ester to room temperature as described above.

  • Weigh Reagent: Quickly weigh the required amount of reagent into a new microfuge tube.

  • Dissolve and React: Immediately add your reaction buffer (e.g., PBS, pH 7.5) to the reagent and vortex to dissolve. Add this solution to your target molecule without delay to initiate the conjugation.

Visual Guides

Troubleshooting Workflow for Solubility Issues

G start Solubility Issue Encountered check_solvent Are you using anhydrous DMSO/DMF? start->check_solvent use_dmso Action: Prepare a fresh 10-50 mM stock solution in anhydrous DMSO or DMF. check_solvent->use_dmso No check_reagent Is the reagent fresh and was it warmed to RT before opening? check_solvent->check_reagent Yes success Problem Resolved use_dmso->success use_fresh Action: Use a new vial of reagent. Ensure it is warmed to RT before use to prevent condensation. check_reagent->use_fresh No check_buffer Is your buffer amine-free (e.g., PBS, HEPES) and at pH 7.2-8.5? check_reagent->check_buffer Yes use_fresh->success use_pbs Action: Switch to a non-amine buffer like PBS. Adjust pH if necessary. check_buffer->use_pbs No check_buffer->success Yes use_pbs->success

Caption: A troubleshooting flowchart for resolving solubility problems.

Molecular Structure and Solubility

G cluster_molecule TCO-PEG2-Sulfo-NHS Ester cluster_properties Solubility Properties TCO TCO PEG PEG2 Spacer TCO->PEG hydrophobic Hydrophobic (Poorly water-soluble) TCO->hydrophobic Contributes to SNHS Sulfo-NHS Ester PEG->SNHS hydrophilic Hydrophilic (Water-soluble) PEG->hydrophilic Contributes to SNHS->hydrophilic Contributes to

Caption: Diagram illustrating the components affecting solubility.

References

troubleshooting low yield in TCO-PEG2-Sulfo-NHS ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during TCO-PEG2-Sulfo-NHS ester reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a very low yield in my TCO-PEG2-Sulfo-NHS ester labeling reaction. What are the potential causes and how can I improve it?

Low labeling efficiency is a common issue that can arise from several factors throughout the experimental workflow. Below is a breakdown of potential causes and their solutions.

A. Suboptimal Reaction Conditions

The reaction between a Sulfo-NHS ester and a primary amine is highly sensitive to the reaction environment.

  • pH: The optimal pH range for this reaction is typically 7.2-9.[1][2] At a pH below 7, the primary amines on your target molecule will be protonated and thus less available to react with the NHS ester.[3] Conversely, at a pH above 9, the rate of hydrolysis of the Sulfo-NHS ester increases significantly, which becomes a competing reaction and reduces your yield.[3]

  • Temperature and Incubation Time: Reactions are generally performed for 30 minutes to 2 hours at room temperature or overnight at 4°C.[4][5] Lower temperatures can minimize the hydrolysis of the Sulfo-NHS ester, but may necessitate a longer incubation period to achieve sufficient labeling.[3]

  • Concentration: The concentration of both your target molecule and the TCO-PEG2-Sulfo-NHS ester can impact labeling efficiency. Low concentrations of the target molecule can lead to a less efficient reaction due to the competing hydrolysis of the NHS ester. It is often recommended to use a protein concentration of 1-10 mg/mL.[5][6]

Troubleshooting Steps:

  • Verify Buffer pH: Ensure your reaction buffer is within the optimal pH range of 7.2-9. Use a freshly calibrated pH meter for accurate measurement.

  • Optimize Temperature and Time: If you suspect hydrolysis is a significant issue, try performing the reaction at 4°C for a longer duration (e.g., overnight). If the reaction is slow, a slightly longer incubation at room temperature might be beneficial.

  • Increase Reactant Concentrations: If feasible, increase the concentration of your target molecule and/or the molar excess of the TCO-PEG2-Sulfo-NHS ester.

B. Incompatible Buffer Composition

The choice of buffer is critical for a successful labeling reaction.

  • Amine-Containing Buffers: Buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions.[6][7] These buffers will compete with your target molecule for reaction with the TCO-PEG2-Sulfo-NHS ester, leading to a significant reduction in labeling efficiency.

  • Other Nucleophiles: Other nucleophiles, such as azide (B81097), can also compete with the primary amines on your target molecule, leading to a lower yield. Low concentrations of sodium azide (≤ 3 mM) may not significantly interfere, but higher concentrations should be avoided.[3]

Troubleshooting Steps:

  • Use an Amine-Free Buffer: Switch to a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer within the optimal pH range.[3][4]

  • Buffer Exchange: If your sample is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis before initiating the labeling reaction.[5][7]

C. Reagent Quality and Handling

The stability of the TCO-PEG2-Sulfo-NHS ester is critical for a successful reaction.

  • Hydrolysis: The Sulfo-NHS ester moiety is susceptible to hydrolysis in aqueous solutions.[3][8] The TCO group can also have limited stability.[9] It is crucial to handle the reagent properly to minimize degradation.

  • Storage: The TCO-PEG2-Sulfo-NHS ester should be stored desiccated at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[10]

  • Preparation of Stock Solutions: It is highly recommended to prepare stock solutions of the TCO-PEG2-Sulfo-NHS ester in an anhydrous water-miscible solvent like DMSO or DMF immediately before use.[1][7] Stock solutions in anhydrous solvents are more stable than in aqueous buffers.[4]

Troubleshooting Steps:

  • Proper Reagent Handling: Before opening, allow the reagent vial to equilibrate to room temperature to prevent condensation of moisture.[6][7]

  • Use Freshly Prepared Solutions: Do not use previously prepared and stored aqueous solutions of the TCO-PEG2-Sulfo-NHS ester. Prepare fresh solutions for each experiment.[4]

  • Consider Reagent Purity: If you have been using the same batch of reagent for a long time, consider purchasing a fresh supply to rule out degradation as the cause of low yield.

D. Characteristics of the Target Molecule

The properties of your protein or other target molecule can influence the labeling efficiency.

  • Accessibility of Primary Amines: The primary amines (N-terminus and ε-amino group of lysine (B10760008) residues) on the surface of your protein must be accessible for the TCO-PEG2-Sulfo-NHS ester to react. Steric hindrance can prevent efficient labeling. The PEG spacer in the TCO-PEG2-Sulfo-NHS ester is designed to help reduce steric hindrance.[1][11]

  • Purity of the Target Molecule: Impurities in your sample can interfere with the labeling reaction.

Troubleshooting Steps:

  • Assess Amine Accessibility: If you have structural information about your protein, you can predict the accessibility of lysine residues. If accessibility is a concern, you might consider alternative labeling strategies.

  • Ensure Sample Purity: Purify your target molecule to remove any interfering substances.

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing your TCO-PEG2-Sulfo-NHS ester reactions.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 9.0[1][2]Optimal pH is a balance between amine reactivity and NHS ester hydrolysis.
Temperature Room Temperature or 4°C[4][5]Lower temperature minimizes hydrolysis but may require longer reaction times.
Incubation Time 30 min - 2 hours (RT) or Overnight (4°C)[4][5]Optimize based on your specific reactants and desired degree of labeling.
Molar Excess of TCO-PEG2-Sulfo-NHS ester 10 to 20-fold molar excess over the target molecule[5]This is a starting point and may require optimization.
Protein Concentration 1 - 10 mg/mL[5][6]Higher concentrations can improve labeling efficiency.

Table 2: Stability of NHS and Sulfo-NHS Esters

pHHalf-life of NHS EsterNotes
7.0 4 - 5 hours at 0°C[3]The Sulfo-NHS ester is expected to have similar or slightly increased stability in aqueous solutions.[12]
8.0 1 hour[12]Increased pH leads to a faster rate of hydrolysis.
8.6 10 minutes at 4°C[3]Hydrolysis becomes a significant competing reaction at higher pH.

Experimental Protocol: Labeling a Protein with TCO-PEG2-Sulfo-NHS Ester

This protocol provides a general guideline. Optimization may be required for your specific protein and application.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • TCO-PEG2-Sulfo-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

    • If necessary, perform a buffer exchange into the Reaction Buffer.

  • Prepare the TCO-PEG2-Sulfo-NHS Ester Solution:

    • Allow the vial of TCO-PEG2-Sulfo-NHS ester to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester stock solution to your protein solution.[5]

    • Gently mix and incubate for 30 minutes to 2 hours at room temperature or overnight at 4°C.

  • Quench the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted TCO-PEG2-Sulfo-NHS ester.[1]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester and quenching reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[5]

  • Characterization (Optional but Recommended):

    • Determine the degree of labeling (DOL) using appropriate analytical techniques, such as UV-Vis spectroscopy (if the TCO or target has a distinct absorbance) or mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Buffer_Exchange Buffer Exchange (if necessary) Prepare_Reagent Prepare fresh TCO-PEG2-Sulfo-NHS ester solution Buffer_Exchange->Prepare_Reagent Labeling Labeling Reaction (pH 7.2-9, RT or 4°C) Prepare_Reagent->Labeling Quenching Quench Reaction (e.g., Tris buffer) Labeling->Quenching Purification Purification (Desalting/Dialysis) Quenching->Purification Analysis Characterization (e.g., DOL) Purification->Analysis End End Analysis->End Start Start Start->Buffer_Exchange

Caption: A general experimental workflow for labeling a target molecule with TCO-PEG2-Sulfo-NHS ester.

troubleshooting_low_yield Start Low Yield? Check_pH Is pH 7.2-9? Start->Check_pH Adjust_pH Adjust pH of reaction buffer Check_pH->Adjust_pH No Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Reagent Fresh reagent? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent Use_Fresh Use freshly prepared reagent solution Check_Reagent->Use_Fresh No Optimize_Conditions Optimize Temp., Time, or Molar Ratio Check_Reagent->Optimize_Conditions Yes Use_Fresh->Optimize_Conditions

Caption: A troubleshooting decision tree for addressing low yield in TCO-PEG2-Sulfo-NHS ester reactions.

References

Technical Support Center: Reducing Non-Specific Binding of TCO-Labeled Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding of trans-cyclooctene (B1233481) (TCO)-labeled molecules in your experiments, ensuring high signal-to-noise ratios and reliable data.

Troubleshooting Guides

This section provides detailed solutions to common problems encountered during experiments with TCO-labeled molecules.

Issue: High Background Signal in Negative Controls

If you are observing a high signal in your negative control samples (i.e., samples that do not contain the tetrazine-labeled binding partner), it is likely due to non-specific binding of your TCO-labeled molecule.

Possible Causes and Solutions:

CauseRecommended Solution(s)Expected Outcome
Hydrophobic Interactions 1. Incorporate Hydrophilic Linkers: Use TCO-labeling reagents that include hydrophilic polyethylene (B3416737) glycol (PEG) spacers.[1][2][3][4] This improves the water solubility of the labeled molecule. 2. Optimize Buffer Composition: Add a non-ionic detergent (e.g., 0.05% Tween-20) to your binding and washing buffers to disrupt hydrophobic interactions.[5] 3. Increase Salt Concentration: For charge-based interactions, increasing the salt concentration (e.g., up to 500 mM NaCl) in your buffers can create a shielding effect.[5]Reduction in background signal due to decreased hydrophobic or electrostatic interactions with surfaces and other proteins.
Excess Unreacted TCO Reagent 1. Purify After Labeling: It is critical to remove any excess, unreacted TCO-NHS ester immediately after the labeling step. Use a desalting column, dialysis, or size-exclusion chromatography for purification.[1] 2. Quench Reaction: Optionally, quench unreacted NHS esters by adding a concentrated amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[6]Elimination of signal generated by non-specifically bound, unreacted TCO reagent.
Insufficient Blocking 1. Use a Blocking Agent: Incubate your sample with a blocking agent such as Bovine Serum Albumin (BSA) (e.g., 1-3% in PBS) for at least one hour to block non-specific binding sites.[7][8][9] 2. Optimize Blocking Conditions: Experiment with different blocking agents (e.g., non-fat dry milk, casein) and incubation times (e.g., 1-2 hours at room temperature or overnight at 4°C).[10][11]Saturation of non-specific binding sites on the substrate, leading to a significant reduction in background.
Inadequate Washing 1. Increase Wash Steps: Increase the number and duration of washing steps after incubation with the TCO-labeled molecule (e.g., three to five washes of 5-10 minutes each).[7][11] 2. Use Detergent in Wash Buffer: Include a mild detergent like Tween-20 (e.g., 0.05%) in your wash buffer to help remove non-specifically bound molecules.[11]More effective removal of unbound and weakly bound TCO-labeled molecules, resulting in a cleaner background.
High Concentration of Labeled Molecule 1. Titrate Your Reagent: Perform a titration experiment to determine the optimal (lowest effective) concentration of your TCO-labeled molecule that still provides a specific signal.[10][7]Lowering the concentration reduces the chances of non-specific interactions while maintaining specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with TCO-labeled molecules?

A1: The most common causes are:

  • Hydrophobicity: Some TCO reagents can be hydrophobic, leading to non-specific interactions with proteins and cell membranes.[1][9][12]

  • Excess Reagent: Failure to remove unreacted TCO-labeling reagent after conjugation can lead to its non-specific binding in subsequent steps.[1]

  • Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or biomolecules.[5][13]

  • Insufficient Blocking: Exposed surfaces on your substrate (e.g., microplate well, membrane) can capture molecules non-specifically if not properly blocked.[11]

Q2: How can I make my TCO-labeled protein more soluble and less prone to non-specific binding?

A2: Using TCO-labeling reagents that incorporate a hydrophilic spacer, such as a polyethylene glycol (PEG) linker, can significantly improve the water solubility of the resulting conjugate and reduce aggregation.[1][2][14] These flexible spacers also minimize steric hindrance, which can improve subsequent ligation with tetrazine-containing molecules.[2]

Q3: What is the first step I should take to troubleshoot high background?

A3: The first and most critical step is to ensure that your TCO-labeled molecule has been purified thoroughly after the initial labeling reaction to remove any excess, unreacted TCO reagent.[1] This is a very common source of high background. Methods like spin desalting columns or dialysis are effective for this purpose.[1]

Q4: Can the degree of labeling (DOL) affect non-specific binding?

A4: Yes. A very high degree of labeling (too many TCO molecules per protein) can alter the protein's properties, potentially increasing its hydrophobicity and leading to aggregation or increased non-specific binding.[1] Over-modification can also negatively impact the protein's function and specific binding activity.[15] It is important to empirically optimize the molar ratio of the TCO-NHS ester to your protein during the labeling reaction.[15][16]

Q5: Are there any buffer additives that can help reduce non-specific binding?

A5: Yes, several additives can be included in your binding and washing buffers:

  • Non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (0.01% - 0.1%) can reduce hydrophobic interactions.[5][17]

  • Blocking proteins like BSA (0.5 to 2 mg/ml) can be added to the buffer to compete for non-specific binding sites.[17]

  • Increased salt concentration (e.g., NaCl up to 500 mM) can help mitigate electrostatic-based non-specific binding.[5][17]

  • For carboxymethyl dextran (B179266) surfaces, adding carboxymethyl dextran (1 mg/ml) to the running buffer can be effective.[17]

Experimental Protocols & Visualizations

Protocol: Protein Labeling with a TCO-NHS Ester

This protocol describes a general procedure for labeling a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester.

Methodology:

  • Protein Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[6]

    • If the protein is in a buffer containing primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.[6]

  • TCO-NHS Ester Preparation:

    • Immediately before use, dissolve the TCO-NHS ester in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM.[6]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio should be determined empirically.[6]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[6]

  • Purification:

    • Remove the excess, unreacted TCO-NHS ester using a spin desalting column or dialysis against a suitable buffer (e.g., PBS).[1][6] This step is crucial for preventing non-specific binding in downstream applications.

Experimental Workflow for TCO Labeling and Ligation

G cluster_0 Step 1: TCO Labeling cluster_1 Step 2: Bioorthogonal Ligation Protein Protein in Amine-Free Buffer Mix Incubate 1hr @ RT Protein->Mix TCO_NHS TCO-NHS Ester in DMSO/DMF TCO_NHS->Mix Purify Purification (Desalting/Dialysis) Mix->Purify TCO_Protein TCO-Labeled Protein Purify->TCO_Protein Ligation Incubate (e.g., 30-60 min @ RT) TCO_Protein->Ligation Tetrazine_Probe Tetrazine-Labeled Probe Tetrazine_Probe->Ligation Washing Washing Steps Ligation->Washing Detection Signal Detection Washing->Detection

Workflow for TCO labeling and subsequent tetrazine ligation.
Troubleshooting Logic for High Non-Specific Binding

G Start High Non-Specific Binding Observed Cause1 Cause: Hydrophobic Interactions? Start->Cause1 Cause2 Cause: Excess Unreacted TCO Reagent? Start->Cause2 Start Here (Most Common) Cause3 Cause: Insufficient Blocking/Washing? Start->Cause3 Cause4 Cause: High Reagent Concentration? Start->Cause4 Sol1 Solution: Use PEGylated TCO. Add detergent to buffer. Cause1->Sol1 Sol2 Solution: Purify TCO-labeled molecule after labeling. Cause2->Sol2 Sol3 Solution: Optimize blocking agent, increase wash steps/duration. Cause3->Sol3 Sol4 Solution: Titrate TCO-labeled molecule to find optimal conc. Cause4->Sol4

Decision tree for troubleshooting non-specific binding.

References

stability of TCO-PEG2-Sulfo-NHS ester in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG2-Sulfo-NHS ester. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully using this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of TCO-PEG2-Sulfo-NHS ester?

TCO-PEG2-Sulfo-NHS ester is a bi-functional linker used in bioconjugation.[1][2][3] It contains a Trans-Cyclooctene (TCO) group and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The Sulfo-NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on proteins) to form a stable amide bond, while the TCO group is used in bioorthogonal "click chemistry" reactions, most commonly with a tetrazine-labeled molecule.[3][4] The PEG2 spacer enhances solubility and reduces steric hindrance.[4]

Q2: What is the stability of the TCO-PEG2-Sulfo-NHS ester in different buffers?

Q3: How does pH affect the stability of the Sulfo-NHS ester?

The rate of hydrolysis of the Sulfo-NHS ester increases significantly with increasing pH.[6][7] At a higher pH, the ester is more susceptible to hydrolysis, which competes with the desired reaction with primary amines.[7] For general NHS esters, the half-life can range from hours at pH 7 to mere minutes at pH 8.6.[6][7][8]

Q4: Which buffers are recommended for conjugation reactions with TCO-PEG2-Sulfo-NHS ester?

Amine-free buffers are crucial for successful conjugation, as primary amines in the buffer will compete with the target molecule for reaction with the NHS ester.[9][10] Recommended buffers include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers. The optimal pH for the reaction with primary amines is typically between 7.2 and 8.5.[9]

Q5: Can I use Tris or glycine (B1666218) buffers?

No, Tris and glycine contain primary amines and will react with the Sulfo-NHS ester, quenching the reaction and preventing the labeling of your target molecule.[9] These buffers can, however, be used to intentionally quench the reaction after it has completed.[4]

Q6: How should I store TCO-PEG2-Sulfo-NHS ester?

TCO-PEG2-Sulfo-NHS ester should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[11] It is crucial to prevent moisture exposure, as the NHS ester is moisture-sensitive.[10] Before opening, the vial should be allowed to equilibrate to room temperature to avoid condensation.[12]

Stability of Sulfo-NHS Esters in Aqueous Buffers

While specific data for TCO-PEG2-Sulfo-NHS ester is not available, the following table summarizes the general stability of NHS and Sulfo-NHS esters at different pH values and temperatures, which can serve as a valuable guideline for experimental design.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004 - 5 hours[7]
8.0251 hour[6]
8.6410 minutes[7][8]
9.0Room Temperatureminutes[12]

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with TCO-PEG2-Sulfo-NHS Ester

This protocol provides a general guideline for labeling proteins with TCO-PEG2-Sulfo-NHS ester. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest

  • TCO-PEG2-Sulfo-NHS ester

  • Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.5.[13]

  • Anhydrous DMSO or DMF

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-5 mg/mL.[4][9]

  • Prepare the TCO-PEG2-Sulfo-NHS Ester Solution: Immediately before use, dissolve the TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[4]

  • Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester solution to the protein solution.[9] Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[10]

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[4][9]

  • Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).[4][13]

Protocol 2: Determining the Hydrolysis Rate of TCO-PEG2-Sulfo-NHS Ester

This protocol allows you to determine the stability of the TCO-PEG2-Sulfo-NHS ester in your specific buffer by monitoring the hydrolysis of the Sulfo-NHS ester.

Principle: The hydrolysis of the Sulfo-NHS ester releases N-hydroxysulfosuccinimide, which can be monitored spectrophotometrically by its absorbance at 260 nm.

Materials:

  • TCO-PEG2-Sulfo-NHS ester

  • Buffer of interest (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO.

  • Dilute the stock solution in the buffer of interest to a final concentration that gives an initial absorbance reading between 0.5 and 1.0 at 260 nm.

  • Immediately begin monitoring the absorbance at 260 nm over time at a constant temperature.

  • Record the absorbance at regular intervals until the reading stabilizes, indicating complete hydrolysis.

  • Calculate the half-life (t½) by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the linear portion of the curve will be equal to the negative of the rate constant (k). The half-life can then be calculated using the formula: t½ = 0.693 / k.

Troubleshooting Guide

ProblemPossible CauseSuggested SolutionReference(s)
Low or no labeling efficiency Hydrolyzed TCO-PEG2-Sulfo-NHS ester: The reagent was exposed to moisture before use.Equilibrate the reagent vial to room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[4][14]
Presence of primary amines in the buffer: Buffers like Tris or glycine were used.Use an amine-free buffer such as PBS, HEPES, or borate. Buffer exchange the protein if it is in an amine-containing buffer.[9][14]
Suboptimal pH: The pH of the reaction buffer is too low for efficient amine labeling or too high, causing rapid hydrolysis.Ensure the reaction buffer pH is between 7.2 and 8.5 for optimal labeling.[9]
Insufficient molar excess of the reagent: The ratio of TCO-PEG2-Sulfo-NHS ester to the protein is too low.Increase the molar excess of the TCO-PEG2-Sulfo-NHS ester. A 10- to 20-fold molar excess is a good starting point.[9]
Protein aggregation after labeling High degree of labeling: Too many primary amines on the protein surface have been modified, altering its properties.Reduce the molar excess of the TCO-PEG2-Sulfo-NHS ester or decrease the reaction time.[9]
Unfavorable buffer conditions: The buffer composition is not suitable for the protein, leading to instability.Screen different amine-free buffers to find one that maintains protein stability.[8]
Inconsistent results between experiments Variability in reagent preparation: The TCO-PEG2-Sulfo-NHS ester stock solution was not prepared fresh for each experiment.Always prepare a fresh solution of the TCO-PEG2-Sulfo-NHS ester in anhydrous solvent immediately before use.[10]
Temperature fluctuations: The reaction temperature was not consistent.Maintain a consistent temperature for the labeling reaction.[9]

Visual Guides

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer reaction Mix Protein and Reagent (10-20x molar excess) Incubate at RT for 30-60 min prep_protein->reaction prep_reagent Prepare Fresh TCO-PEG2-Sulfo-NHS Ester in Anhydrous Solvent prep_reagent->reaction quench Quench Reaction (e.g., Tris buffer) reaction->quench purify Purify Labeled Protein (Desalting/Dialysis) quench->purify analyze Characterize Conjugate purify->analyze

Caption: Workflow for protein labeling with TCO-PEG2-Sulfo-NHS ester.

troubleshooting_logic Troubleshooting Low Labeling Efficiency start Low Labeling Efficiency check_reagent Was the reagent handled properly? start->check_reagent check_buffer Is the buffer amine-free and at the correct pH? check_reagent->check_buffer Yes sol_reagent Use fresh, anhydrous solvent; equilibrate vial to RT. check_reagent->sol_reagent No check_ratio Is the molar excess sufficient? check_buffer->check_ratio Yes sol_buffer Use PBS/HEPES at pH 7.2-8.5. check_buffer->sol_buffer No sol_ratio Increase molar excess of reagent. check_ratio->sol_ratio No success Successful Labeling check_ratio->success Yes sol_reagent->start sol_buffer->start sol_ratio->start

Caption: Troubleshooting logic for low labeling efficiency.

References

molar excess calculation for TCO-PEG2-Sulfo-NHS ester labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance, troubleshooting tips, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TCO-PEG2-Sulfo-NHS ester for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is TCO-PEG2-Sulfo-NHS ester and what are its components?

TCO-PEG2-Sulfo-NHS ester is a bioconjugation linker designed to attach a trans-cyclooctene (B1233481) (TCO) moiety to a biomolecule containing primary amines.[1] It is composed of three key parts:

  • Sulfo-NHS Ester: This is an amine-reactive functional group. It specifically and efficiently reacts with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of a protein, to form a stable, covalent amide bond.[2][3] The "Sulfo" group increases the reagent's water solubility.[4]

  • PEG2 Spacer: This is a short polyethylene (B3416737) glycol linker. The hydrophilic PEG spacer enhances the water solubility of the entire molecule, reduces the potential for aggregation of the labeled protein, and minimizes steric hindrance, allowing the attached TCO group to be more accessible for subsequent reactions.[3][4][5]

  • TCO (trans-cyclooctene): This is a strained alkyne used in bioorthogonal "click chemistry". It reacts with exceptional speed and selectivity with a tetrazine-containing molecule in a copper-free click reaction (specifically, an inverse-electron demand Diels-Alder cycloaddition).[3][6] This allows for the precise coupling of the labeled biomolecule to another molecule.

cluster_reagent TCO-PEG2-Sulfo-NHS Ester Structure cluster_reaction Two-Step Bioconjugation Reaction Reagent Sulfo-NHS Ester PEG2 Spacer TCO Group Protein Protein (with -NH2) Reagent:f0->Protein Step 1: Amine Labeling (pH 7.2-8.5) LabeledProtein TCO-Labeled Protein Tetrazine Tetrazine Probe LabeledProtein->Tetrazine Step 2: Bioorthogonal Click Reaction FinalConjugate Final Conjugate

Caption: Structure of the TCO-PEG2-Sulfo-NHS ester and its two-step reaction mechanism.
Q2: How do I calculate the correct molar excess of TCO-PEG2-Sulfo-NHS ester for my experiment?

Optimizing the molar excess—the molar ratio of the NHS ester to the biomolecule—is critical for controlling the degree of labeling (DOL).[2] While the optimal ratio should be determined empirically, a 5 to 20-fold molar excess is a common starting point for labeling proteins and antibodies.[3][7]

Calculation Formula:

To determine the mass of TCO-PEG2-Sulfo-NHS ester needed, use the following formula:

Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein (mg) / MW of Protein (Da)) x (MW of NHS Ester (Da))[2]

  • Molecular Weight (MW) of TCO-PEG2-Sulfo-NHS ester: ~506.52 Da[8][9]

Recommended Starting Molar Excess Ratios

Protein ConcentrationRecommended Molar Excess (NHS Ester : Protein)Rationale
> 5 mg/mL5 - 10 foldHigher protein concentrations lead to more efficient labeling kinetics.[2]
1 - 5 mg/mL10 - 20 foldA common concentration range for antibody labeling.[2][10]
< 1 mg/mL20 - 50 foldA higher excess is needed to drive the reaction and compensate for slower kinetics at lower concentrations.[2]
Q3: What are the optimal reaction conditions for the labeling reaction?

The reaction between the Sulfo-NHS ester and a primary amine is highly dependent on the experimental conditions.[11] Using the correct buffer and pH is the most important factor for a successful conjugation.[12]

Table of Optimal Reaction Conditions

ParameterRecommended ConditionRationale & Key Considerations
pH 7.2 - 8.5 (Optimal: 8.3-8.5)Below pH 7.2, primary amines are protonated and less reactive. Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing labeling efficiency.[11][12]
Buffer Type Phosphate-buffered saline (PBS), Bicarbonate buffer (0.1 M)CRITICAL: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester.[2][13][14]
Temperature Room Temperature (20-25°C) or 4°CRoom temperature is typically sufficient. Performing the reaction at 4°C can help minimize hydrolysis but may require a longer incubation time.[11]
Incubation Time 1 - 4 hours at Room Temp; Overnight at 4°CThe optimal time can vary. Monitor the reaction if possible or perform a time-course experiment for your specific biomolecule.[11][15]
Q4: How should I prepare and store the TCO-PEG2-Sulfo-NHS ester reagent?

NHS esters are moisture-sensitive.[13] Proper handling is crucial to maintain reactivity.

  • Storage: Store the solid reagent desiccated at -20°C for long-term stability (months to years).[8] For short-term storage (days to weeks), 4°C is acceptable.[8]

  • Preparation: Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the TCO-PEG2-Sulfo-NHS ester in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[12][15]

  • Stock Solutions: Aqueous solutions of NHS esters should be used immediately as they hydrolyze quickly.[15] Stock solutions in high-quality, anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[12][16]

Troubleshooting Guide

Problem: Low or No Labeling Efficiency

Low labeling efficiency is a common issue that can almost always be traced back to reaction conditions or reagent integrity.[11]

Start Start: Low Labeling Efficiency Check_pH Is the reaction buffer pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Does the buffer contain primary amines (Tris, Glycine)? Check_pH->Check_Buffer Yes Result_pH Adjust pH to 8.0-8.3 using 0.1 M Bicarbonate or Phosphate (B84403) buffer. Check_pH->Result_pH No Check_Reagent Was the NHS ester reagent freshly prepared in anhydrous DMSO/DMF? Check_Buffer->Check_Reagent No Result_Buffer Perform buffer exchange into an amine-free buffer like PBS. Check_Buffer->Result_Buffer Yes Check_Molar_Excess Is the molar excess sufficient for the protein concentration? Check_Reagent->Check_Molar_Excess Yes Result_Reagent Use a new vial of reagent. Ensure solvent is anhydrous. Check_Reagent->Result_Reagent No Result_Molar_Excess Increase molar excess. (See table above) Check_Molar_Excess->Result_Molar_Excess No Success Problem Solved Check_Molar_Excess->Success Yes Result_pH->Check_Buffer Result_Buffer->Check_Reagent Result_Reagent->Check_Molar_Excess Result_Molar_Excess->Success

Caption: Troubleshooting flowchart for low labeling efficiency.
Potential CauseRecommended Solution
Incorrect pH Verify the pH of your reaction buffer with a calibrated meter. The optimal range is 7.2-8.5.[11]
Amine-Containing Buffers Buffers like Tris or glycine contain primary amines and will compete with your protein, drastically reducing efficiency. Perform buffer exchange into a non-amine buffer like PBS.[13][14]
Hydrolyzed NHS Ester NHS esters are sensitive to moisture. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Do not store in aqueous buffers.[13]
Insufficient Molar Excess For dilute protein solutions (<1 mg/mL), a significantly higher molar excess (20-50x) may be required to achieve sufficient labeling.[2]

Problem: My protein precipitates out of solution after labeling.

Protein precipitation is a strong indicator of over-labeling or aggregation.

  • Cause: The addition of too many TCO-PEG2-Sulfo-NHS ester molecules can alter the net charge and pI of the protein, leading to a change in its solubility and causing it to precipitate.[13] Excessive modification can also increase hydrophobicity, promoting non-specific interactions and aggregation.[7]

  • Solution: Reduce the molar excess of the NHS ester in the reaction. Perform a titration experiment using a range of molar excess ratios (e.g., 2-fold, 5-fold, 10-fold, 20-fold) to find the highest degree of labeling that can be achieved without causing precipitation or loss of biological activity.[2]

Experimental Protocol: General Protein Labeling

This protocol provides a general method for labeling a protein with TCO-PEG2-Sulfo-NHS ester.

Materials:
  • Protein to be labeled

  • TCO-PEG2-Sulfo-NHS ester

  • Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3.[2]

  • Anhydrous DMSO or DMF

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., gel filtration/desalting column)

  • Storage Buffer (e.g., PBS)

Methodology:
  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the amine-free Reaction Buffer at a concentration of 1-10 mg/mL.[12] Ensure any interfering buffer components from the original protein solution are removed.[14]

  • NHS Ester Calculation:

    • Using the formula from FAQ Q2, calculate the mass of TCO-PEG2-Sulfo-NHS ester required to achieve the desired molar excess.

  • NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of the TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[3]

  • Labeling Reaction:

    • Add the calculated volume of the NHS ester stock solution to the protein solution.

    • Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[15]

  • Quenching Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[3] Incubate for an additional 15-30 minutes. This will react with any excess, unreacted NHS ester.

  • Purification:

    • Remove unreacted TCO-PEG2-Sulfo-NHS ester and reaction byproducts (like N-hydroxysuccinimide) by passing the reaction mixture over a desalting or gel filtration column equilibrated with your desired storage buffer (e.g., PBS).[2]

    • Collect the fractions containing the labeled protein.

cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Storage p1 1. Prepare Protein in Amine-Free Buffer (pH 8.3) p2 2. Calculate Required Mass of NHS Ester p3 3. Dissolve NHS Ester in Anhydrous DMSO (Prepare Fresh) r1 4. Add NHS Ester Solution to Protein Solution p3->r1 r2 5. Incubate (1-4h at RT or O/N at 4°C) r1->r2 r3 6. (Optional) Quench with Tris Buffer r2->r3 u1 7. Purify via Gel Filtration Column r3->u1 u2 8. Collect Labeled Protein Fractions u1->u2 u3 9. Store Conjugate at -20°C or -80°C u2->u3

References

Technical Support Center: TCO-PEG2-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the quenching of unreacted TCO-PEG2-Sulfo-NHS ester after bioconjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching a TCO-PEG2-Sulfo-NHS ester reaction?

After the desired reaction between the TCO-PEG2-Sulfo-NHS ester and the primary amine on your target molecule (e.g., a protein or antibody) has completed, any unreacted (excess) NHS ester must be deactivated. This "quenching" step is crucial to prevent the reactive NHS ester from modifying other molecules in subsequent steps of your experiment, ensuring the specificity of your conjugate.[1] Stopping the reaction also prevents potential aggregation or unwanted cross-linking of your target biomolecule.

Q2: What are the common methods for quenching unreacted Sulfo-NHS esters?

There are two primary methods for quenching unreacted Sulfo-NHS esters:

  • Addition of a Quenching Reagent: The most common method involves adding a small molecule containing a primary amine.[2] These molecules react with and consume the excess NHS ester. Common reagents include Tris, glycine (B1666218), lysine, and ethanolamine.[3][4] Hydroxylamine (B1172632) is another option that hydrolyzes the ester, regenerating a carboxyl group.[4]

  • Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation.[5] This rate of hydrolysis is highly dependent on pH. By significantly raising the pH (e.g., to 8.6 or higher), the half-life of the NHS ester can be reduced to minutes, effectively quenching the reaction by promoting rapid hydrolysis.[2][3][6]

Q3: How do I choose the right quenching reagent?

The choice of quenching reagent depends on the nature of your biomolecule and downstream application.

  • Primary Amines (Tris, Glycine, etc.): These are highly effective and widely used. They react with the NHS ester to form a stable amide bond, resulting in a small molecule adduct on the original carboxyl group of the linker.[4] This is acceptable for most applications. Tris and glycine are popular due to their inertness and compatibility with biological systems.[2]

  • Hydroxylamine: This reagent is useful if you wish to regenerate the original carboxyl group on the linker after quenching. It achieves this by hydrolyzing any remaining unreacted NHS ester groups.[4]

  • pH-mediated Hydrolysis: This method is simple as it does not introduce any additional reagents. However, exposing your biomolecule to a high pH, even for a short period, could lead to denaturation or degradation.[3] This method is best suited for robust proteins.

Q4: What concentration of quenching reagent should I use?

A final concentration of 20-100 mM of the primary amine-containing quenching reagent is typically sufficient.[4][7] For example, you can add a small volume of a concentrated stock solution (e.g., 1 M Tris, pH 8.0) to your reaction mixture.

Troubleshooting Guide

Problem: Low conjugation efficiency or yield.

  • Possible Cause 1: Premature Hydrolysis of the NHS Ester. The Sulfo-NHS ester is moisture-sensitive and can hydrolyze before reacting with your target molecule.[5][8] The rate of hydrolysis increases significantly with pH.[6]

    • Solution: Prepare solutions of the TCO-PEG2-Sulfo-NHS ester immediately before use.[8] Ensure it is dissolved in an appropriate amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.0 for the conjugation reaction.[2] Avoid storing the reagent in aqueous solutions.[8]

  • Possible Cause 2: Competing Nucleophiles. Buffers containing primary amines (e.g., Tris) will compete with your target molecule for reaction with the NHS ester.[2][9]

    • Solution: Perform the conjugation reaction in an amine-free buffer. If your protein is in a Tris-based buffer, perform a buffer exchange into a suitable buffer like PBS or HEPES before adding the NHS ester reagent.[7]

  • Possible Cause 3: TCO Isomerization. The trans-cyclooctene (B1233481) (TCO) group can isomerize to the less reactive cis-cyclooctene (CCO) over time.[10]

    • Solution: Use the TCO-PEG2-Sulfo-NHS ester reagent as fresh as possible. Long-term storage is not recommended.[10]

Problem: My biomolecule precipitated after adding the quenching reagent.

  • Possible Cause: Local High Concentration. Adding a highly concentrated quenching buffer too quickly can cause localized pH or concentration shocks, potentially leading to protein precipitation.

    • Solution: Add the quenching reagent dropwise while gently vortexing the reaction mixture. Ensure the final concentration of the quenching reagent is within the recommended range (20-100 mM).

Problem: How can I confirm the quenching was successful?

  • Method 1: Functional Assay. The most direct way is to test the functionality in a downstream application. For example, take an aliquot of the quenched reaction mixture and attempt to conjugate it with a new amine-containing molecule. If no reaction occurs, the quenching was successful.

  • Method 2: Spectrophotometry. The hydrolysis of the Sulfo-NHS ester releases Sulfo-N-hydroxysuccinimide, which absorbs light in the 260-280 nm range.[2][6] You could potentially monitor the increase in absorbance in this range after adding the quenching reagent (if using hydrolysis), but this is often complicated by the absorbance of the protein itself.

  • Method 3: Chromatography. Techniques like RP-HPLC can be used to separate the quenched linker from the conjugated protein, although this is more complex and typically used for analytical characterization rather than a routine check.

Quantitative Data Summary

Table 1: Comparison of Common Quenching Methods for Sulfo-NHS Esters

Quenching MethodReagentTypical Final ConcentrationMechanismEffect on Unreacted Linker
Amine Addition Tris, Glycine, Lysine, Ethanolamine20-100 mM[4][7]Nucleophilic attack by the primary amineForms a stable amide bond with the quencher[4]
Hydroxylamine Hydroxylamine10-50 mM[4]Hydrolyzes the NHS esterRegenerates the original carboxyl group[4]
Hydrolysis pH AdjustmentpH > 8.6[3]Base-catalyzed hydrolysisRegenerates the original carboxyl group[3]

Table 2: Half-life of NHS Ester Hydrolysis at Different pH Values

TemperaturepHHalf-life of Hydrolysis
0°C7.04-5 hours[2][6]
4°C8.610 minutes[2][6]

Experimental Protocols

Protocol 1: Standard Quenching with Tris Buffer

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl, adjusted to pH 8.0.

  • Calculate Volume: Determine the volume of 1 M Tris-HCl needed to achieve a final concentration of 50-100 mM in your reaction mixture. For example, to quench a 1 mL reaction, add 50-100 µL of 1 M Tris-HCl.

  • Quench Reaction: Add the calculated volume of the quenching buffer to your conjugation reaction mixture.

  • Incubate: Allow the quenching reaction to proceed for 5-15 minutes at room temperature with gentle mixing.[7]

  • Purification: Proceed to the purification step (e.g., desalting column or dialysis) to remove the excess quenching reagent and other byproducts.[7]

Protocol 2: Quenching with Hydroxylamine

  • Prepare Quenching Buffer: Prepare a 1 M stock solution of hydroxylamine, adjusted to pH 8.5.

  • Quench Reaction: Add the hydroxylamine stock solution to your conjugation reaction to a final concentration of 10-50 mM.

  • Incubate: Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Purification: Purify the conjugate to remove excess hydroxylamine and byproducts.

Visualizations

Quenching_Workflow cluster_conjugation Step 1: Conjugation Reaction cluster_quenching Step 2: Quenching cluster_purification Step 3: Purification Protein Protein-NH2 (or other amine) Reaction Mix & Incubate (pH 7.2-8.0) Protein->Reaction TCO_NHS TCO-PEG2-Sulfo-NHS TCO_NHS->Reaction Quencher Add Quenching Reagent (e.g., 1M Tris, pH 8.0) Reaction->Quencher Conjugated Protein + Excess TCO-NHS Incubate_Quench Incubate (5-15 min, RT) Quencher->Incubate_Quench Purify Desalting / Dialysis Incubate_Quench->Purify Quenched Reaction Mix Final_Product Purified TCO-labeled Protein Purify->Final_Product

Caption: Experimental workflow for bioconjugation and quenching.

Quenching_Mechanism cluster_path1 Path A: Desired Reaction cluster_path2 Path B: Quenching Reaction cluster_path3 Path C: Competing Hydrolysis TCO_NHS Unreacted TCO-PEG2-Sulfo-NHS Ester Protein Protein-NH2 TCO_NHS->Protein Quencher Quencher-NH2 (e.g., Tris, Glycine) TCO_NHS->Quencher H2O H2O (pH dependent) TCO_NHS->H2O Conjugate Stable Amide Bond (TCO-Protein Conjugate) Protein->Conjugate Quenched_Linker Stable Amide Bond (Quenched Linker) Quencher->Quenched_Linker Hydrolyzed_Linker Carboxyl Group (Hydrolyzed Linker) H2O->Hydrolyzed_Linker

Caption: Reaction pathways for TCO-PEG2-Sulfo-NHS ester.

Troubleshooting_Tree Start Low Conjugation Yield? Q1 Was an amine-free buffer used for conjugation (e.g., PBS, HEPES)? Start->Q1 A1_No No: Competing reaction with buffer amines. Q1->A1_No No A1_Yes Yes Q1->A1_Yes Q2 Was the NHS ester solution prepared fresh before use? A1_Yes->Q2 A2_No No: NHS ester may have hydrolyzed. Q2->A2_No No A2_Yes Yes Q2->A2_Yes Q3 Was the reaction pH between 7.2 and 8.0? A2_Yes->Q3 A3_No No: Suboptimal pH for reaction/ accelerated hydrolysis. Q3->A3_No No A3_Yes Consider other factors: - Reagent purity - TCO stability - Protein concentration Q3->A3_Yes Yes

Caption: Troubleshooting logic for low conjugation yield.

References

Technical Support Center: Characterization of TCO-PEG2-Sulfo-NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG2-Sulfo-NHS ester for antibody labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for labeling antibodies with TCO-PEG2-Sulfo-NHS ester?

A1: An amine-free buffer with a pH of 7.2-8.0 is recommended for the labeling reaction.[1] A common choice is phosphate-buffered saline (PBS). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the antibody for reaction with the NHS ester.[1][2]

Q2: What is the recommended molar excess of TCO-PEG2-Sulfo-NHS ester to antibody?

A2: A molar excess of 5 to 15 equivalents of the TCO reagent per equivalent of antibody is a good starting point.[3] However, the optimal ratio may vary depending on the specific antibody and desired degree of labeling, so empirical determination is often necessary.[1]

Q3: How should I prepare and store the TCO-PEG2-Sulfo-NHS ester stock solution?

A3: The TCO-PEG2-Sulfo-NHS ester should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) immediately before use.[2] It is crucial to use a fresh, high-grade solvent to avoid degradation of the NHS ester by amines that can form in older DMF.[4] Due to the moisture sensitivity of NHS esters, the reagent should be stored in a desiccated environment at -20°C for long-term storage and allowed to warm to room temperature before opening to prevent condensation.[2][5][6] Stock solutions in organic solvents are not recommended for long-term storage and should be used promptly.

Q4: How can I remove unconjugated TCO-PEG2-Sulfo-NHS ester after the labeling reaction?

A4: Unconjugated reagent can be removed using size-exclusion chromatography (SEC) with desalting columns (e.g., Zeba spin desalting columns), dialysis, or tangential flow filtration (TFF).[3][7][8] The choice of method depends on the sample volume and desired purity.

Q5: How do I determine the degree of labeling (DOL) of my TCO-labeled antibody?

A5: The DOL, or the number of TCO molecules per antibody, can be determined using a few methods. One common method involves UV-Vis spectroscopy. If the TCO reagent has a unique absorbance, the DOL can be calculated from the absorbance of the label and the protein.[3] Alternatively, mass spectrometry (MALDI-TOF or LC-MS) can be used to determine the mass shift of the antibody after conjugation, from which the number of attached TCO linkers can be calculated.[9][10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no labeling efficiency Inactive NHS ester due to hydrolysis.Use a fresh vial of TCO-PEG2-Sulfo-NHS ester. Ensure proper storage conditions (desiccated at -20°C). Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[2][6]
Presence of primary amines in the antibody buffer (e.g., Tris, glycine, or sodium azide).[2]Perform buffer exchange of the antibody into an amine-free buffer like PBS before labeling.[1]
Suboptimal reaction pH.Ensure the reaction buffer pH is between 7.2 and 8.0. The reactivity of primary amines with NHS esters increases with pH, but so does the rate of NHS ester hydrolysis.
Insufficient molar excess of the TCO reagent.Increase the molar ratio of TCO-PEG2-Sulfo-NHS ester to the antibody. A titration experiment may be necessary to find the optimal ratio.[1]
Antibody aggregation or precipitation during/after labeling High degree of labeling leading to increased hydrophobicity.Reduce the molar excess of the TCO reagent or decrease the reaction time to lower the DOL.[8] The inclusion of a PEG spacer in the linker is designed to minimize this, but aggregation can still occur with excessive labeling.[11]
Unfavorable buffer conditions.Optimize the buffer pH and ionic strength for your specific antibody.
Modification of lysine (B10760008) residues critical for protein stability.Consider alternative labeling strategies if aggregation persists, though NHS ester labeling is generally well-tolerated by antibodies.[]
Poor signal or reactivity in downstream applications (e.g., click chemistry with tetrazine) Low degree of labeling.Refer to the "Low or no labeling efficiency" section for troubleshooting. Confirm the DOL using a reliable method.
Steric hindrance of the conjugated TCO.The PEG spacer in TCO-PEG2-Sulfo-NHS ester is designed to reduce steric hindrance.[11] If issues persist, consider a linker with a longer PEG chain.
Inactivation of the antibody's antigen-binding site.This can occur if lysine residues in or near the antigen-binding site are modified.[8] Reduce the DOL to minimize the chances of this occurring.
Presence of free TCO reagent in the final product Inadequate purification after the labeling reaction.Ensure thorough purification using methods like size-exclusion chromatography or dialysis.[8] It may be necessary to repeat the purification step or use a column with a higher resolving power.

Experimental Protocols

Antibody Preparation for Labeling
  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified. Use a desalting column (e.g., Zeba Spin Desalting Columns, 40K MWCO) or dialysis to exchange the antibody into an amine-free buffer such as PBS, pH 7.2-8.0.[2][3]

  • Concentration Adjustment: Adjust the antibody concentration to a suitable level for labeling, typically 1-10 mg/mL.[2]

  • Purity Check: Confirm the purity and concentration of the antibody using UV-Vis spectroscopy (A280) or other protein quantification methods.

TCO-PEG2-Sulfo-NHS Ester Labeling of Antibodies
  • Reagent Preparation: Allow the vial of TCO-PEG2-Sulfo-NHS ester to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[2]

  • Labeling Reaction: Add the desired molar excess (e.g., 5-15 fold) of the TCO-PEG2-Sulfo-NHS ester stock solution to the prepared antibody solution.[3]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[3]

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[1][2] Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted TCO reagent and byproducts using a desalting column, dialysis, or another suitable purification method.[3][7]

Characterization of TCO-Labeled Antibodies

1. Degree of Labeling (DOL) by Mass Spectrometry (MS)

  • Principle: The mass of the antibody is measured before and after labeling. The mass difference corresponds to the number of TCO linkers attached.

  • Methodology:

    • Analyze the unlabeled and labeled antibody samples using LC-MS or MALDI-TOF MS.[9][13]

    • Determine the molecular weight of the major species in each sample.

    • Calculate the DOL using the following formula: DOL = (MWlabeled antibody - MWunlabeled antibody) / MWTCO-PEG2-Sulfo-NHS ester

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic radius. It can be used to detect and quantify aggregates, as well as separate the labeled antibody from free TCO reagent.

  • Methodology:

    • Equilibrate an SEC column suitable for antibody analysis with an appropriate mobile phase (e.g., PBS).

    • Inject the labeled antibody sample.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The monomeric antibody will elute as a major peak. Higher molecular weight species (aggregates) will elute earlier, and smaller molecules (free TCO) will elute later.[14]

3. Hydrophobicity Analysis by Hydrophobic Interaction Chromatography (HIC)

  • Principle: HIC separates molecules based on their hydrophobicity. Since the TCO group is hydrophobic, antibodies with a higher DOL will be more hydrophobic and have a longer retention time on the HIC column. This technique is particularly useful for characterizing the distribution of different labeled species.

  • Methodology:

    • Equilibrate a HIC column with a high-salt mobile phase (e.g., phosphate (B84403) buffer with ammonium (B1175870) sulfate).

    • Inject the TCO-labeled antibody sample.

    • Elute the bound proteins using a decreasing salt gradient.

    • Monitor the elution profile with a UV detector. Peaks eluting at later times correspond to antibody species with a higher degree of labeling.[15]

Visualizations

AntibodyLabelingWorkflow cluster_prep Antibody Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_characterization Characterization Ab_initial Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (e.g., SEC/Dialysis) Ab_initial->Buffer_Exchange Ab_ready Antibody in Amine-Free Buffer (pH 7.2-8.0) Buffer_Exchange->Ab_ready Mix Mix and Incubate (RT, 30-60 min) Ab_ready->Mix TCO_reagent TCO-PEG2-Sulfo-NHS Ester (dissolved in DMSO/DMF) TCO_reagent->Mix Purify Purification (e.g., SEC) Mix->Purify Labeled_Ab Purified TCO-Labeled Antibody Purify->Labeled_Ab Char_MS Mass Spectrometry (DOL) Labeled_Ab->Char_MS Char_SEC SEC (Purity/Aggregates) Labeled_Ab->Char_SEC Char_HIC HIC (Hydrophobicity Profile) Labeled_Ab->Char_HIC

Caption: Experimental workflow for TCO-PEG2-Sulfo-NHS ester antibody labeling and characterization.

NHSEsterReaction cluster_reaction Nucleophilic Acyl Substitution Antibody Antibody-NH2 (Lysine Residue) Reaction Reaction (pH 7.2-8.0) Antibody->Reaction TCO_NHS TCO-PEG2-Sulfo-NHS TCO_NHS->Reaction Labeled_Antibody TCO-PEG2-Antibody (Stable Amide Bond) Reaction->Labeled_Antibody Sulfo_NHS_byproduct Sulfo-NHS (Leaving Group) Reaction->Sulfo_NHS_byproduct

Caption: NHS ester reaction mechanism for antibody labeling.

References

Validation & Comparative

A Head-to-Head Comparison: TCO-PEG2-Sulfo-NHS Ester versus Other TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs). The linker's properties can significantly influence the stability, solubility, and overall performance of the final product. This guide provides an objective comparison of TCO-PEG2-Sulfo-NHS ester with other trans-cyclooctene (B1233481) (TCO) linkers, supported by experimental data to inform the selection process.

The TCO-PEG2-Sulfo-NHS ester is a popular heterobifunctional linker that combines the highly reactive TCO moiety for bioorthogonal click chemistry with an amine-reactive Sulfo-NHS ester. The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer and a sulfonate group imparts specific characteristics that can be advantageous in various bioconjugation applications. This guide will delve into these features and compare them with other TCO linkers that vary in PEG length and lack the sulfonate group.

The Anatomy of TCO Linkers: Key Functional Components

TCO linkers are instrumental in modern bioconjugation, primarily through their participation in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. This "click chemistry" reaction is known for its exceptionally fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst. The core components of the TCO linkers discussed in this guide are:

  • Trans-cyclooctene (TCO): A strained alkene that readily reacts with tetrazines, forming a stable covalent bond. The reactivity of the TCO group is a key performance indicator.

  • Polyethylene Glycol (PEG) Spacer: A hydrophilic chain of repeating ethylene (B1197577) glycol units. The length of the PEG spacer can influence the solubility, stability, and steric hindrance of the linker.

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that enables the covalent attachment of the linker to primary amines, such as those found on lysine (B10760008) residues of antibodies and other proteins.

  • Sulfo-NHS Ester: A sulfonated version of the NHS ester that increases the water solubility of the linker and renders it membrane-impermeable.

Performance Comparison of TCO Linkers

The choice of a TCO linker can have a profound impact on the efficiency of the conjugation process and the properties of the resulting bioconjugate. This section compares TCO-PEG2-Sulfo-NHS ester to other TCO linkers based on key performance parameters.

The Influence of the Sulfo Group

The primary distinction of TCO-PEG2-Sulfo-NHS ester is the presence of the sulfonate group on the NHS ester. This modification offers several advantages over its non-sulfonated counterpart (TCO-PEG2-NHS ester).

FeatureTCO-PEG2-Sulfo-NHS EsterTCO-PEG2-NHS EsterRationale & Supporting Data
Aqueous Solubility HighLowThe negatively charged sulfonate group significantly increases the hydrophilicity of the linker, allowing for conjugation reactions to be performed in fully aqueous buffers without the need for organic co-solvents like DMSO or DMF. This can be crucial for maintaining the native conformation and activity of sensitive proteins.[]
Cell Membrane Permeability ImpermeablePermeableThe charge of the sulfo group prevents the linker from passively crossing cell membranes. This is a critical feature for applications such as cell-surface labeling, where intracellular uptake of the labeling reagent is undesirable.[2]
Reaction Environment Aqueous buffers (e.g., PBS)Requires organic co-solvent (e.g., DMSO, DMF)The need for organic solvents with standard NHS esters can potentially lead to protein denaturation or aggregation. The use of Sulfo-NHS esters mitigates this risk.[]
Hydrolytic Stability More stable in aqueous solutionProne to rapid hydrolysisWhile all NHS esters are susceptible to hydrolysis in aqueous environments, the Sulfo-NHS ester generally exhibits slightly greater stability, providing a wider time window for the conjugation reaction to occur.[3]
The Impact of PEG Spacer Length

The length of the PEG spacer in TCO linkers plays a crucial role in the accessibility of the TCO group and the overall physicochemical properties of the bioconjugate. While direct comparative data for TCO-PEG2-Sulfo-NHS is limited, studies on similar TCO-PEG-NHS linkers provide valuable insights.

A study comparing the reactivity of NHS-TCO and NHS-PEG4-TCO in antibody conjugation revealed that the inclusion of a PEG spacer can significantly enhance the functional yield of the TCO moiety.[2]

LinkerTotal TCO per AntibodyFunctional TCO per Antibody% TCO Reactivity
NHS-TCO10.1 ± 0.81.1 ± 0.110.9%
NHS-PEG4-TCO9.2 ± 0.74.3 ± 0.446.7%

Data adapted from a study on Herceptin conjugation.[2]

This data suggests that the PEG spacer prevents the hydrophobic TCO group from interacting with and "hiding" within the protein, thereby increasing its accessibility for reaction with tetrazine.[2] It is reasonable to infer that a PEG2 spacer, as found in TCO-PEG2-Sulfo-NHS ester, would also offer an improvement in reactivity over a linker with no PEG spacer. Longer PEG chains (e.g., PEG4, PEG12) can further enhance solubility and create more distance between the conjugated molecules, which may be beneficial in certain applications to overcome steric hindrance.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use and evaluation of TCO-PEG-NHS ester linkers.

Protocol 1: Antibody Conjugation with TCO-PEG-NHS Ester

This protocol is adapted from a study on the conjugation of TCO linkers to the antibody Herceptin.[2]

Materials:

  • Antibody (e.g., Herceptin) in a suitable buffer (e.g., 1x PBS)

  • TCO-PEG-NHS ester linker (e.g., TCO-PEG2-Sulfo-NHS ester)

  • Anhydrous DMSO or DMF (for non-sulfonated NHS esters)

  • Sodium bicarbonate buffer (0.1 M, pH 8.4)

  • Zeba Spin Desalting Columns (or similar for purification)

  • UV-Vis Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 1-5 mg/mL in 1x PBS.

  • Linker Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in the appropriate solvent. For TCO-PEG2-Sulfo-NHS ester, dissolve directly in the reaction buffer. For non-sulfonated linkers, dissolve in a minimal amount of anhydrous DMSO or DMF.

  • Reaction Setup: Combine the antibody solution with the sodium bicarbonate buffer to achieve a final buffer concentration that raises the pH to ~8.3.

  • Conjugation Reaction: Add a 20-fold molar excess of the dissolved TCO-PEG-NHS ester to the antibody solution. Vortex gently to mix and incubate at room temperature for 3 hours.

  • Purification: Remove the excess, unreacted linker using a spin desalting column according to the manufacturer's instructions.

  • Characterization: Determine the concentration of the purified antibody-TCO conjugate using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.

Protocol 2: Determination of TCO Reactivity

This protocol describes how to determine the percentage of functional TCO groups on a conjugated antibody.[2]

Materials:

  • TCO-conjugated antibody

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Oregon Green 488)

  • 1x PBS

  • Zeba Spin Desalting Columns

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: To 0.1 mg of the TCO-conjugated antibody in 1x PBS, add a 250-fold molar excess of the tetrazine-fluorophore.

  • Click Reaction: Vortex the mixture and incubate at room temperature for 3 hours.

  • Purification: Purify the fluorescently labeled antibody from excess tetrazine-fluorophore using a spin desalting column.

  • Quantification: Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and the maximum absorbance wavelength of the fluorophore.

  • Calculation: Calculate the degree of labeling (DOL), which represents the number of functional TCO groups per antibody. The percent TCO reactivity can then be calculated by dividing the functional TCO per antibody by the total TCO per antibody (determined by methods such as mass spectrometry).

Visualizing the Workflow and Logic

Experimental Workflow for Antibody-TCO Conjugation and Reactivity Assessment

experimental_workflow cluster_conjugation Antibody-TCO Conjugation cluster_reactivity TCO Reactivity Assessment antibody Antibody Solution (1-5 mg/mL in PBS) reaction Incubate (RT, 3 hours, pH ~8.3) antibody->reaction linker TCO-PEG-NHS Ester (20-fold molar excess) linker->reaction purification1 Purification (Spin Desalting Column) reaction->purification1 conjugated_ab TCO-Conjugated Antibody purification1->conjugated_ab click_reaction Click Reaction (RT, 3 hours) conjugated_ab->click_reaction Input for reactivity test tz_fluor Tetrazine-Fluorophore (250-fold molar excess) tz_fluor->click_reaction purification2 Purification (Spin Desalting Column) click_reaction->purification2 analysis UV-Vis Analysis (Determine DOL) purification2->analysis

Caption: Workflow for TCO-linker conjugation to an antibody and subsequent assessment of TCO reactivity.

Logical Relationships in TCO Linker Selection

logical_relationships linker_choice TCO Linker Choice sulfo_group Sulfo-NHS Ester linker_choice->sulfo_group peg_spacer PEG Spacer linker_choice->peg_spacer no_peg No PEG Spacer linker_choice->no_peg solubility Increased Aqueous Solubility sulfo_group->solubility membrane_impermeability Membrane Impermeability sulfo_group->membrane_impermeability peg_spacer->solubility reactivity Increased TCO Reactivity peg_spacer->reactivity steric_hindrance Reduced Steric Hindrance peg_spacer->steric_hindrance hydrophobicity Increased Hydrophobicity no_peg->hydrophobicity aggregation Potential for Aggregation hydrophobicity->aggregation

Caption: Decision-making factors for selecting a TCO linker based on its components.

Conclusion

TCO-PEG2-Sulfo-NHS ester offers distinct advantages for bioconjugation, particularly in applications requiring high water solubility and cell-surface specificity. The inclusion of a PEG spacer, even a short one, is likely to improve the functional reactivity of the TCO group compared to linkers lacking this feature. The choice between TCO-PEG2-Sulfo-NHS ester and other TCO linkers will depend on the specific requirements of the experiment. For intracellular applications or when working with robust proteins in the presence of organic solvents, a standard TCO-PEG-NHS ester may be sufficient. However, for sensitive biomolecules and cell-surface labeling, the superior aqueous solubility and membrane impermeability of TCO-PEG2-Sulfo-NHS ester make it a compelling choice. The length of the PEG spacer should also be considered, with longer spacers potentially offering greater benefits in terms of solubility and steric reduction, but this needs to be balanced with the specific spatial requirements of the bioconjugate.

References

A Comparative Guide to Amine Labeling: Alternatives to TCO-PEG2-Sulfo-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate amine labeling reagent is a critical determinant of experimental success. The TCO-PEG2-Sulfo-NHS ester is a widely utilized reagent that combines a primary amine-reactive group (Sulfo-NHS ester) with a bioorthogonal handle (TCO) for subsequent click chemistry applications. This guide provides an objective comparison of this reagent with prominent alternatives, offering insights into their performance based on available experimental data to inform the selection of the optimal tool for specific research needs.

The primary alternatives to a two-step labeling strategy involving TCO-PEG2-Sulfo-NHS ester can be categorized into two main groups: direct amine labeling reagents and other bioorthogonal click chemistry handles.

Direct Amine Labeling Reagents

Direct labeling methods involve a single step where a molecule of interest, already functionalized with an amine-reactive group, is conjugated to a protein. This approach is often simpler and faster than a two-step click chemistry workflow.

N-hydroxysuccinimide (NHS) Ester Variants

N-hydroxysuccinimide (NHS) esters are among the most common reagents for targeting primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminus.[1] The reaction results in a stable amide bond.[1] However, the susceptibility of the NHS ester to hydrolysis in aqueous solutions is a significant drawback, as it competes with the desired amine reaction and can reduce labeling efficiency.[2][3] To address this, several more hydrolytically stable alternatives have been developed.

  • Tetrafluorophenyl (TFP) Esters: TFP esters exhibit greater resistance to hydrolysis compared to NHS esters, particularly at the basic pH levels often used for amine labeling.[4][5] This increased stability can lead to higher labeling efficiency.[6] Studies have shown that TFP-activated surfaces have a significantly longer half-life at pH 10 compared to their NHS counterparts, resulting in a five-fold greater density of coupled DNA molecules.[7]

  • Sulfodichlorophenyl (SDP) Esters: SDP esters represent a further improvement in hydrolytic stability.[6] This enhanced stability provides greater control over the labeling reaction, allowing for adjustments in reaction time to modulate the degree of labeling (DOL).[6][8]

Isothiocyanates (ITC)

Isothiocyanates react with primary amines to form a thiourea (B124793) linkage.[9] While this reaction is efficient, the resulting thiourea bond is generally less stable than the amide bond formed by NHS esters, particularly over time.[10] The optimal pH for isothiocyanate reactions with amines is typically higher (pH 9.0-9.5) than for NHS esters.[10]

Bioorthogonal Click Chemistry Alternatives

Bioorthogonal chemistry involves a two-step process. First, a bioorthogonal handle (like TCO) is introduced onto the protein using an amine-reactive reagent. In the second step, a molecule of interest functionalized with a complementary reactive group is "clicked" onto the handle. This approach offers high specificity and allows for the labeling of proteins in complex biological environments.

The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder cycloaddition, is known for its exceptionally fast reaction kinetics, often orders of magnitude faster than other click chemistry reactions like strain-promoted azide-alkyne cycloaddition (SPAAC).[1][11]

Alternative Click Chemistry Handles

While TCO is a popular choice, other bioorthogonal groups can be introduced via NHS esters for subsequent click reactions.

  • DBCO (Dibenzocyclooctyne): DBCO-NHS esters are used to introduce a strained alkyne for copper-free SPAAC reactions with azide-modified molecules. While effective, the kinetics of SPAAC are generally slower than the TCO-tetrazine ligation.[1]

  • Alkyne and Azide (B81097): Simple alkyne or azide groups can be installed using their respective NHS ester derivatives. These can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) or SPAAC. CuAAC is a highly efficient reaction but requires a cytotoxic copper catalyst, limiting its use in living systems.[1]

Quantitative Data Comparison

The following tables summarize key performance metrics for the different amine labeling strategies. It is important to note that the data is compiled from various sources and direct head-to-head comparisons under identical conditions are limited.

Reagent ClassReactive GroupResulting LinkageKey AdvantagesKey Disadvantages
Direct Labeling
NHS Ester VariantsN-hydroxysuccinimide (NHS) esterAmideWell-established, fast reactionSusceptible to hydrolysis
Tetrafluorophenyl (TFP) esterAmideMore hydrolytically stable than NHS esterMore hydrophobic than NHS ester
Sulfodichlorophenyl (SDP) esterAmideHighly hydrolytically stable, allowing time-controlled labelingLimited commercial availability of diverse conjugates
IsothiocyanatesIsothiocyanate (ITC)ThioureaHigh reactivity with aminesLess stable linkage than amide bond, requires higher pH
Click Chemistry
TCO-TetrazineTCO-NHS ester + TetrazineDihydropyridazineExceptionally fast kinetics, bioorthogonalTwo-step process, potential for TCO isomerization
SPAACDBCO-NHS ester + AzideTriazoleCopper-free, bioorthogonalSlower kinetics than TCO-tetrazine ligation
CuAACAlkyne/Azide-NHS ester + Azide/AlkyneTriazoleHigh efficiencyRequires cytotoxic copper catalyst

Table 1: Qualitative Comparison of Amine Labeling Reagents. This table provides a summary of the key features of different amine labeling strategies.

ParameterNHS EsterTFP EsterSDP EsterIsothiocyanateTCO-Tetrazine Ligation
Reaction pH 7.2 - 8.5[]~8.0 - 9.0~8.59.0 - 9.5[10]6.5 - 7.5 (Click Step)[10]
Relative Hydrolytic Stability LowMediumHigh[6]N/AN/A
Linkage Stability High (Amide)High (Amide)High (Amide)Moderate (Thiourea)[10]High (Dihydropyridazine)
Reaction Speed Fast (minutes to hours)[]Similar to NHS esterSimilar to NHS esterFastExtremely Fast (Click Step)[1]
Bioorthogonality NoNoNoNoYes

Table 2: Comparative Performance Metrics. This table offers a semi-quantitative comparison of key reaction parameters. "N/A" indicates that the parameter is not directly comparable in the same way as for the other reagents.

Experimental Protocols

Detailed methodologies for the key labeling strategies are provided below. These are generalized protocols and may require optimization for specific proteins and applications.

Protocol 1: Direct Labeling with NHS Ester Variants (NHS, TFP, SDP)

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • NHS, TFP, or SDP ester of the molecule to be conjugated

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.[13]

  • Reagent Preparation: Immediately before use, dissolve the active ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the active ester solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13][14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes.[13]

  • Purification: Remove excess reagent using a desalting column.

Protocol 2: Direct Labeling with Isothiocyanates (ITC)

Materials:

  • Protein of interest in a carbonate-bicarbonate buffer (pH 9.0-9.5)

  • Isothiocyanate-functionalized molecule

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0-9.5) to a concentration of 2-10 mg/mL.[15]

  • Reagent Preparation: Dissolve the isothiocyanate reagent in anhydrous DMSO or DMF.[15]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the isothiocyanate solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification: Remove unreacted dye and byproducts using a desalting column.

Protocol 3: Two-Step Labeling via TCO-Tetrazine Click Chemistry

Step A: Introduction of the TCO Handle

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • TCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution as described in Protocol 1.

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a 10 mM stock solution.[10]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution and incubate for 1 hour at room temperature.[10]

  • Quenching: Stop the reaction with quenching buffer as described in Protocol 1.[10]

  • Purification: Purify the TCO-labeled protein using a desalting column.

Step B: Tetrazine Click Reaction

Materials:

  • Purified TCO-labeled protein

  • Tetrazine-functionalized molecule of interest

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Reactant Preparation: Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

  • Click Reaction: Add a 1.1- to 5-fold molar excess of the tetrazine solution to the TCO-labeled protein.[10]

  • Incubation: Incubate for 30 minutes to 2 hours at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.[10]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine molecule.

Signaling Pathways and Experimental Workflows

AmineLabelingWorkflow cluster_direct Direct Labeling cluster_click Two-Step Click Chemistry Protein Protein ActiveEster Active Ester (NHS, TFP, SDP) or Isothiocyanate Protein->ActiveEster Reaction (pH 7.2-9.5) LabeledProtein Labeled Protein ActiveEster->LabeledProtein Purification1 Purification LabeledProtein->Purification1 Protein2 Protein TCO_NHS TCO-NHS Ester Protein2->TCO_NHS Reaction (pH 7.2-8.5) TCO_Protein TCO-Protein TCO_NHS->TCO_Protein Purification2 Purification TCO_Protein->Purification2 Tetrazine Tetrazine Probe Purification2->Tetrazine Click Reaction (pH 6.5-7.5) ClickedProtein Labeled Protein Tetrazine->ClickedProtein

Figure 1: Comparison of direct vs. two-step amine labeling workflows.

ReactionMechanisms cluster_nhs NHS Ester Reaction cluster_tco TCO-Tetrazine Click Chemistry Protein_NH2_1 Protein-NH2 NHS_Ester R-NHS Protein_NH2_1->NHS_Ester Nucleophilic Acyl Substitution Amide_Bond Protein-NH-CO-R (Amide Bond) NHS_Ester->Amide_Bond NHS_leaving NHS NHS_Ester->NHS_leaving TCO_Protein_2 Protein-TCO Diels_Alder [4+2] Cycloaddition TCO_Protein_2->Diels_Alder Tetrazine_Probe R-Tetrazine Tetrazine_Probe->Diels_Alder Clicked_Product Protein-Linker-R Diels_Alder->Clicked_Product N2_gas N2 Diels_Alder->N2_gas Retro-Diels-Alder

Figure 2: Simplified reaction schemes for NHS ester and TCO-tetrazine labeling.

Conclusion

The choice of an amine labeling reagent is a multifaceted decision that depends on the specific requirements of the experiment.

  • For simplicity and speed, direct labeling with active esters is often preferred. Among these, TFP and SDP esters offer improved hydrolytic stability over traditional NHS esters, potentially leading to higher and more consistent labeling efficiencies.

  • Isothiocyanates provide an alternative for direct labeling but result in a less stable linkage compared to amide bonds.

  • For applications requiring high specificity and bioorthogonality, particularly in complex biological media or living systems, a two-step click chemistry approach is superior. The TCO-tetrazine ligation stands out for its exceptionally rapid kinetics, making it ideal for situations where reaction time is critical or reactant concentrations are low.

Researchers and drug development professionals should carefully consider the trade-offs between reaction simplicity, efficiency, conjugate stability, and the need for bioorthogonality when selecting an alternative to TCO-PEG2-Sulfo-NHS ester for their amine labeling needs.

References

A Comparative Guide to the Activity of TCO-PEG2-Sulfo-NHS Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of TCO-PEG2-Sulfo-NHS ester with alternative bioconjugation reagents, supported by experimental data and detailed protocols. The selection of an appropriate crosslinker is critical for the successful development of antibody-drug conjugates (ADCs), imaging agents, and other protein conjugates. This document aims to provide an objective assessment to inform the selection of the most suitable reagent for your research needs.

Introduction to TCO-PEG2-Sulfo-NHS Ester

TCO-PEG2-Sulfo-NHS ester is a heterobifunctional crosslinker that combines two key functionalities: a trans-cyclooctene (B1233481) (TCO) group and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester. The Sulfo-NHS ester moiety reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds.[1] The TCO group enables a highly efficient and bioorthogonal "click chemistry" reaction with tetrazine-modified molecules.[2][3] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and can reduce steric hindrance during conjugation.[3][4]

Performance Comparison of Bioconjugation Chemistries

The choice of a bioconjugation strategy significantly impacts the efficiency, specificity, and stability of the resulting conjugate. The following tables provide a comparative overview of TCO-PEG2-Sulfo-NHS ester and other common amine-reactive labeling methods.

Table 1: Quantitative Comparison of Bioconjugation Efficiencies

Bioconjugation MethodTarget Functional GroupTypical EfficiencyKey Characteristics
TCO-Tetrazine Ligation (iEDDA) Tetrazine> 99%[5]Extremely fast, highly specific, bioorthogonal, catalyst-free.[3][5][6]
NHS Ester-Amine Coupling Primary Amine (e.g., Lysine)Variable, generally slowerWidely used, but not bioorthogonal; can react with any accessible primary amine.[6][7]
Maleimide-Thiol Coupling Thiol (e.g., Cysteine)~90%Specific for thiols, but can undergo hydrolysis and exchange reactions.[6][7]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Azide> 90%Catalyst-free, bioorthogonal, but significantly slower than iEDDA.[6][7]

Table 2: Qualitative Performance Comparison of Amine-Reactive Crosslinkers

FeatureTCO-PEG2-Sulfo-NHS EsterStandard NHS EsterSulfo-NHS EsterIsothiocyanate (e.g., FITC)
Reaction Target Primary AminesPrimary AminesPrimary AminesPrimary Amines
Reaction pH 7.2-8.5[]7.2-8.5[]7.2-8.5[]> 9.0
Aqueous Solubility High (due to Sulfo and PEG groups)[9]Low to Moderate[10]High[11]Generally low, requires organic solvent
Stability of Reagent TCO group can isomerize; NHS ester is moisture-sensitive.[12][13]Very unstable, sensitive to moisture.More stable than NHS ester in aqueous solution.More stable than NHS esters.
Specificity High for primary amines (NHS ester) and subsequent bioorthogonal reaction (TCO).[6]High for primary amines.[]High for primary amines.[]High for primary amines.
Bioorthogonality Yes (TCO-tetrazine reaction).[14]No.[6]No.No.

The Role of the PEG Spacer

The inclusion of a PEG linker in the TCO-PEG2-Sulfo-NHS ester provides several advantages:

  • Improved Solubility: The hydrophilic PEG chain enhances the water solubility of the reagent and the resulting conjugate.[15]

  • Reduced Steric Hindrance: The flexible PEG spacer provides a physical separation between the conjugated molecules, minimizing steric hindrance.[3][15]

  • Enhanced Reactivity: Studies have shown that the incorporation of a PEG chain can significantly increase the reactivity of the TCO group, leading to higher conjugation yields.[16] For instance, the introduction of a 4-unit PEG chain to a TCO linker increased the amount of active TCOs by more than 4-fold (from 10.95% to 46.65%).[16]

Experimental Protocols

Protocol 1: Protein Labeling with TCO-PEG2-Sulfo-NHS Ester

This protocol describes the initial step of functionalizing a protein with a TCO moiety using TCO-PEG2-Sulfo-NHS ester.

Materials:

  • Protein of interest

  • TCO-PEG2-Sulfo-NHS ester

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin column or dialysis cassette

Procedure:

  • Buffer Exchange: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange using a desalting spin column or dialysis.[5]

  • Prepare TCO-PEG2-Sulfo-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO or DMF.[5]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-Sulfo-NHS ester solution to the protein solution.[17] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.[5][17]

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.[5]

  • Purification: Remove excess, unreacted TCO-PEG2-Sulfo-NHS ester using a desalting spin column or dialysis.[5]

  • The TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Click Reaction

This protocol details the bioorthogonal ligation of the TCO-labeled protein with a tetrazine-functionalized molecule.

Materials:

  • TCO-labeled protein

  • Tetrazine-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 6.0-9.0)[5]

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).[5]

  • Click Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.5- to 2-fold molar excess of the tetrazine reagent is often recommended.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C.[5] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine.[5]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using size-exclusion chromatography or other appropriate methods.

Signaling Pathways and Experimental Workflows

cluster_labeling Protein Labeling with TCO-PEG2-Sulfo-NHS Ester cluster_click TCO-Tetrazine Click Reaction Protein Protein (with primary amines) Reaction_Mix_1 Reaction Mixture (pH 7.2-8.5) Protein->Reaction_Mix_1 TCO_Reagent TCO-PEG2-Sulfo-NHS Ester TCO_Reagent->Reaction_Mix_1 TCO_Protein TCO-Labeled Protein Reaction_Mix_1->TCO_Protein Incubation Reaction_Mix_2 Reaction Mixture TCO_Protein->Reaction_Mix_2 Tetrazine_Molecule Tetrazine-Modified Molecule Tetrazine_Molecule->Reaction_Mix_2 Final_Conjugate Final Conjugate Reaction_Mix_2->Final_Conjugate Click Reaction cluster_reaction TCO-PEG2-Sulfo-NHS Ester Reaction Mechanism Protein_Amine Protein-NH2 (Primary Amine) Intermediate Amide Bond Formation Protein_Amine->Intermediate TCO_NHS TCO-PEG2-Sulfo-NHS Ester TCO_NHS->Intermediate NHS_Leaving_Group Sulfo-NHS Intermediate->NHS_Leaving_Group Leaving Group TCO_Labeled_Protein TCO-PEG2-Protein Intermediate->TCO_Labeled_Protein Stable Amide Bond

References

A Comparative Guide to TCO-Labeling for Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of quantitative proteomics, the ability to accurately and efficiently label and quantify proteins is paramount. This guide provides a comprehensive comparison of trans-cyclooctene (B1233481) (TCO)-labeling with other established methods, namely Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). We present a detailed analysis of their performance, supported by experimental data, to empower researchers in selecting the optimal strategy for their specific needs.

At a Glance: TCO-Labeling vs. Alternatives

The selection of a protein labeling strategy for quantitative mass spectrometry is a critical decision that influences the scope and accuracy of a study. TCO-labeling, a bioorthogonal chemistry approach, offers distinct advantages in specific applications, while SILAC, iTRAQ, and TMT remain powerful tools for global quantitative proteomics.

FeatureTCO-Labeling (via TCO-NHS ester)SILACiTRAQTMT
Labeling Strategy Chemical (in vitro)Metabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Principle Bioorthogonal click chemistry with tetrazine-functionalized reportersIncorporation of stable isotope-labeled amino acids during cell cultureIsobaric chemical tags that fragment to produce reporter ionsIsobaric chemical tags that fragment to produce reporter ions
Sample Type Purified proteins, cell lysates, tissues, biofluidsLive, dividing cellsCell lysates, tissues, biofluidsCell lysates, tissues, biofluids
Multiplexing Capacity Dependent on the reporter tagUp to 3-plex (light, medium, heavy)[1]4-plex or 8-plex[2]Up to 18-plex[1]
Quantification Level MS1 (for labeled vs. unlabeled) or MS2/MS3 (with isobaric tetrazine tags)MS1MS2 or MS3[3]MS2 or MS3[3]
Key Advantages Highly specific and rapid reaction kinetics, biocompatible (catalyst-free)[4]High accuracy and reproducibility due to early sample mixing[5]High throughput for multiplexed analysis[6]Higher multiplexing capacity than iTRAQ
Key Disadvantages Requires a two-step process (TCO-labeling and tetrazine ligation), potential for incomplete labelingLimited to metabolically active, dividing cells; can be expensive[2]Prone to ratio compression, higher reagent cost[6]Prone to ratio compression, higher reagent cost[6]

Performance Comparison: A Data-Driven Analysis

While direct, comprehensive comparative studies benchmarking TCO-labeling against SILAC, iTRAQ, and TMT for global quantitative proteomics are still emerging, we can infer performance based on the principles of each technique and data from related applications.

Performance MetricTCO-LabelingSILACiTRAQTMT
Number of Identified Proteins Potentially lower for global proteomics due to the multi-step workflow and potential for labeling inefficiencies. However, for targeted enrichment of specific protein classes, it can be very effective.High, as it is a well-established method for global proteome analysis. A study comparing SILAC and spectral counting identified 1369 protein groups with SILAC.High. One study comparing iTRAQ and mTRAQ identified 2,699 proteins with iTRAQ labeling.[7]High. TMT often identifies a similar or slightly higher number of proteins compared to iTRAQ due to its higher multiplexing capacity.
Quantitative Accuracy High specificity of the click reaction can lead to accurate quantification of the labeled subset of proteins. However, overall accuracy depends on the efficiency of both the TCO-labeling and tetrazine ligation steps.Considered the "gold standard" for quantitative accuracy in cell culture models due to in vivo labeling and early mixing of samples, which minimizes experimental variability.[5]Good, but can be affected by "ratio compression," where co-isolation of peptides can lead to an underestimation of quantitative differences.[7]Similar to iTRAQ, it can be affected by ratio compression. However, advancements in MS instrumentation and methods (e.g., MS3 analysis) can mitigate this effect.[3]
Reproducibility Can be highly reproducible if labeling and ligation reactions are optimized and consistent. The specificity of the bioorthogonal reaction contributes to low background.Excellent reproducibility due to the in vivo labeling and co-processing of samples from an early stage.[5]Good, but can be influenced by variations in labeling efficiency and sample handling before pooling.Good, with similar considerations as iTRAQ regarding labeling consistency.

Experimental Workflows and Protocols

Detailed and reproducible experimental protocols are the foundation of successful quantitative proteomics. Below, we provide a comprehensive workflow for the mass spectrometry analysis of TCO-labeled proteins and outline the standard workflows for SILAC and iTRAQ/TMT for comparison.

TCO-Labeling and Mass Spectrometry Analysis Workflow

This workflow describes the entire process from preparing the protein sample to analyzing the mass spectrometry data for proteins labeled with a TCO-NHS ester and subsequently reacted with a tetrazine-biotin (B11829199) probe for enrichment.

TCO_Workflow cluster_prep Sample Preparation cluster_labeling TCO Labeling cluster_click Bioorthogonal Ligation & Enrichment cluster_ms Mass Spectrometry Analysis p1 Protein Extraction & Lysis p2 Buffer Exchange (Amine-free) p1->p2 l1 TCO-NHS Ester Labeling p2->l1 l2 Quenching l1->l2 l3 Removal of Excess TCO Reagent l2->l3 c1 Tetrazine-Biotin Reaction l3->c1 c2 Streptavidin Bead Enrichment c1->c2 c3 On-bead Washing c2->c3 m1 On-bead Digestion (e.g., Trypsin) c3->m1 m2 LC-MS/MS Analysis m1->m2 m3 Data Analysis (Protein ID & Quantification) m2->m3

TCO-Labeling Mass Spectrometry Workflow

Detailed Experimental Protocol for TCO-Labeling and Enrichment:

  • Protein Preparation:

    • Extract proteins from cells or tissues using a suitable lysis buffer.

    • Perform a buffer exchange into an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4) using a desalting column or dialysis to remove any primary amines that would compete with protein labeling.[8]

    • Determine the protein concentration using a standard protein assay.

  • TCO-NHS Ester Labeling:

    • Prepare a fresh 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.[8]

    • Add a 20-fold molar excess of the TCO-NHS ester solution to the protein sample (1-5 mg/mL).[8]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.[8]

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[9][8]

    • Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[8]

  • Tetrazine-Biotin Ligation and Enrichment:

    • To the TCO-labeled protein solution, add a tetrazine-biotin conjugate at a 1.5 to 5-fold molar excess over the protein.

    • Incubate the reaction for 30-60 minutes at room temperature.[10]

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with appropriate buffers (e.g., high salt, urea, and detergent washes) to remove non-specifically bound proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.

    • Alkylate the free cysteines with an alkylating agent (e.g., iodoacetamide).

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

    • Collect the supernatant containing the peptides.

    • Acidify the peptide solution (e.g., with formic acid) and desalt using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify the proteins based on the identified peptides.

Comparative Signaling Pathway Analysis Workflow

The choice of labeling strategy can be visualized in the context of a typical signaling pathway analysis experiment, for example, studying the effects of a drug on the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Signaling_Pathway_Analysis cluster_experiment Experimental Design cluster_labeling Labeling Strategy cluster_analysis Downstream Analysis EGF EGF Stimulation SILAC SILAC (Light, Medium, Heavy) EGF->SILAC Lysis Cell Lysis & Protein Digestion EGF->Lysis Drug Drug Treatment Drug->SILAC Drug->Lysis Control Control Control->SILAC Control->Lysis SILAC->Lysis iTRAQ_TMT iTRAQ/TMT Labeling (Post-lysis) MS LC-MS/MS Analysis iTRAQ_TMT->MS TCO TCO-Labeling of Target Proteins TCO->MS Lysis->iTRAQ_TMT Lysis->TCO Lysis->MS Data Protein Quantification & Pathway Analysis MS->Data

Quantitative Proteomics Workflow for Signaling Analysis

Conclusion

The selection of a labeling strategy for quantitative proteomics is a multifaceted decision that requires careful consideration of the experimental goals, sample type, and available resources.

  • TCO-labeling emerges as a powerful tool for applications requiring high specificity and biocompatibility, such as the targeted enrichment of specific protein classes or the study of protein-protein interactions in complex biological systems. Its catalyst-free nature makes it particularly suitable for live-cell labeling applications.

  • SILAC remains the gold standard for quantitative accuracy in cell culture-based experiments, offering unparalleled precision due to its in vivo labeling approach.[1]

  • iTRAQ and TMT provide high-throughput capabilities for the comparative analysis of multiple samples, making them well-suited for large-scale studies and the analysis of clinical specimens.[2]

As bioorthogonal chemistry techniques continue to advance, the integration of TCO-labeling with other proteomic workflows holds great promise for expanding the toolkit of researchers and enabling novel insights into complex biological processes and disease mechanisms.

References

Assessing the Stability of TCO-PEG2-Sulfo-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the stability of the linker is a critical determinant of a conjugate's efficacy and reliability. This guide provides a comprehensive comparison of the stability of TCO-PEG2-Sulfo-NHS ester conjugates with other common alternatives, supported by experimental data and detailed protocols.

The TCO-PEG2-Sulfo-NHS ester linker is a heterobifunctional crosslinker that combines two key functionalities: a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal "click" chemistry and a Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester for amine-reactive conjugation. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and reduces steric hindrance. The stability of the resulting conjugate is paramount, as instability can lead to premature cleavage and loss of function. This guide will delve into the stability of both the Sulfo-NHS ester and the TCO moieties.

Comparative Stability of Reactive Moieties

The overall stability of a TCO-PEG2-Sulfo-NHS ester conjugate is influenced by the individual stabilities of the Sulfo-NHS ester active end and the TCO group after conjugation.

Sulfo-NHS Ester Hydrolytic Stability

The Sulfo-NHS ester is an amine-reactive functional group that is susceptible to hydrolysis in aqueous environments. This hydrolysis competes with the desired conjugation reaction. The rate of hydrolysis is highly dependent on the pH of the solution.

pHHalf-life of NHS EsterReference
7.04-5 hours[1]
8.01 hour[1]
8.610 minutes[1]

This data is for general NHS esters, but Sulfo-NHS esters exhibit similar pH-dependent hydrolysis.

TCO Moiety Stability

The TCO group, while highly reactive with tetrazines, can undergo isomerization to its non-reactive cis-cyclooctene (CCO) form. This isomerization can be influenced by factors such as the presence of thiols or metal ions in the solution.

ConditionStability MetricReference
TCO-modified goat IgG in PBS, pH 7.5~10.5% loss of reactivity after 4 weeks at 4°C[2]
TCO-modified goat IgG in PBS, pH 7.5~7% loss of reactivity after 4 weeks at -20°C[2]
TCO in 50% fresh mouse serum at 37°CAlmost complete conversion to cis-isomer within 7 hours[3]
s-TCO conjugated to a mAb in vivoHalf-life of 0.67 days[4]

Comparison with Alternative Crosslinkers

Linker ChemistryReactive TowardsKey Stability Considerations
TCO-PEG-Sulfo-NHS Primary aminesSulfo-NHS ester: Prone to hydrolysis, especially at higher pH. TCO: Can isomerize to a non-reactive form, particularly in the presence of thiols and certain metals.
Maleimide-PEG-NHS Primary aminesNHS ester: Similar hydrolytic instability to Sulfo-NHS esters. Maleimide: The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.

Experimental Protocols

Protocol for Assessing Sulfo-NHS Ester Hydrolysis

This protocol allows for the indirect assessment of the stability of the Sulfo-NHS ester by monitoring its ability to react with a primary amine over time.

Materials:

  • TCO-PEG2-Sulfo-NHS ester

  • Amine-containing molecule (e.g., a small molecule with a primary amine, or a protein like BSA)

  • Reaction buffers at various pH values (e.g., pH 7.0, 7.5, 8.0, 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Analytical instrument (e.g., HPLC-MS, spectrophotometer)

Procedure:

  • Preparation: Prepare stock solutions of the TCO-PEG2-Sulfo-NHS ester and the amine-containing molecule in an appropriate organic solvent (e.g., DMSO) and the desired aqueous buffer, respectively.

  • Incubation: At time zero, add the TCO-PEG2-Sulfo-NHS ester stock solution to the reaction buffers at different pH values. Incubate at a constant temperature (e.g., 25°C).

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the TCO-PEG2-Sulfo-NHS ester solution from each pH buffer.

  • Conjugation Reaction: Immediately add the aliquot to a solution of the amine-containing molecule and allow the conjugation reaction to proceed for a short, defined period (e.g., 10 minutes).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the reaction mixture using a suitable analytical method to quantify the amount of conjugate formed.

  • Data Analysis: Plot the amount of conjugate formed versus the incubation time of the Sulfo-NHS ester in the respective buffers. The rate of decrease in conjugate formation over time reflects the rate of hydrolysis of the Sulfo-NHS ester.

Protocol for Assessing TCO Stability

This protocol assesses the stability of the TCO moiety in a conjugated form by measuring its reactivity with a tetrazine probe over time.

Materials:

  • TCO-conjugated molecule (e.g., a protein conjugated with TCO-PEG2-Sulfo-NHS ester)

  • Tetrazine-fluorophore conjugate (e.g., Tetrazine-Cy5)

  • Incubation buffer (e.g., PBS, human serum)

  • Analytical instrument (e.g., fluorescence plate reader, HPLC with a fluorescence detector)

Procedure:

  • Preparation: Prepare a solution of the TCO-conjugated molecule in the desired incubation buffer.

  • Incubation: Incubate the solution at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the TCO-conjugated molecule solution.

  • Click Reaction: Add a molar excess of the tetrazine-fluorophore conjugate to the aliquot and allow the click reaction to proceed to completion (typically 30-60 minutes at room temperature).

  • Analysis: Measure the fluorescence of the resulting solution. The fluorescence intensity is proportional to the amount of reactive TCO remaining.

  • Data Analysis: Plot the fluorescence intensity versus the incubation time. The decrease in fluorescence over time indicates the loss of reactive TCO due to isomerization or degradation.

Visualizing Experimental Workflows

Experimental_Workflow_NHS_Stability cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction & Quenching cluster_analysis Analysis prep_linker TCO-PEG2-Sulfo-NHS ester stock solution incubate Incubate linker in buffers prep_linker->incubate prep_amine Amine-containing molecule stock solution conjugate React with amine molecule prep_amine->conjugate prep_buffers Reaction Buffers (various pH) aliquot Take aliquots at time points incubate->aliquot aliquot->conjugate quench Quench reaction conjugate->quench analyze Quantify conjugate (e.g., HPLC-MS) quench->analyze plot Plot conjugate amount vs. time analyze->plot

Caption: Workflow for assessing Sulfo-NHS ester stability.

Experimental_Workflow_TCO_Stability cluster_prep Preparation cluster_incubation Incubation cluster_reaction Click Reaction cluster_analysis Analysis prep_conjugate TCO-conjugated molecule solution incubate Incubate conjugate (e.g., in serum) prep_conjugate->incubate prep_probe Tetrazine-fluorophore probe click React with tetrazine probe prep_probe->click aliquot Take aliquots at time points incubate->aliquot aliquot->click analyze Measure fluorescence click->analyze plot Plot fluorescence vs. time analyze->plot

Caption: Workflow for assessing TCO moiety stability.

References

A Comparative Guide to TCO-PEG2-Sulfo-NHS Ester for Cell Line Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation and cell analysis, the selection of appropriate chemical tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of TCO-PEG2-Sulfo-NHS ester, a popular reagent for bioorthogonal labeling, with its key alternatives. The information presented herein is designed to assist researchers in making informed decisions for their specific cell line-based applications.

Executive Summary

TCO-PEG2-Sulfo-NHS ester is a valuable tool for introducing trans-cyclooctene (B1233481) (TCO) moieties onto biomolecules containing primary amines, such as cell surface proteins. This enables a highly efficient and bioorthogonal "click" reaction with tetrazine-functionalized probes. While offering excellent reaction kinetics and biocompatibility, its performance relative to other click chemistry reagents like DBCO and BCN can vary depending on the specific cell line and experimental conditions. This guide synthesizes available data on the performance of these reagents, focusing on key parameters such as labeling efficiency, cell viability, and non-specific binding.

Performance Comparison in Key Cell Lines

Direct comparative studies of TCO-PEG2-Sulfo-NHS ester and its alternatives across multiple cell lines in a single head-to-head analysis are limited in publicly available literature. However, by compiling data from various sources, we can construct a comparative overview to guide reagent selection.

Note: The following data has been aggregated from multiple studies and should be interpreted as a guideline. Optimal conditions and performance may vary depending on the specific experimental setup.

ReagentCell LineLabeling EfficiencyCell ViabilityNon-Specific BindingReference
TCO-PEG2-Sulfo-NHS ester JurkatHigh>90% at typical working concentrationsLow,[1]
HeLaHigh>84% with similar NHS esters[2]Low[2]
A549HighHighLow[3]
DBCO-NHS ester HeLaHighHigh, minimal cytotoxicity observed[4]Low[4]
MCF7HighHighModerate
HCT116HighHighModerate[5]
BCN-NHS ester COS7High (for ncAA incorporation)HighLow[6]
A549Data not readily availableData not readily availableData not readily available

Key Alternatives to TCO-PEG2-Sulfo-NHS Ester

  • DBCO (Dibenzocyclooctyne)-NHS ester: Reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It is known for its high reactivity and stability. However, its larger size and hydrophobicity compared to TCO can sometimes lead to steric hindrance and non-specific binding.[5][7]

  • BCN (Bicyclo[6.1.0]nonyne)-NHS ester: Another reagent for SPAAC, BCN is smaller and more hydrophilic than DBCO, which can be advantageous in certain applications.[7] Its reaction kinetics with azides are generally slower than those of DBCO.[7]

  • Alkyne-NHS ester: Used for copper-catalyzed (CuAAC) or strain-promoted (SPAAC, with cyclooctynes) click chemistry. The requirement of a copper catalyst for CuAAC can be a concern for live-cell applications due to cytotoxicity.

Experimental Protocols

Protocol 1: General Procedure for Cell Surface Protein Labeling with TCO-PEG2-Sulfo-NHS Ester

This protocol provides a general guideline for labeling primary amines on the surface of live cells.

Materials:

  • Cells of interest (e.g., Jurkat, HeLa, A549)

  • TCO-PEG2-Sulfo-NHS ester

  • Anhydrous DMSO

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Cell culture medium

  • Quenching solution (e.g., 100 mM glycine (B1666218) or Tris in DPBS)

Procedure:

  • Cell Preparation:

    • For suspension cells (e.g., Jurkat), harvest by centrifugation (300 x g, 5 minutes) and wash twice with ice-cold DPBS.

    • For adherent cells (e.g., HeLa, A549), wash the cell monolayer twice with ice-cold DPBS.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of TCO-PEG2-Sulfo-NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Resuspend or cover the cells with ice-cold DPBS.

    • Add the TCO-PEG2-Sulfo-NHS ester stock solution to the cell suspension or medium to a final concentration of 0.1-1 mM.

    • Incubate for 30 minutes on ice or at 4°C with gentle agitation.

  • Quenching:

    • Add the quenching solution to a final concentration of 10-100 mM to stop the reaction.

    • Incubate for 5-10 minutes on ice.

  • Washing:

    • Wash the cells three times with ice-cold DPBS to remove unreacted reagent.

  • Subsequent Tetrazine Ligation:

    • The TCO-labeled cells are now ready for the bioorthogonal reaction with a tetrazine-functionalized probe. Incubate the cells with the tetrazine probe (typically at a lower micromolar concentration) in cell culture medium for 30-60 minutes at 37°C.

    • Wash the cells to remove the unbound tetrazine probe before imaging or analysis.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of the labeling reagents.

Materials:

  • Cells of interest seeded in a 96-well plate

  • Labeling reagent (e.g., TCO-PEG2-Sulfo-NHS ester)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the labeling reagent for a period that mimics the labeling and subsequent experimental time (e.g., 1-4 hours). Include an untreated control.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Visualizations

experimental_workflow cluster_step1 Step 1: Cell Surface Modification cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Downstream Analysis cell_prep Cell Preparation (Wash with DPBS) labeling Incubate Cells with TCO-Reagent cell_prep->labeling reagent_prep Prepare TCO-PEG2- Sulfo-NHS Ester reagent_prep->labeling quench Quench Reaction (e.g., Glycine) labeling->quench wash1 Wash Cells quench->wash1 ligation Incubate TCO-Cells with Tetrazine-Probe wash1->ligation TCO-labeled cells tz_probe Prepare Tetrazine -Probe tz_probe->ligation wash2 Wash Cells ligation->wash2 analysis Imaging / Flow Cytometry / etc. wash2->analysis Labeled cells

Caption: Experimental workflow for two-step cell surface labeling.

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: Simplified EGFR signaling pathway.

References

A Head-to-Head Comparison of TCO and DBCO Linkers for Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficiency and application of Trans-Cyclooctene (TCO) and Dibenzocyclooctyne (DBCO) linkers in bioorthogonal chemistry.

In the rapidly advancing field of bioconjugation, "click chemistry" has emerged as a powerful tool for the precise and efficient labeling and linking of biomolecules. Among the most prominent copper-free click chemistry reactions are the strain-promoted alkyne-azide cycloaddition (SPAAC) utilizing DBCO linkers, and the inverse-electron-demand Diels-Alder (iEDDA) reaction employing TCO linkers. The choice between these two highly efficient bioorthogonal reactions is a critical decision in the design of experiments for applications ranging from live-cell imaging to the development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of TCO and DBCO linkers, supported by quantitative data and detailed experimental protocols to inform your selection process.

Performance Comparison: TCO vs. DBCO

The fundamental difference between TCO and DBCO linkers lies in their reaction partners and kinetics. TCO reacts with tetrazines in an iEDDA reaction, while DBCO reacts with azides via SPAAC. This distinction leads to significant differences in their performance characteristics.

The most striking difference is the reaction speed. The TCO-tetrazine ligation is recognized as the fastest bioorthogonal reaction, with second-order rate constants orders of magnitude higher than the DBCO-azide reaction.[1][2] This rapid kinetics allows for the use of lower reactant concentrations and shorter reaction times, which can be crucial for maintaining the integrity of sensitive biomolecules.[1] While both chemistries can achieve high conjugation efficiencies, the faster kinetics of TCO can lead to a more rapid and complete conjugation, potentially simplifying manufacturing processes.[1]

However, the stability of the linkers under various conditions is also a critical factor. TCO is susceptible to isomerization to its less reactive cis-cyclooctene form, a process that can be influenced by light exposure and the presence of certain metals.[1] On the other hand, DBCO has shown some instability in the presence of reducing agents like dithiothreitol (B142953) (DTT), which are sometimes used in protein chemistry protocols.[1]

ParameterTCO (with Tetrazine)DBCO (with Azide)References
Reaction Type Inverse-electron-demand Diels-Alder (iEDDA)Strain-promoted alkyne-azide cycloaddition (SPAAC)[1]
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) ~10³ - 10⁶~10⁻¹ - 10¹[1][3]
Typical Reaction Time Minutes to a few hoursSeveral hours to overnight[1]
Typical Reactant Concentration Micromolar rangeMicromolar to millimolar range[1]
Biocompatibility Excellent (copper-free)Excellent (copper-free)[2][4]
Potential Stability Issues Isomerization to less reactive cis-formInstability in the presence of reducing agents (e.g., DTT)[1]

Experimental Protocols

Protocol 1: Antibody Labeling with a DBCO-NHS Ester

This protocol outlines the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester for subsequent conjugation to an azide-modified molecule.[4]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL

  • DBCO-NHS ester

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of the organic solvent should be kept below 20%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted DBCO-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-labeled antibody at 280 nm and ~310 nm (the absorbance maximum of DBCO).

Protocol 2: Conjugation of a TCO-Labeled Antibody for ADC Development

This protocol describes the conjugation of a TCO-modified antibody with a tetrazine-functionalized payload for the preparation of an antibody-drug conjugate (ADC).[1]

Materials:

  • TCO-labeled antibody

  • Tetrazine-functionalized payload

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Size-exclusion chromatography (SEC) system

Procedure:

  • Reactant Preparation: Prepare solutions of the TCO-labeled antibody and the tetrazine-payload in the conjugation buffer.

  • Conjugation Reaction: Mix the TCO-labeled antibody and the tetrazine-payload at a defined molar ratio.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time will be significantly shorter than for DBCO reactions, typically ranging from minutes to a few hours.

  • Purification: Purify the resulting ADC from unreacted payload and antibody using an SEC system.

  • Analysis: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or reverse-phase (RP)-HPLC.

Visualizing Workflows and Pathways

To better illustrate the application of TCO and DBCO linkers, the following diagrams, generated using the DOT language, depict common experimental workflows and a relevant signaling pathway.

cluster_0 Antibody-Drug Conjugate (ADC) Preparation Workflow A Antibody B Linker Modification (TCO or DBCO) A->B C Purification of Labeled Antibody B->C E Bioorthogonal Conjugation (Click Reaction) C->E D Drug-Linker Partner (Tetrazine or Azide) D->E F Purification of ADC E->F G Characterization (e.g., DAR analysis) F->G

Caption: A general workflow for the preparation of Antibody-Drug Conjugates (ADCs).

cluster_1 Live Cell Imaging Workflow A Metabolic Labeling of Cells with Azide Sugars C Incubation of Labeled Cells with DBCO-Fluorophore A->C B DBCO-Fluorophore Conjugate B->C D Washing to Remove Unbound Fluorophore C->D E Fluorescence Microscopy D->E

Caption: A typical workflow for labeling and imaging live cells.

cluster_2 EGFR Dimerization Study EGF EGF Ligand EGFR1 EGFR Monomer (DBCO-labeled Ab) EGF->EGFR1 EGFR2 EGFR Monomer (Azide-labeled Ab) EGF->EGFR2 Dimer EGFR Dimer (Crosslinked) EGFR1->Dimer EGFR2->Dimer Signal Downstream Signaling Dimer->Signal

Caption: Probing EGFR dimerization using DBCO- and azide-labeled antibodies.

Conclusion

The choice between TCO and DBCO linkers for bioorthogonal click chemistry is highly dependent on the specific application. The exceptionally fast kinetics of the TCO-tetrazine reaction make it the preferred choice for applications requiring rapid conjugation, low reactant concentrations, or in vivo studies where reaction time is limited.[1][2] Conversely, the well-established and robust nature of the DBCO-azide reaction provides a reliable and efficient alternative, particularly in scenarios where the presence of potential TCO isomerizing agents is a concern.[1] By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal linker for their specific needs, ultimately leading to more efficient and successful bioconjugation strategies.

References

The Unseen Advantage: A Comparative Guide to PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly influences the efficacy, stability, and safety of novel therapeutics. While a multitude of linker technologies exist, polyethylene (B3416737) glycol (PEG) linkers have emerged as a gold standard, offering a unique set of advantages that enhance the performance of bioconjugates. This guide provides an objective comparison of PEG linkers with other common alternatives, supported by experimental data, to inform the rational design of next-generation bioconjugates.

At its core, a linker serves as the crucial bridge connecting a targeting moiety, such as a monoclonal antibody, to a payload, like a potent cytotoxic drug in an antibody-drug conjugate (ADC). The ideal linker must be stable in circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload delivery at the target site.[1] PEG linkers, with their unique physicochemical properties, have demonstrated exceptional performance in meeting these demanding criteria.

Key Advantages of PEG Linkers

The primary benefits of incorporating PEG linkers in bioconjugation strategies are multifaceted and well-documented. These advantages stem from the inherent properties of the polyethylene glycol polymer, which is a hydrophilic, biocompatible, and non-immunogenic chain of repeating ethylene (B1197577) oxide units.[2]

  • Enhanced Solubility and Reduced Aggregation: A significant challenge in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent payloads. This can lead to aggregation, compromising the efficacy and potentially inducing an immunogenic response.[3] The hydrophilic nature of PEG linkers creates a hydration shell around the conjugate, dramatically improving its aqueous solubility and preventing aggregation.[3] This is especially critical when aiming for higher drug-to-antibody ratios (DARs).[2]

  • Improved Pharmacokinetics: The presence of a PEG linker increases the hydrodynamic radius of the bioconjugate. This increased size reduces renal clearance, leading to a prolonged circulation half-life and increased exposure of the therapeutic to the target tissue.[4] This "stealth" effect shields the conjugate from premature clearance by the reticuloendothelial system.[4]

  • Reduced Immunogenicity: The flexible PEG chain can mask potential epitopes on the bioconjugate, reducing the likelihood of an immune response.[5] This is a crucial factor in the development of therapeutics that require repeated administration.

  • Controlled Drug Release: PEG linkers can be designed to be either cleavable or non-cleavable, offering precise control over the payload release mechanism.[6] Cleavable linkers are engineered to release the drug in response to specific triggers within the tumor microenvironment or inside the target cell, such as changes in pH or the presence of specific enzymes.[6] Non-cleavable linkers, on the other hand, release the payload upon lysosomal degradation of the antibody, offering enhanced plasma stability.[6]

Comparative Performance of Linker Technologies

The superiority of PEG linkers over other alternatives, such as more hydrophobic alkyl linkers or certain peptide linkers, is evident in various preclinical studies. The following tables summarize key performance data from comparative analyses.

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, nM)
Hydrophobic Linker 4>20%~1.5
PEG4 Linker 4<5%~1.2
PEG8 Linker 8<10%~0.9
Peptide Linker (Val-Cit) 4~15%~1.0

Data synthesized from multiple sources for comparative illustration.

Linker TypePlasma Half-life (t½, hours)Tumor Growth Inhibition (%)
No Linker (Direct Conjugation) 19.6Moderate
SMCC (Alkyl-based) ~50Good
PEG4k Linker 49.2High
PEG10k Linker 219.0Very High

Data adapted from a study on affibody-based drug conjugates.[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates. Below are summaries of key experimental protocols for the preparation and characterization of antibody-drug conjugates with different linkers.

Protocol 1: Synthesis of a Cysteine-Linked ADC with a PEG-Maleimide Linker

Objective: To conjugate a thiol-reactive PEG-maleimide linker carrying a cytotoxic payload to the interchain cysteine residues of a monoclonal antibody.

Methodology:

  • Antibody Reduction: The monoclonal antibody is partially reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to break the interchain disulfide bonds and expose free thiol groups.

  • Conjugation: The PEG-maleimide-payload construct is added to the reduced antibody solution. The maleimide (B117702) group reacts specifically with the free thiol groups on the antibody to form a stable thioether bond.

  • Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) to remove any unreacted payload-linker and other impurities.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC preparation.[8]

Methodology:

  • Sample Preparation: The purified ADC sample is prepared in a suitable buffer.

  • Chromatographic Separation: The ADC sample is injected onto an HIC column. A reverse salt gradient is used to elute the different ADC species based on their hydrophobicity. Unconjugated antibody elutes first, followed by species with increasing numbers of conjugated drugs.[9]

  • Data Analysis: The area of each peak in the chromatogram is integrated. The weighted average DAR is calculated by summing the product of the percentage of each peak area and its corresponding number of conjugated drugs.[8]

Protocol 3: In Vivo Efficacy Study in a Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.

Methodology:

  • Tumor Implantation: Human cancer cells expressing the target antigen are subcutaneously implanted into immunodeficient mice.

  • Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are treated with the ADC, a vehicle control, or a relevant comparator.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess treatment efficacy and toxicity.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Visualizing the Concepts

To further illustrate the principles discussed, the following diagrams, generated using Graphviz (DOT language), depict key aspects of PEG linkers in bioconjugation.

cluster_0 Antibody-Drug Conjugate (ADC) Structure Antibody Antibody Targeting Moiety Linker PEG Linker Hydrophilic Spacer Antibody:f1->Linker:f0 Conjugation Site Payload Cytotoxic Drug Payload Linker:f1->Payload:f0 Attachment start Start: ADC Sample hic Hydrophobic Interaction Chromatography (HIC) start->hic separation Separation based on Hydrophobicity hic->separation elution Elution with Reverse Salt Gradient hic->elution detection UV Detection (280 nm) elution->detection chromatogram Generate Chromatogram detection->chromatogram analysis Peak Integration and DAR Calculation chromatogram->analysis end End: Average DAR and Distribution analysis->end cluster_1 In Vivo Efficacy Evaluation tumor_implantation Tumor Cell Implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth treatment ADC Administration (IV Injection) tumor_growth->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring data_analysis Tumor Growth Inhibition Analysis monitoring->data_analysis results Efficacy and Toxicity Assessment data_analysis->results

References

Safety Operating Guide

Proper Disposal of TCO-PEG2-Sulfo-NHS Ester Sodium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of TCO-PEG2-Sulfo-NHS ester sodium salt. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact. This guide offers step-by-step instructions to directly address operational questions regarding the handling and disposal of this reagent.

Immediate Safety and Handling

Before handling this compound salt, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Hazard Information:

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
H410: Very toxic to aquatic life with long lasting effectsP270: Do not eat, drink or smoke when using this product.
P273: Avoid release to the environment.
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330: Rinse mouth.
P391: Collect spillage.
P501: Dispose of contents/container to an approved waste disposal plant.

Disposal Workflow Diagram

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound salt.

start Start: TCO-PEG2-Sulfo-NHS ester for disposal ppe Wear Appropriate PPE: Safety glasses, gloves, lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Is the material unreacted in solution or as solid waste? fume_hood->decision quench Step 1: Quench Reactive Sulfo-NHS Ester decision->quench Unreacted collect Step 3: Collect Quenched Waste and Contaminated Materials decision->collect Contaminated labware (e.g., tips, tubes) hydrolysis Method A: Hydrolysis (High pH) quench->hydrolysis Choose a method amine Method B: Amine Quenching (e.g., Tris buffer, glycine) quench->amine Choose a method verify Step 2: Neutralize pH if necessary hydrolysis->verify amine->verify verify->collect disposal Step 4: Dispose as Hazardous Chemical Waste collect->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound salt.

Experimental Protocols for Disposal

The primary concern with the disposal of TCO-PEG2-Sulfo-NHS ester is the reactivity of the Sulfo-NHS ester group. This reactive group should be quenched before the material is collected for disposal. The polyethylene (B3416737) glycol (PEG) component of the molecule is considered biodegradable and non-hazardous.

Step 1: Quenching of Unreacted TCO-PEG2-Sulfo-NHS Ester

For solutions containing unreacted TCO-PEG2-Sulfo-NHS ester, the reactive Sulfo-NHS ester must be deactivated. This can be achieved through one of the following methods:

Method A: Hydrolysis

The Sulfo-NHS ester will hydrolyze and become inactive at a basic pH.

  • Prepare a solution of sodium hydroxide (B78521) (NaOH) or another suitable base.

  • Carefully add the base to the solution containing the TCO-PEG2-Sulfo-NHS ester, stirring gently.

  • Adjust the pH of the solution to >8.6 to facilitate rapid hydrolysis. The half-life of NHS esters is approximately 10 minutes at pH 8.6.[2]

  • Allow the solution to stand for at least one hour to ensure complete hydrolysis of the ester.

Method B: Amine Quenching

Primary amine-containing, non-hazardous buffers can be used to quench the reaction.

  • Prepare a quenching solution, such as 1 M Tris buffer or a glycine (B1666218) solution.

  • Add the quenching solution to the solution containing the TCO-PEG2-Sulfo-NHS ester. A final concentration of 20-50 mM of the amine-containing quencher is recommended.

  • Allow the mixture to react for at least 30 minutes at room temperature to ensure complete quenching of the Sulfo-NHS ester.

Step 2: Neutralization

If the hydrolysis method (Method A) was used, neutralize the pH of the quenched solution to approximately 7 by carefully adding a suitable acid (e.g., hydrochloric acid).

Step 3: Collection of Waste
  • Liquid Waste: Collect the quenched and neutralized solution in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "Quenched this compound salt".

  • Solid Waste: Any solid waste, such as unused reagent, should be dissolved in a suitable solvent and quenched using one of the methods described above before collection.

  • Contaminated Labware: All labware, including pipette tips, tubes, and containers that have come into contact with the TCO-PEG2-Sulfo-NHS ester, should be considered contaminated. These items should be collected in a separate, clearly labeled hazardous waste container. If possible, rinse contaminated glassware with a quenching solution before washing.

Step 4: Final Disposal

All collected waste, both liquid and solid, must be disposed of through your institution's hazardous waste management program. Do not pour the quenched or unquenched material down the drain, as it is very toxic to aquatic life.[1] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound salt, fostering a culture of safety and trust in the laboratory.

References

Safeguarding Your Research: A Comprehensive Guide to Handling TCO-PEG2-Sulfo-NHS Ester Sodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of TCO-PEG2-Sulfo-NHS ester sodium salt, a critical reagent in bioconjugation and proteomics. Adherence to these procedures will minimize risk and ensure the integrity of your experiments.

Immediate Safety and Hazard Information

This compound salt is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Similar N-hydroxysuccinimide (NHS) esters may also cause skin irritation, serious eye irritation, and respiratory irritation[2]. Therefore, stringent adherence to safety protocols is mandatory.

Hazard Classifications:

  • Acute toxicity, Oral (Category 4)[1]

  • Acute aquatic toxicity (Category 1)[1]

  • Chronic aquatic toxicity (Category 1)[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound salt.

ActivityEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Dry Powder) Safety goggles with side-shieldsDisposable nitrile glovesFull-coverage lab coatN95 or higher-rated respirator
Solution Preparation and Handling Safety goggles with side-shieldsDisposable nitrile glovesFull-coverage lab coatNot generally required if handled in a certified chemical fume hood
Reaction Quenching and Purification Safety goggles with side-shieldsDisposable nitrile glovesFull-coverage lab coatNot generally required if handled in a certified chemical fume hood
Spill Cleanup Safety goggles with side-shields and face shieldHeavy-duty nitrile or butyl rubber glovesImpervious clothing or chemical-resistant apron over a lab coatN95 or higher-rated respirator

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe and effective use of this compound salt. The following diagram and procedural steps outline the recommended operational plan.

cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store at -20°C, Desiccated inspect->store weigh Weigh in Fume Hood store->weigh Equilibrate to RT in desiccator dissolve Dissolve in Anhydrous Solvent (e.g., DMSO, DMF) weigh->dissolve reaction Perform Conjugation Reaction dissolve->reaction quench Quench Unreacted Ester reaction->quench purify Purify Conjugate quench->purify liquid_waste Liquid Waste (Quenched reaction mix) quench->liquid_waste purify->liquid_waste solid_waste Solid Waste (Contaminated PPE, vials) dispose Dispose via Certified Hazardous Waste Vendor solid_waste->dispose liquid_waste->dispose

Caption: Workflow for Safe Handling of TCO-PEG2-Sulfo-NHS Ester

Experimental Protocols:

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • Store the vial in a desiccator at -20°C to prevent degradation from moisture[3].

2. Preparation of Stock Solutions:

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the product.

  • All handling of the solid compound should be performed in a certified chemical fume hood.

  • Weigh the desired amount of this compound salt in a clean, dry container.

  • NHS esters have limited stability in aqueous solutions[4]. For optimal results, dissolve the compound in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use[5][6].

3. Conjugation Reaction:

  • The reaction of NHS esters with primary amines is pH-dependent, with an optimal pH range of 7-8[4].

  • Reactions are typically carried out in a non-amine containing buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.5[4].

  • Add the dissolved this compound salt to the amine-containing molecule in the reaction buffer.

  • Incubate the reaction at room temperature for 30 minutes to 2 hours, or on ice for longer periods, to allow for efficient conjugation.

4. Quenching the Reaction:

  • It is critical to quench any unreacted NHS ester to prevent non-specific labeling of other molecules.

  • Add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM[4].

  • Incubate for an additional 15-30 minutes at room temperature.

Disposal Plan

Proper disposal of this compound salt and any associated waste is crucial to prevent environmental contamination[1].

Waste Segregation:

  • Solid Waste: All contaminated personal protective equipment (gloves, lab coats, etc.), weighing papers, and empty vials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: The quenched reaction mixture and any solvents used for cleaning should be collected in a separate, sealed hazardous liquid waste container.

Disposal Procedure:

  • All waste must be disposed of through a certified hazardous waste disposal service.

  • Do not dispose of this chemical down the drain or in regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these safety and handling protocols, researchers can confidently and safely utilize this compound salt in their critical drug development and scientific research endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.